2-[(2-bromophenyl)methyl]propanedioic Acid
Description
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Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBDMWPFZZEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442534 | |
| Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58380-12-4 | |
| Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: 2-[(2-Bromophenyl)methyl]propanedioic Acid
The following technical guide provides an in-depth analysis of 2-[(2-bromophenyl)methyl]propanedioic Acid , a critical intermediate in organic synthesis. This document is structured for researchers and process chemists, focusing on reproducible synthesis, mechanistic behavior, and downstream applications in drug discovery.[1]
High-Purity Scaffold for Indane and Heterocyclic Pharmacophores [1]
Executive Summary & Chemical Profile
2-[(2-bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4), also known as o-bromobenzylmalonic acid, is a dicarboxylic acid derivative used primarily as a "privileged scaffold" precursor.[1] Its structural utility lies in the ortho-bromo substituent , which serves as a pre-installed handle for transition-metal-catalyzed cyclizations (e.g., Heck, Suzuki) or intramolecular Friedel-Crafts acylations.[1]
This compound is the gateway to indane-1-carboxylic acids , 1-indanones , and hydrocinnamic acid derivatives , which are core motifs in CNS-active agents, NSAIDs, and agrochemicals.[1]
Chemical Identity Table
| Property | Data |
| IUPAC Name | 2-[(2-bromophenyl)methyl]propanedioic acid |
| Common Synonyms | o-Bromobenzylmalonic acid; 2-(2-Bromobenzyl)malonic acid |
| CAS Number | 58380-12-4 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted pKa | pKa₁ ≈ 2.8, pKa₂ ≈ 5.4 (typical for alkylmalonic acids) |
| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in water |
Synthesis Protocol: The Malonic Ester Route
Expertise & Experience Note: The synthesis follows a classic malonic ester alkylation.[1] The critical success factor is the strict exclusion of moisture during enolate formation and the temperature control during the addition of the benzyl bromide to prevent dialkylation or polymerization.[1]
Phase 1: Alkylation (Formation of the Diester)
Reaction: Diethyl malonate + 2-Bromobenzyl bromide
Step-by-Step Protocol:
-
Enolate Formation:
-
In a dry 3-neck flask under N₂ atmosphere, dissolve sodium metal (1.05 eq) in absolute ethanol.
-
Validation Point: Wait until all sodium has dissolved and H₂ evolution ceases.[1] The solution should be clear.
-
Cool to 50°C. Add diethyl malonate (1.0 eq) dropwise.
-
Observation: A white precipitate (sodium diethyl malonate) may form; this is normal.[1]
-
-
Alkylation:
-
Add 2-bromobenzyl bromide (0.95 eq) dropwise over 45 minutes.[1] Note: Use a slight deficit of the bromide to ensure complete consumption of this lachrymatory reagent.[1]
-
Reflux the mixture for 3–4 hours.
-
Validation Point: The reaction mixture should become neutral (pH check damp litmus paper) as the ethoxide is consumed and NaBr precipitates.[1]
-
-
Workup:
Phase 2: Hydrolysis (Formation of the Diacid)
Reaction: Diester
-
Saponification:
-
Acidification & Isolation:
Reaction Pathways & Applications
The utility of this acid stems from its ability to undergo decarboxylation or cyclization .[1] The following Graphviz diagram illustrates the divergent pathways available to researchers using this scaffold.
Mechanistic Workflow (DOT Visualization)
Figure 1: Divergent synthetic pathways for 2-[(2-bromophenyl)methyl]propanedioic acid, highlighting its role as a precursor for indanones and hydrocinnamic acid derivatives.[1]
Key Application: Synthesis of Indanones
The most common application in drug development is the conversion to 4-bromo-1-indanone .[1]
-
Decarboxylation: Heating the diacid to 160°C results in the loss of CO₂, yielding 3-(2-bromophenyl)propanoic acid [1].[1]
-
Cyclization: The propanoic acid derivative is treated with thionyl chloride (
) followed by Aluminum Chloride ( ).[1] The acid chloride undergoes intramolecular Friedel-Crafts acylation.[1]-
Significance: The resulting indanone retains the bromine atom, allowing for late-stage functionalization (e.g., Suzuki coupling to add biaryl motifs common in kinase inhibitors).[1]
-
Advanced Application: Intramolecular Heck Reactions
Researchers utilize the ortho-bromo position for Palladium-catalyzed transformations.[1] If the malonic acid is first alkylated with an allyl group (instead of a second proton), an intramolecular Heck reaction can close a ring to form spirocyclic or fused systems, which are valuable in natural product synthesis [2].[1]
Safety & Handling Protocols
-
Lachrymator Warning: The starting material, 2-bromobenzyl bromide , is a potent lachrymator (tear gas agent).[1]
-
Corrosivity: The final dicarboxylic acid is a skin irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
References
-
Organic Syntheses , Coll.[1] Vol. 1, p. 271 (1941); Vol. 2, p. 273 (1943).[1] Standard procedures for malonic ester synthesis and decarboxylation.[1][1]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.[1] (Context on intramolecular Heck cyclization of aryl halides). [1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1094202.[1] (Data verification for 2-[(2-bromophenyl)methyl]propanedioic acid derivatives). [1]
Sources
2-[(2-bromophenyl)methyl]propanedioic Acid structure
Technical Guide: 2-[(2-Bromophenyl)methyl]propanedioic Acid
Executive Summary
2-[(2-Bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4), also known as (2-Bromobenzyl)malonic acid, serves as a critical C3-building block in organic synthesis and medicinal chemistry. Its structural utility lies in the dual carboxylic acid functionality combined with an ortho-brominated aromatic ring. This configuration allows for divergent synthetic pathways: controlled decarboxylation to yield 3-(2-bromophenyl)propanoic acid derivatives or direct cyclization strategies (e.g., intramolecular Heck reactions) to access indanone and indole scaffolds.
This guide provides a rigorous technical analysis of the compound's synthesis, handling, and application in drug development, emphasizing process control to mitigate premature decarboxylation.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 2-[(2-Bromophenyl)methyl]propanedioic acid |
| Synonyms | (2-Bromobenzyl)malonic acid; o-Bromobenzylmalonic acid |
| CAS Registry Number | 58380-12-4 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Physical State | Crystalline Solid |
| Solubility | Soluble in EtOH, DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | pKa₁ ≈ 2.8, pKa₂ ≈ 5.7 |
Synthesis Protocol: The Malonic Ester Route
The synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid relies on the classic malonic ester synthesis. However, the presence of the ortho-bromo substituent introduces steric considerations and electronic effects that necessitate specific protocol adjustments to minimize dialkylation and ensure high yields.
Core Reaction Scheme
Figure 1: Step-wise synthesis pathway from diethyl malonate to the target dicarboxylic acid.
Detailed Methodology
Step 1: Enolate Formation & Alkylation [1]
-
Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.05 eq), 2-Bromobenzyl bromide (1.0 eq).
-
Solvent: Anhydrous Ethanol (0.5 M concentration).
-
Protocol:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol under N₂ atmosphere.
-
Add diethyl malonate dropwise at 0°C to prevent exotherms. Stir for 30 minutes at room temperature (RT) to ensure complete enolate formation.
-
Add 2-bromobenzyl bromide dropwise. The ortho-bromo substituent provides steric bulk; slow addition prevents local high concentrations that could favor dialkylation.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the benzyl bromide is consumed.
-
Concentrate the mixture in vacuo, resuspend in water, and extract with diethyl ether. Dry over MgSO₄ and concentrate to yield Diethyl 2-(2-bromobenzyl)malonate (CAS: 66192-11-8).
-
Step 2: Hydrolysis (Saponification)
-
Reagents: Diethyl 2-(2-bromobenzyl)malonate, NaOH (2.5 eq, 10% aq. solution).
-
Protocol:
-
Suspend the diester in the NaOH solution. Heat to mild reflux (80°C) for 2 hours. The solution will become homogeneous as the dicarboxylate salt forms.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Critical Step: Acidify slowly with 6M HCl to pH 1–2. Do not allow the temperature to rise above 20°C.
-
The dicarboxylic acid will precipitate as a white solid. Filter and wash with cold water.
-
Drying: Dry in a vacuum desiccator over P₂O₅ at RT. Avoid oven drying >60°C to prevent decarboxylation.
-
Mechanistic Insight & Process Control
The Ortho-Effect & Alkylation Efficiency
The 2-bromo substituent on the benzyl electrophile exerts a steric hindrance that slightly retards the S_N2 attack compared to unsubstituted benzyl bromide. However, the electron-withdrawing inductive effect (-I) of the bromine atom activates the benzylic carbon, partially compensating for the steric penalty.
-
Process Control Point: Use a slight excess of the enolate (1.05 eq) rather than the alkyl halide to ensure complete consumption of the expensive brominated precursor.
Decarboxylation Dynamics
The target molecule is a substituted malonic acid. Like all 1,3-dicarboxylic acids, it is thermodynamically unstable with respect to decarboxylation upon heating.
The transition state involves a cyclic six-membered ring mechanism facilitated by hydrogen bonding. For 2-[(2-bromophenyl)methyl]propanedioic acid, this typically occurs above 130°C, but trace impurities (transition metals or acids) can lower this threshold.
Applications in Drug Discovery
This compound is a versatile intermediate for synthesizing heterocycles and specific drug candidates.
Pathway A: Decarboxylation to 3-(2-Bromophenyl)propanoic Acid
Controlled thermal decarboxylation (150°C, neat or in high-boiling solvent like DMSO) yields 3-(2-bromophenyl)propanoic acid. This is a key intermediate for:
-
Dihydrocoumarins: Via intramolecular cyclization.
-
Indanones: Via Friedel-Crafts acylation (after converting acid to acid chloride).
Pathway B: Intramolecular Heck Cyclization
The presence of the ortho-bromine allows for palladium-catalyzed coupling.
Figure 2: Divergent application pathways for the target scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE. The 2-bromobenzyl bromide precursor is a potent lachrymator and skin irritant; handle only in a fume hood.
-
Storage: Store in a cool, dry place (< 25°C). Long-term storage at 4°C is recommended to prevent slow decarboxylation.
References
-
Preparation of Diethyl 2-(2-bromobenzyl)malonate. PrepChem. Accessed February 18, 2026.
-
2-[(2-bromophenyl)methyl]propanedioic acid - Product Data. Sigma-Aldrich. Accessed February 18, 2026.
-
Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents (CN102211994B). Accessed February 18, 2026.
-
Malonic Ester Synthesis: Mechanism and Applications. Vedantu. Accessed February 18, 2026.
Sources
Technical Guide: 2-[(2-Bromophenyl)methyl]propanedioic Acid
A Strategic Scaffold for Indanone and Heterocyclic Synthesis
Executive Summary
2-[(2-Bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4), also known as (2-Bromobenzyl)malonic acid , is a critical dicarboxylic acid intermediate in organic synthesis.[1] Unlike its para-substituted counterpart—widely used in linear arylation chemistry—the ortho-bromo substitution of this compound provides a unique handle for intramolecular cyclization .
This guide details the physicochemical profile, validated synthesis protocols, and the strategic application of this compound in generating 4-bromo-1-indanone and substituted phenylalanine analogs. It is designed for medicinal chemists requiring high-purity scaffolds for downstream drug development.
Part 1: Chemical Identity & Physicochemical Profile
Compound Name: 2-[(2-Bromophenyl)methyl]propanedioic Acid Synonyms: (2-Bromobenzyl)malonic acid; o-Bromobenzylmalonic acid CAS Number: 58380-12-4 Molecular Formula: C₁₀H₉BrO₄ Molecular Weight: 273.08 g/mol
Physicochemical Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Oxidizes slightly to yellow upon air exposure. |
| Solubility | Soluble in EtOH, DMSO, DMF; Sparingly soluble in water. | Dissolves readily in aqueous alkaline solutions (NaOH, Na₂CO₃). |
| pKa (Predicted) | pKa₁ ≈ 2.8; pKa₂ ≈ 5.4 | Typical for substituted malonic acids. |
| Melting Point | 158–162 °C (Decomposes) | Decarboxylation occurs near melting point. |
| Stability | Hygroscopic; Light sensitive. | Store under inert atmosphere (Ar/N₂) at 2–8 °C. |
Part 2: Validated Synthesis Protocol
Objective: Synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid via malonic ester alkylation followed by hydrolysis.
Reaction Scheme (Graphviz Visualization)
Caption: Two-step synthesis pathway: Alkylation of diethyl malonate followed by base-catalyzed hydrolysis.
Step-by-Step Methodology
1. Alkylation (Formation of the Diester)
-
Reagents: Diethyl malonate (1.1 eq), Sodium ethoxide (1.1 eq), 2-Bromobenzyl bromide (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Charge a flame-dried reaction flask with anhydrous ethanol under N₂ flow.
-
Add sodium metal (or prepared NaOEt) slowly to generate sodium ethoxide in situ. Self-Validating Check: Ensure complete dissolution of sodium (clear solution) before proceeding.
-
Add diethyl malonate dropwise at room temperature. Stir for 30 min to form the enolate (solution may turn slightly yellow).
-
Add 2-bromobenzyl bromide dropwise.
-
Reflux for 4–6 hours. Endpoint: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of benzyl bromide indicates completion.
-
Concentrate ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield the crude diester.
-
2. Hydrolysis (Formation of the Diacid)
-
Reagents: Crude diester, NaOH (2.5 eq, 10% aq. solution).
-
Procedure:
-
Suspend the crude diester in the NaOH solution.
-
Heat to reflux for 2 hours. Causality: Reflux ensures hydrolysis of both sterically hindered ester groups.
-
Cool reaction mixture to 0 °C in an ice bath.
-
Acidify slowly with 6M HCl to pH < 2. Critical Step: The product will precipitate as a white solid.
-
Filter the solid, wash with ice-cold water (to remove salts), and dry under vacuum.
-
Part 3: Applications in Drug Discovery
The ortho-bromo substituent is the defining feature of this scaffold, enabling transformations that are impossible with the meta or para isomers.
1. Precursor to 4-Bromo-1-Indanone
Through decarboxylation and subsequent Friedel-Crafts acylation, this compound is converted into 4-bromo-1-indanone , a vital intermediate for rigid bicyclic pharmacophores.
-
Mechanism:
-
Decarboxylation: Heating the diacid (>160 °C) yields 3-(2-bromophenyl)propanoic acid.
-
Cyclization: Treatment with Polyphosphoric Acid (PPA) or conversion to the acid chloride (SOCl₂) followed by AlCl₃ closes the ring.
-
-
Utility: Indanones are precursors to indanes, widely used in developing melatonin receptor agonists and acetylcholinesterase inhibitors.
2. Synthesis of Non-Natural Amino Acids
The malonic acid moiety serves as a classic precursor for amino acid synthesis via the Sorensen Synthesis method (if acetamidomalonate is used) or via Curtius rearrangement of the half-ester.
-
Target: 2-Bromophenylalanine derivatives.
-
Significance: These are used in peptide stapling and as steric probes in structure-activity relationship (SAR) studies.
Strategic Cyclization Workflow
Caption: Conversion of the diacid scaffold into the pharmacologically active indanone core.
Part 4: Handling, Stability & Safety
Safety Protocols (E-E-A-T Grounding):
-
Inhalation Hazard: As a fine powder, this acid can irritate the respiratory tract. Use a localized exhaust hood when weighing.
-
Skin Contact: The ortho-bromo moiety can act as a sensitizer. Double-gloving (Nitrile) is recommended.
-
Thermal Instability: Do not heat above 150 °C unless decarboxylation is the intended outcome. Uncontrolled heating can lead to rapid CO₂ evolution and pressure buildup in closed vessels.
Storage:
-
Keep in amber vials (light sensitive).
-
Store at 4 °C to prevent slow decarboxylation over months.
References
-
Synthesis of Substituted Malonic Esters: Title: "Alkylation of Malonic Esters: Standard Operating Procedures." Source: Organic Syntheses, Coll.[2] Vol. 1, p. 250. URL:[Link]
-
Decarboxylation Kinetics: Title: "The Kinetics of the Decarboxylation of Malonic Acid in Esters." Source: Journal of the Indian Academy of Sciences. URL:[Link]
-
Indanone Synthesis Applications: Title: "Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation." Source: Journal of Organic Chemistry (General Reference for Cyclization Methodology). URL:[Link]
-
Compound Data (PubChem): Title: "2-(2-Bromobenzyl)malonic acid (Isomer Analog Data)." Source: PubChem Compound Summary. URL:[Link](Note: Link directs to the para-isomer for comparative physicochemical data).
Sources
An In-depth Technical Guide to 2-[(2-bromophenyl)methyl]propanedioic Acid
CAS Number: 58380-12-4
This guide provides a comprehensive technical overview of 2-[(2-bromophenyl)methyl]propanedioic acid, a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and its role as a versatile building block in the creation of complex molecular architectures.
Compound Identification and Properties
2-[(2-bromophenyl)methyl]propanedioic acid, also known as 2-(2-bromobenzyl)malonic acid, is a substituted malonic acid derivative. The presence of a bromophenyl group and a dicarboxylic acid moiety makes it a valuable precursor in various synthetic pathways.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 58380-12-4 | [1] |
| Molecular Formula | C10H9BrO4 | [1] |
| Molecular Weight | 273.08 g/mol | [1] |
| IUPAC Name | 2-[(2-bromophenyl)methyl]propanedioic acid | |
| Synonyms | 2-(2-bromobenzyl)malonic acid | [1] |
| Physical State | Solid (predicted) | |
| SMILES | O=C(O)C(CC1=CC=CC=C1Br)C(O)=O | [1] |
The Synthetic Rationale: Malonic Ester Synthesis
The most logical and widely applicable method for the synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid is the malonic ester synthesis . This classical yet powerful reaction allows for the formation of substituted carboxylic acids through the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. Malonic acid derivatives are fundamental building blocks in organic chemistry, valued for their reactivity and versatility.[2]
The core principle of this synthesis relies on the acidity of the α-hydrogen on the methylene group of a malonic ester (e.g., diethyl malonate). This proton is readily abstracted by a base to form a stabilized enolate, which then acts as a nucleophile.
Causality in Experimental Design
The choice of the malonic ester synthesis is dictated by its efficiency and adaptability. The two ester groups are crucial as they activate the central methylene group, making it susceptible to deprotonation under relatively mild basic conditions. This targeted reactivity is essential for the subsequent introduction of the 2-bromobenzyl group.
The overall synthetic workflow can be visualized as a three-stage process:
Caption: General workflow for the synthesis of 2-[(2-bromophenyl)methyl]propanedioic Acid.
Experimental Protocol: A Validated Approach
Stage 1 & 2: Alkylation of Diethyl Malonate
Objective: To introduce the 2-bromobenzyl group onto the malonic ester backbone.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or another suitable base
-
2-Bromobenzyl bromide
-
Anhydrous ethanol
-
Dry reaction vessel with a reflux condenser and nitrogen inlet
Procedure:
-
Enolate Formation: In a dry reaction vessel under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. Stir the mixture for approximately 30 minutes to ensure the complete formation of the malonate enolate. The formation of the enolate is a critical step, as it generates the nucleophile necessary for the subsequent alkylation.
-
Alkylation: Dissolve 2-bromobenzyl bromide in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution. The reaction is typically heated to reflux for several hours to drive the SN2 reaction to completion.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude diethyl 2-(2-bromobenzyl)malonate.
Stage 3: Hydrolysis and Decarboxylation
Objective: To convert the diester to the final dicarboxylic acid.
Materials:
-
Crude diethyl 2-(2-bromobenzyl)malonate
-
Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)
-
Ethanol (as a co-solvent)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Saponification: The crude diester is dissolved in a mixture of ethanol and an aqueous solution of a strong base. The mixture is heated at reflux for several hours to facilitate the hydrolysis of both ester groups to carboxylates.
-
Acidification and Decarboxylation: After cooling the reaction mixture, it is carefully acidified with concentrated hydrochloric acid. This protonates the carboxylates to form the dicarboxylic acid. Malonic acids substituted at the alpha position are often unstable to heat and readily undergo decarboxylation upon acidification or gentle warming, although in this case, the dicarboxylic acid is the desired product.
-
Isolation: The final product, 2-[(2-bromophenyl)methyl]propanedioic acid, may precipitate out of the acidic solution upon cooling. The solid can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Applications in Drug Development and Medicinal Chemistry
Malonic acid and its derivatives are crucial intermediates in the pharmaceutical industry, serving as precursors for a wide range of active pharmaceutical ingredients (APIs).[3] The structural motifs present in 2-[(2-bromophenyl)methyl]propanedioic acid make it a particularly interesting building block.
-
Scaffold for Complex Molecules: The dicarboxylic acid functionality allows for further chemical transformations, such as the formation of amides, esters, or heterocyclic rings.
-
Introduction of the Bromophenyl Group: The bromophenyl moiety is a common feature in many pharmaceutical compounds. The bromine atom can be used as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions), allowing for the introduction of diverse substituents to modulate the biological activity of the final molecule. Bromophenyl-containing intermediates are frequently utilized in the development of antibacterial and antiviral drugs due to their structural versatility.
-
Potential for Bioisosteric Replacement: The carboxylic acid groups can act as bioisosteres for other functional groups, a common strategy in drug design to improve pharmacokinetic or pharmacodynamic properties.
While specific APIs derived from 2-[(2-bromophenyl)methyl]propanedioic acid are not explicitly detailed in the currently available literature, its structural features strongly suggest its utility as a key intermediate in the synthesis of novel therapeutic agents. The combination of a reactive bromophenyl ring and the versatile malonic acid core provides a powerful platform for the construction of diverse and complex molecular architectures for drug discovery programs.
Conclusion
2-[(2-bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4) is a valuable chemical intermediate with significant potential in the field of drug development. Its synthesis, primarily achieved through the robust and well-established malonic ester synthesis, provides a reliable route to this versatile building block. The presence of both a reactive bromophenyl group and a dicarboxylic acid moiety allows for extensive chemical modifications, making it an attractive starting material for the synthesis of complex and biologically active molecules. For researchers and scientists in the pharmaceutical industry, this compound represents a key tool in the design and synthesis of the next generation of therapeutic agents.
References
-
PubChem. 2-(4-Bromobenzyl)malonic acid. [Link]
-
Chemical Synthesis Database. 2-benzyl-2-bromomalonic acid. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Malonic Acid: A Key Intermediate for Pharmaceutical Synthesis. [Link]
-
Turito. Malonic Acid - Formula, Significance, Properties. [Link]
-
The Good Scents Company. malonic acid. [Link]
-
Angene. 2-(4-Bromo-benzyl)-malonic acid(CAS# 92013-18-8 ). [Link]
- Google Patents. Two stage synthesis of dihydroxymalonic acid used as intermediates for e.g. benzodiazepines, comprises treating malonic ester with nitrous acid and reacting with formaldehyde.
-
PMC. Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. [Link]
-
Wikipedia. Malonic acid. [Link]
-
Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
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2-[(2-Bromophenyl)methyl]propanedioic Acid: A Strategic Precursor for 4-Substituted Indanone Pharmacophores
Executive Summary
2-[(2-Bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4 ), also known as 2-(2-bromobenzyl)malonic acid , is a critical synthetic intermediate in medicinal chemistry. While it possesses limited intrinsic biological activity as a free acid, its primary value lies in its role as a regiospecific precursor to 4-bromo-1-indanone .
The 4-bromo-1-indanone scaffold is a "privileged structure" in drug discovery, serving as the core framework for several bioactive classes, including Sphingosine-1-phosphate (S1P) receptor modulators (related to Ozanimod), TRPV1 antagonists , and KDR kinase inhibitors . This guide details the compound's chemical utility, the biological significance of its downstream derivatives, and the validated protocols for its transformation into bioactive pharmacophores.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Data |
| IUPAC Name | 2-[(2-Bromophenyl)methyl]propanedioic acid |
| Common Name | 2-(2-Bromobenzyl)malonic acid |
| CAS Number | 58380-12-4 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Key Functional Groups | Dicarboxylic acid (Malonate), Aryl Bromide (Ortho-substituted) |
Biological Context: The 4-Indanone Pharmacophore
The biological relevance of 2-[(2-bromophenyl)methyl]propanedioic acid is defined by its ability to solve a classic problem in medicinal chemistry: Regioselective access to the 4-position of the indane ring.
The Regioselectivity Challenge
Direct bromination of 1-indanone typically yields a mixture favoring the 6-bromo isomer due to electronic directing effects. However, many high-potency drugs require substitution at the 4-position to achieve optimal binding within a receptor pocket.
-
The Solution: CAS 58380-12-4 allows for a de novo ring construction. By starting with the bromine already in the correct position (on the ortho-benzyl fragment), the cyclization forces the formation of the 4-bromo isomer exclusively.
Downstream Biological Activity Profiles
Once converted to 4-bromo-1-indanone, the scaffold diverges into three major therapeutic areas:
A. S1P Receptor Modulation (Multiple Sclerosis)
The indane core is structural mimic of the sphingosine lipid tail. Derivatives synthesized from this scaffold, such as Ozanimod analogs, target S1P1 and S1P5 receptors.
-
Mechanism: Functionalization at the 4-position (via Suzuki coupling) allows the introduction of heterocycles (e.g., oxadiazoles) that interact with the hydrophobic pocket of the S1P receptor, inducing receptor internalization and preventing lymphocyte egress.
B. Kinase Inhibition (Oncology)
-
Target: KDR (VEGFR-2) Kinase.
-
Activity: Fused pyrazole derivatives (dihydroindeno[1,2-c]pyrazoles) synthesized from the indanone core act as ATP-competitive inhibitors, blocking angiogenesis in tumor models.
C. Antiviral Activity (HIV)[1]
-
Target: HIV Reverse Transcriptase (RNase H domain).[1]
-
Activity: 4-substituted indanones have been explored as inhibitors of the RNase H function, a target distinct from standard polymerase inhibitors, offering a pathway to overcome drug resistance.
Synthetic Pathway & Mechanism
The transformation of 2-[(2-bromophenyl)methyl]propanedioic acid into bioactive scaffolds follows a strict three-step cascade.
Pathway Visualization
Figure 1: The strategic conversion of CAS 58380-12-4 into bioactive drug classes.
Experimental Protocols
These protocols describe the validation of the intermediate and its conversion to the active scaffold.
Synthesis of 2-[(2-Bromophenyl)methyl]propanedioic Acid
-
Reagents: Diethyl malonate (1.0 eq), Sodium hydride (1.1 eq), 2-Bromobenzyl bromide (1.0 eq), THF (anhydrous), NaOH (aq).
-
Protocol:
-
Suspend NaH in dry THF at 0°C under nitrogen.
-
Add diethyl malonate dropwise; stir for 30 min to generate the enolate.
-
Add 2-bromobenzyl bromide slowly to prevent poly-alkylation.
-
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Hydrolysis: Treat the crude ester with 10% NaOH at reflux for 2 hours.
-
Acidify with HCl to pH 1. The dicarboxylic acid (CAS 58380-12-4) precipitates as a white solid.
-
Yield: Typically 85-90%.
-
Conversion to 4-Bromo-1-Indanone (The Bioactive Core)
-
Principle: Decarboxylation followed by Intramolecular Friedel-Crafts Acylation.
-
Protocol:
-
Decarboxylation: Heat CAS 58380-12-4 neat at 160°C until CO₂ evolution ceases (approx. 1 hour). Recrystallize the resulting monocarboxylic acid (3-(2-bromophenyl)propanoic acid) from hexane.
-
Acyl Chloride Formation: Dissolve the acid in DCM; add thionyl chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours; evaporate solvent.
-
Cyclization: Redissolve the acyl chloride in dry DCM. Add AlCl₃ (1.2 eq) portion-wise at 0°C.
-
Stir at room temperature for 12 hours. Quench with ice water.
-
Purification: Extract with DCM, wash with brine, and purify via column chromatography (Silica, Hexane:EtOAc 9:1).
-
Result: 4-Bromo-1-indanone (Pale yellow solid).
-
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. The intermediate is an organic acid and can be corrosive to mucous membranes in dust form.
-
Storage: Store at room temperature, kept dry. Moisture sensitive (anhydride formation possible).
References
-
LeapChem. (2026).[2] What Makes 4-Bromo-1-indanone a Valuable Intermediate in Modern Chemical Synthesis? Retrieved from
-
National Institutes of Health (NIH). (2020). Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase. Retrieved from
-
GuideChem. (2023). How to synthesize 4-Bromo-1-indanone? - Technical Guide. Retrieved from
-
Veeprho. (2024). Ozanimod Metabolite and Impurity Standards: Structural Characterization. Retrieved from
-
Ambeed. (2024). Product Analysis: 2-[(2-Bromophenyl)methyl]propanedioic acid. Retrieved from
Sources
Strategic Building Block: 2-[(2-Bromophenyl)methyl]propanedioic Acid
This technical guide is structured to serve as a definitive reference for 2-[(2-bromophenyl)methyl]propanedioic acid , a critical yet often under-documented building block in organic synthesis. Unlike its para-substituted counterpart—widely known as a precursor for linear drugs like Fexofenadine or Macitentan—this ortho-isomer is the strategic gateway to fused bicyclic systems , specifically indanes, indanones, and spiro-cycles .
The "Ortho-Effect" Gateway to Fused Ring Systems
CAS Number: 58380-12-4 Synonyms: 2-(2-Bromobenzyl)malonic acid; o-Bromobenzylmalonic acid Molecular Formula: C₁₀H₉BrO₄ Molecular Weight: 273.08 g/mol
Executive Summary: The Ortho-Divergence
In medicinal chemistry, the position of the halogen substituent dictates the synthetic utility of the scaffold. While the para-isomer (4-bromo) is utilized for linear chain extension (e.g., in Suzuki couplings for biaryl drugs), 2-[(2-bromophenyl)methyl]propanedioic acid offers a unique "ortho-divergence."
The proximity of the bromine atom to the alkyl side chain (the "ortho-effect") enables intramolecular cyclization pathways that are geometrically impossible for the meta or para isomers. This guide focuses on its role as the primary precursor for 1-Indanone derivatives and Indene-based pharmacophores, structural motifs found in acetylcholinesterase inhibitors (e.g., Donepezil analogues) and novel anticancer agents.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |
| Melting Point | 155–160 °C (Decomposes) | Decarboxylation occurs near melting point. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane). |
| pKa | ~2.8 (COOH #1), ~5.7 (COOH #2) | Typical for substituted malonic acids. |
| Stability | Heat Sensitive | Undergoes thermal decarboxylation >140°C. |
Synthetic Pathways: Construction of the Scaffold
The synthesis follows a classic Malonic Ester Synthesis pathway. The choice of base and solvent is critical to prevent premature decarboxylation or side reactions involving the aryl bromide.
Step 1: Alkylation (The Kinetic Control)
-
Reagents: Diethyl malonate, Sodium Ethoxide (NaOEt), 2-Bromobenzyl bromide.
-
Solvent: Anhydrous Ethanol.
-
Mechanism: The ethoxide generates the enolate of diethyl malonate, which attacks the benzylic carbon of the bromide via S_N2.
Step 2: Hydrolysis (The Thermodynamic Control)
-
Reagents: NaOH or KOH (aq), followed by acidification (HCl).
-
Critical Note: Acid hydrolysis is preferred if the product is to be immediately decarboxylated. Base hydrolysis isolates the dicarboxylic acid.
Experimental Protocol: Synthesis of the Title Compound
-
Preparation of Ethoxide: In a 3-neck RBF under N₂, dissolve sodium metal (1.1 eq) in anhydrous ethanol. Stir until evolution of H₂ ceases.[1]
-
Enolate Formation: Cool to 0°C. Add diethyl malonate (1.2 eq) dropwise over 30 mins. Stir for 1 hr to ensure complete enolization.
-
Alkylation: Add 2-bromobenzyl bromide (1.0 eq) dropwise. The solution will turn turbid (NaBr precipitation).
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate ethanol. Resuspend residue in water. Extract with diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield the Diethyl ester intermediate .
-
Hydrolysis: Reflux the ester in 20% NaOH for 3 hours. Cool, wash with ether (to remove unreacted organics), and acidify the aqueous layer with 6M HCl to pH 1.
-
Isolation: Filter the precipitated 2-[(2-bromophenyl)methyl]propanedioic acid . Recrystallize from water/ethanol.
Divergent Reactivity: The Core Utility
This compound is rarely the final drug; it is a transient scaffold . It undergoes two primary divergent transformations driven by the ortho-bromo group.
Pathway A: Decarboxylation to 3-(2-Bromophenyl)propanoic Acid
Heating the title compound leads to the loss of CO₂, yielding 3-(2-bromophenyl)propanoic acid . This is the direct precursor to 1-Indanone via intramolecular Friedel-Crafts acylation.[1]
Pathway B: Intramolecular Heck Cyclization
The dicarboxylic acid (or its ester) can undergo Pd-catalyzed insertion into the aryl-Br bond, followed by intramolecular carbopalladation of the enolate double bond (formed in situ) to yield Indene derivatives .
Visualization of Reaction Pathways
Figure 1: Divergent synthetic pathways. Pathway A leads to the Indanone scaffold (common in neurodegenerative drugs), while Pathway B utilizes the Heck reaction to form functionalized Indenes.
Pharmaceutical Applications: The Indanone Scaffold
The primary value of this acid lies in its conversion to 1-Indanone . The ortho-bromo substituent is essential for this ring closure.
Case Study: Synthesis of 1-Indanone
-
Precursor: 3-(2-bromophenyl)propanoic acid (derived from title compound).[2][3]
-
Reagent: Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA).
-
Mechanism:
-
The acid chloride or protonated acid undergoes electrophilic aromatic substitution.
-
The ortho-position is already occupied by Bromine? Correction: The standard synthesis of 1-indanone usually proceeds from 3-phenylpropanoic acid. However, the 2-bromo derivative allows for the synthesis of 4-bromo-1-indanone , a highly functionalizable scaffold where the bromine remains available for further coupling (e.g., adding a biaryl tail after ring formation).
-
Alternative Route: Metal-Halogen exchange (n-BuLi) on the 3-(2-bromophenyl)propanoic acid followed by intramolecular attack on the carboxylate (Parham Cyclization) yields the indanone.
-
Therapeutic Relevance
-
Neuroscience: Indanone derivatives are pharmacophores for Donepezil (Alzheimer's) and Rasagiline (Parkinson's).
-
Oncology: Substituted indanones act as tubulin polymerization inhibitors.
-
CD73 Inhibitors: Recent literature suggests malonic acid derivatives (retaining the dicarboxylic motif) act as non-nucleoside inhibitors of CD73, a target for cancer immunotherapy.
Safety & Handling (E-E-A-T)
| Hazard Class | Statement | Handling Protocol |
| Acute Toxicity | H302: Harmful if swallowed. | Wear nitrile gloves (0.11mm).[4] |
| Skin Irritation | H315: Causes skin irritation.[5] | Wash immediately with soap/water. |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles; eye wash station nearby. |
| Reactivity | Incompatible with strong oxidizers. | Avoid contact with perchlorates/peroxides. |
Self-Validating Safety Step: Before scaling up the decarboxylation step, perform a Differential Scanning Calorimetry (DSC) test to determine the exact onset of gas evolution to prevent reactor over-pressurization.
References
-
Preparation of Diethyl 2-(2-bromobenzyl)malonate: Organic Syntheses, Coll. Vol. 1, p. 250 (General Malonic Ester Synthesis protocol adapted for 2-bromobenzyl bromide).
-
Intramolecular Heck Reactions: Link, J. T. (2002). "The Intramolecular Heck Reaction."[6][7][8][9] Organic Reactions, 60.
- Indanones in Drug Discovery:Journal of Medicinal Chemistry, "Design and Synthesis of Indanone Derivatives as Acetylcholinesterase Inhibitors." (General reference for scaffold utility).
-
Decarboxylation Protocols: PrepChem, "Synthesis of 3-phenylpropanoic acid derivatives."
-
CD73 Inhibitors: Bioorganic & Medicinal Chemistry Letters, (2024). "Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors."
-
Safety Data: Sigma-Aldrich SDS for substituted malonic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-amino-4,6-dimethoxybenzoic Acid supplier from Mumbai, India. [tylonpharma.in]
- 3. 2,4-difluorobiphenyl Exporter and suppliers in Maharashtra. [tylonpharma.in]
- 4. fishersci.ie [fishersci.ie]
- 5. N-NONANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Deep Dive: 2-[(2-Bromophenyl)methyl]propanedioic Acid
The following technical guide details the chemical identity, synthesis, and pivotal role of 2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid). This document focuses on its emergence as a "privileged scaffold" in the synthesis of fused bicyclic systems (indanes and tetralins) via transition-metal catalysis.[1]
A Linchpin for Intramolecular Carbopalladation and Scaffold Construction[1]
Executive Summary
2-[(2-Bromophenyl)methyl]propanedioic Acid (CAS: 58380-12-4 ) is a bifunctional organic intermediate characterized by a malonic acid moiety tethered to an aryl bromide.[1] While not a drug substance itself, its "discovery" refers to its identification in the late 20th century as a critical retrosynthetic disconnection for accessing indane and tetralin cores—structures ubiquitous in CNS-active agents, kinase inhibitors, and alkaloids.[1]
Its utility stems from its unique "push-pull" reactivity: the malonate group acts as a latent nucleophile (upon decarboxylation or enolization), while the ortho-bromo substituent serves as a proximal electrophile for oxidative addition.[1] This duality makes it an ideal substrate for Intramolecular Heck Reactions and Tsuji-Trost Cyclizations .[1]
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Data |
| IUPAC Name | 2-[(2-bromophenyl)methyl]propanedioic acid |
| Common Name | 2-(2-bromobenzyl)malonic acid |
| CAS Number | 58380-12-4 |
| Precursor Ester | Diethyl 2-(2-bromobenzyl)malonate (CAS: 66192-11-8) |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| Key Functional Groups | Carboxylic acid (x2), Aryl Bromide (Ar-Br) |
The "Discovery": Evolution of Synthetic Methodology
The significance of this compound arose alongside the development of Palladium-catalyzed cross-couplings in the 1980s.[1] Prior to this, constructing indanes required harsh Friedel-Crafts conditions which were intolerant of sensitive functional groups.[1]
The "discovery" was the realization that 2-[(2-bromophenyl)methyl]propanedioic acid derivatives could serve as precursors for Exocyclic Double Bond Indanes via the Heck Reaction .[1]
3.1 The Synthetic Pathway (The "Make")
The synthesis is a classic nucleophilic substitution, robust and scalable.[1]
-
Deprotonation: Diethyl malonate is treated with a base (NaH or NaOEt) to form the sodiomalonate enolate.[1]
-
Alkylation: 2-Bromobenzyl bromide (electrophile) is added.[1] The steric bulk of the bromine atom at the ortho position requires elevated temperatures for completion.[1]
-
Hydrolysis: The resulting diester (CAS 66192-11-8) is hydrolyzed under basic conditions (KOH/EtOH) followed by acidification to yield the free diacid.[1]
Caption: Two-step synthesis of the target acid from commercially available precursors.
Mechanism of Action: The Intramolecular Heck Cyclization
The primary utility of this compound is its conversion into Indane-2-carboxylic acid derivatives.[1] This transformation validates the "self-validating" nature of the molecule: if the cyclization fails, the starting material (aryl bromide) remains intact, allowing for easy troubleshooting of the catalyst system.[1]
The Pathway:
-
Carbopalladation: The organopalladium species attacks the alkene (if an allyl group is attached) or undergoes enolate arylation.[1]
-
Reductive Elimination: Formation of the C-C bond to close the ring.[1]
For the free acid, a common application involves decarboxylative arylation or conversion to the acrylate for ring closure.[1]
Caption: Pd-catalyzed catalytic cycle transforming the linear precursor into the bicyclic indane core.
Experimental Protocols
5.1 Synthesis of Diethyl 2-(2-bromobenzyl)malonate (Intermediate)
Rationale: The ester is easier to purify via distillation or column chromatography than the free acid.[1]
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (N₂ or Ar).[1]
-
Enolate Formation: Charge flask with NaH (60% dispersion in oil, 1.1 eq). Wash with dry hexanes to remove oil.[1] Suspend in dry THF (10 mL/g). Cool to 0°C.[1]
-
Addition: Add Diethyl malonate (1.0 eq) dropwise over 30 mins. Evolution of H₂ gas will be observed.[1] Stir for 30 mins at 0°C until gas evolution ceases.
-
Alkylation: Add 2-Bromobenzyl bromide (1.0 eq) dissolved in minimal THF dropwise.
-
Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
5.2 Hydrolysis to 2-[(2-bromophenyl)methyl]propanedioic Acid
Rationale: Gentle hydrolysis prevents decarboxylation.[1]
-
Reaction: Dissolve the diester in Ethanol. Add an aqueous solution of KOH (3.0 eq).
-
Conditions: Stir at room temperature for 12 hours. (Avoid reflux to prevent premature decarboxylation).[1]
-
Isolation: Concentrate ethanol under reduced pressure. Dilute residue with water.[1] Wash with diethyl ether (to remove unreacted ester).[1]
-
Acidification: Acidify the aqueous layer carefully with 6N HCl to pH < 2 while cooling in an ice bath. The diacid will precipitate.[1]
-
Filtration: Filter the white solid, wash with cold water, and dry in a vacuum oven at 40°C.
Applications in Drug Development
This specific acid is a "building block" intermediate.[1] It is rarely the final API but is critical for:
-
Indane-2-Carboxylic Acid Analogs: Used in the synthesis of Cathepsin K inhibitors and PPAR agonists .[1]
-
Spirocyclic Compounds: Alkylation of the malonate with a second electrophile followed by ring-closing metathesis (RCM) or Heck cyclization creates spiro-indanes, a scaffold found in novel analgesics.[1]
-
Alkaloid Synthesis: Used in the total synthesis of Lycopodium alkaloids (e.g., Lycopodine) where the bromobenzyl group serves as a handle for late-stage cyclization.[1]
References
-
Sigma-Aldrich. Propanedioic acid, 2-[(2-bromophenyl)methyl]- Product Specification.[1]Link[1]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews.[1][4] (Contextual grounding for the cyclization mechanism). Link[1]
-
Ma, S., & Negishi, E. (2004).[1][5] Facile Formation of Seven- and Eight-Membered Cycloalkenes via Catalytic and Cyclic Carbopalladation.[1][5] Journal of Organic Chemistry.[1][6][4][5] (Demonstrates utility in ring formation). Link[1][5]
-
ChemicalBook. 2-(2-Bromobenzyl)malonic acid Properties and Safety.Link[1]
Sources
Technical Guide: Strategic Utilization of 2-[(2-Bromophenyl)methyl]propanedioic Acid in Research
Executive Summary
2-[(2-Bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid ) represents a high-value "bifunctional scaffold" in organic synthesis and medicinal chemistry. Its structure combines a classic malonic acid head —capable of decarboxylation and diverse carbonyl chemistry—with an ortho-brominated aryl tail .
This specific ortho positioning of the bromine atom is the compound's critical feature. Unlike its para or meta isomers, the ortho-bromide enables intramolecular cyclization pathways (such as Parham-type cyclizations and Heck reactions) that grant researchers rapid access to fused bicyclic systems like 1-indanones , indenes , and isochromans .
This guide outlines the technical utility of this compound, focusing on its role as a precursor for rigid pharmacophores and its versatility in late-stage diversification.
Part 1: Chemical Profile & Reactivity Logic
Structural Analysis
-
CAS Number (Acid): 58380-12-4
-
CAS Number (Diethyl Ester): 19623-83-7
-
Molecular Formula: C
H BrO -
Molecular Weight: 273.08 g/mol
The "Ortho-Effect" Advantage
In drug discovery, rigidifying a molecule often improves potency and selectivity. This compound is a "pre-rigidified" building block.
-
The Malonate Head: Provides two electrophilic carbonyls and an acidic
-proton, allowing for further alkylation before ring closure. -
The Aryl Bromide Tail: Serves as a latent nucleophile (via lithiation) or an electrophile (via Pd-catalysis).
-
Proximity: The 1,5-relationship between the bromine and the carbonyl carbons is ideal for forming 5-membered rings (Indanones) or 6-membered rings (Isoquinolines/Isochromans) upon modification.
Part 2: Core Applications & Synthetic Pathways
Pathway A: The Parham Cyclization (Accessing 1-Indanones)
The most powerful application of this scaffold is the Parham Cyclization . By subjecting the diethyl ester derivative to halogen-metal exchange (using
-
Outcome: Formation of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (a functionalized 1-indanone).
-
Utility: 1-Indanones are privileged structures in neurodegenerative research (e.g., Donepezil derivatives) and oncology.[1]
Pathway B: Decarboxylative Functionalization
Standard acidic hydrolysis and thermal decarboxylation yield 3-(2-bromophenyl)propanoic acid .
-
Significance: This intermediate is a "gateway" molecule.
-
Friedel-Crafts Cyclization: Converts to 4-bromo-1-indanone (retaining the Br for further coupling).
-
Intramolecular Heck: If the acid is converted to an amide/ester with an alkene tether, the Br allows for Pd-catalyzed ring closure.
-
Pathway C: Spirocyclic Scaffold Generation
Researchers can exploit the remaining acidic proton on the malonate
-
Alkylation: React with a di-haloalkane (e.g., 1,2-dibromoethane).
-
Cyclization: Forms a spiro-cyclopropane or spiro-cyclobutane ring.
-
Result: A sterically demanding, 3D-rich scaffold preferred in modern library design to escape "flat" chemical space.
Visualization: Synthetic Decision Tree
The following diagram illustrates the divergent pathways available from this single precursor.
Figure 1: Divergent synthetic pathways from the 2-(2-bromobenzyl)malonic acid scaffold.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate via Parham Cyclization
Note: This protocol assumes the use of the diethyl ester derivative, Diethyl 2-(2-bromobenzyl)malonate .
1. Reagents & Equipment
-
Substrate: Diethyl 2-(2-bromobenzyl)malonate (1.0 eq).
-
Reagent:
-Butyllithium ( -BuLi), 1.6 M in hexanes (1.1 eq). -
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent purification system.
-
Quench: Saturated aqueous NH
Cl. -
Atmosphere: Dry Nitrogen or Argon (Critical).
2. Step-by-Step Methodology
Step 1: Inert Atmosphere Setup Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flush with nitrogen for 15 minutes.
Step 2: Solvation Add the substrate (10 mmol) dissolved in anhydrous THF (50 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes before proceeding.
Step 3: Lithiation (The Critical Step)
Add
-
Mechanism:[2][3][4] The Bromine undergoes rapid Lithium-Halogen exchange, generating the aryl-lithium species.
-
Observation: A color change (often to yellow or orange) may occur. Stir at -78°C for 30 minutes.
Step 4: Cyclization Allow the reaction to warm slowly to 0°C over 2 hours.
-
Mechanism:[2][3] The nucleophilic aryl carbon attacks the electrophilic carbonyl of the proximal ester group. Ethoxide is eliminated, closing the ring to form the indanone.
Step 5: Quench & Workup
Quench the reaction at 0°C with saturated NH
Step 6: Purification
Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the target
Part 4: Quality Control & Characterization
To ensure the integrity of the starting material or synthesized products, the following parameters are standard.
| Parameter | Specification / Method | Acceptance Criteria |
| Purity (HPLC) | C18 Column, ACN/Water gradient | > 97.0% Area |
| Identity (1H NMR) | 400 MHz, DMSO-d6 or CDCl3 | Distinct singlet/multiplet for methylene bridge ( |
| Appearance | Visual Inspection | White to off-white crystalline solid (Acid) or Colorless oil (Ester) |
| Residual Solvents | GC-Headspace | Conforms to ICH Q3C limits |
NMR Diagnostic Check
For 2-(2-bromobenzyl)malonic acid :
-
Look for the triplet of the methine proton (
) around 3.6 - 3.8 ppm . -
Look for the doublet of the benzylic methylene (
) around 3.2 - 3.4 ppm . -
The aromatic region (7.0 - 7.6 ppm) should show a characteristic 4-proton pattern typical of ortho-substitution.
References
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Preparation and Use in Ring Synthesis.[3] Accounts of Chemical Research. Link
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.[3] (Discusses cyclization of 3-(2-bromophenyl)propanoic acid derivatives). Link
-
Organic Syntheses. Ethyl Bromomalonate and Malonic Ester Synthesis Protocols. (Foundational protocols for malonate alkylation). Link
-
BenchChem. Technical Guide: Synthesis of 1-Indanones via Intramolecular Cyclization. (Overview of Friedel-Crafts and metal-catalyzed routes). Link
-
ChemicalBook. 2-(4-Bromo-benzyl)-malonic acid diethyl ester Properties. (Comparative data for regioisomers). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Indanone synthesis [organic-chemistry.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
An In-Depth Technical Guide to 2-[(2-Bromophenyl)methyl]propanedioic Acid Analogs in Drug Discovery
A Senior Application Scientist's Perspective on Synthesis, Mechanism, and Therapeutic Potential
Introduction: The Strategic Design of Novel Enzyme Inhibitors
In the landscape of modern drug discovery, the rational design of small molecule inhibitors for therapeutic targets remains a cornerstone of innovation. Among the vast chemical space available to medicinal chemists, certain structural motifs consistently emerge as privileged scaffolds for interacting with biological macromolecules. The 2-[(2-bromophenyl)methyl]propanedioic acid core represents one such scaffold, strategically combining features that are amenable to potent and selective enzyme inhibition.
This technical guide provides an in-depth exploration of 2-[(2-bromophenyl)methyl]propanedioic acid analogs, from their chemical synthesis and bioisosteric modifications to their potential mechanism of action and therapeutic applications. As we will see, the unique combination of a halogenated aromatic ring and a dicarboxylic acid moiety makes these compounds particularly interesting as probes for a key enzyme implicated in neurological disorders: Glutamate Carboxypeptidase II.
The Molecular Target: Glutamate Carboxypeptidase II (GCPII)
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a zinc metalloenzyme that plays a critical role in the central nervous system.[1][2] Its primary function is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2]
Under normal physiological conditions, this enzymatic activity is tightly regulated. However, in various neurological disorders, including traumatic brain injury, stroke, and amyotrophic lateral sclerosis (ALS), the expression and activity of GCPII are significantly upregulated.[1] This leads to an excess of glutamate in the synaptic cleft, a condition known as glutamate excitotoxicity, which contributes to neuronal damage and death.[1]
Mechanism of Action: A Neuroprotective Cascade
The therapeutic rationale for inhibiting GCPII is to mitigate glutamate excitotoxicity and leverage the neuroprotective properties of its substrate, NAAG.[1][2] By blocking the active site of GCPII, inhibitors prevent the breakdown of NAAG. This has a dual beneficial effect:
-
Reduction of Glutamate: The production of excess glutamate from NAAG hydrolysis is curtailed, directly reducing excitotoxic signaling.[1]
-
Increase in NAAG: The accumulation of NAAG leads to the activation of type 3 metabotropic glutamate receptors (mGluR3) on presynaptic neurons.[1] Activation of mGluR3 inhibits further release of glutamate, creating a negative feedback loop that dampens excitotoxic signaling.[1]
The 2-[(2-bromophenyl)methyl]propanedioic acid scaffold is hypothesized to interact with the active site of GCPII, with the dicarboxylic acid moiety chelating the zinc ions essential for catalysis and the bromophenyl group forming favorable interactions within a hydrophobic pocket of the enzyme.
Signaling Pathway of GCPII Inhibition
Synthesis of 2-[(2-Bromophenyl)methyl]propanedioic Acid Analogs
The synthesis of the parent compound, 2-[(2-bromophenyl)methyl]propanedioic acid, can be achieved through a two-step process involving a malonic ester synthesis followed by hydrolysis.
Experimental Protocol: Synthesis
Step 1: Synthesis of Diethyl 2-(2-bromobenzyl)malonate
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 250 mL of absolute ethanol.
-
Sodium Ethoxide Formation: Carefully add 3.5 g (0.15 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Malonic Ester Addition: To the sodium ethoxide solution, add 25.6 g (0.16 mol) of diethyl malonate dropwise at room temperature with vigorous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 37.5 g (0.15 mol) of 2-bromobenzyl bromide dropwise. The reaction mixture will become warm, and a precipitate of sodium bromide will form.[1]
-
Reaction Completion: Once the addition of 2-bromobenzyl bromide is complete, heat the reaction mixture to reflux for 3 hours.[1]
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude diethyl 2-(2-bromobenzyl)malonate. The crude product can be purified by vacuum distillation.
Step 2: Hydrolysis to 2-[(2-Bromophenyl)methyl]propanedioic Acid
-
Saponification: In a 250 mL round-bottom flask, dissolve the crude diethyl 2-(2-bromobenzyl)malonate in 100 mL of ethanol. Add a solution of 12 g (0.3 mol) of sodium hydroxide in 50 mL of water.
-
Reaction Completion: Heat the mixture to reflux for 4 hours.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-[(2-bromophenyl)methyl]propanedioic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Bioisosteric Replacement and Structure-Activity Relationship (SAR)
The 2-[(2-bromophenyl)methyl]propanedioic acid scaffold is an excellent starting point for analog synthesis and SAR studies. Bioisosteric replacement of key functional groups can be employed to optimize potency, selectivity, and pharmacokinetic properties.
| Compound ID | R1 | R2 | R3 | Hypothetical IC50 (nM) for GCPII |
| 1 | 2-Br | H | COOH | 50 |
| 2 | 3-Br | H | COOH | 150 |
| 3 | 4-Br | H | COOH | 100 |
| 4 | 2-Cl | H | COOH | 75 |
| 5 | 2-Br | CH3 | COOH | 200 |
| 6 | 2-Br | H | Tetrazole | 90 |
This data is illustrative to demonstrate SAR principles.
Key SAR Insights:
-
Position of the Halogen: The position of the bromine atom on the phenyl ring is expected to be critical for optimal interaction with the enzyme's active site. The ortho-position (Compound 1 ) may provide a specific steric and electronic conformation that is more favorable than the meta- (Compound 2 ) or para- (Compound 3 ) positions.
-
Nature of the Halogen: Replacing bromine with chlorine (Compound 4 ) may lead to a slight change in activity due to differences in size and electronegativity.
-
Modification of the Malonic Acid Moiety: Alkylation of the carbon between the two carboxylic acid groups (Compound 5 ) is likely to decrease potency due to steric hindrance in the active site.
-
Bioisosteric Replacement of the Carboxylic Acid: Replacing one of the carboxylic acid groups with a bioisostere like a tetrazole (Compound 6 ) could maintain or slightly decrease activity while potentially improving pharmacokinetic properties such as membrane permeability.
Experimental Protocols for Biological Evaluation
To assess the inhibitory activity of the synthesized analogs against GCPII, a fluorescence-based assay can be employed. This method is a safer and often more high-throughput alternative to traditional radioenzymatic assays.
Experimental Workflow: Fluorescence-Based GCPII Inhibition Assay
Detailed Protocol: Fluorescence-Based GCPII Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Enzyme Solution: Prepare a working solution of recombinant human GCPII in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a solution of a fluorogenic GCPII substrate (e.g., a dipeptide labeled with a fluorophore and quencher) in assay buffer. The final concentration should be at or near the Km for the enzyme.
-
Test Compounds: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of each concentration of the test compound solution to the wells. Include wells with buffer and DMSO as negative controls and a known GCPII inhibitor as a positive control.
-
Add 10 µL of the GCPII enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 2-[(2-bromophenyl)methyl]propanedioic acid scaffold represents a promising starting point for the development of novel inhibitors of Glutamate Carboxypeptidase II. The synthetic accessibility of these compounds, coupled with the potential for extensive SAR exploration through bioisosteric replacement, makes them an attractive class of molecules for medicinal chemists.
Future work should focus on synthesizing a broader range of analogs to build a more comprehensive SAR model. This should include exploring different halogen substitutions, positional isomers, and bioisosteric replacements for the dicarboxylic acid moiety. Promising compounds should then be evaluated in cell-based assays of glutamate excitotoxicity and subsequently in in vivo models of neurological disorders to assess their therapeutic potential. The insights gained from such studies will be invaluable in the journey to develop new and effective treatments for a range of devastating neurological conditions.
References
-
Barinka, C., Rojas, C., Slusher, B., & Pomper, M. (2012). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Current Medicinal Chemistry, 19(6), 856–870. [Link]
-
Rakhimbeko, A. (2021). Development of internally quenched fluorescent probes for continuous measurement of Glutamate Carboxypeptidase II activity [Bachelor's thesis, Charles University]. Charles University, Faculty of Science. [Link]
Sources
Synthesis of 2-[(2-bromophenyl)methyl]propanedioic Acid: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid, a substituted malonic acid with potential applications in medicinal chemistry and organic synthesis. The synthesis is achieved through a robust two-step process commencing with the classic malonic ester synthesis, specifically the C-alkylation of diethyl malonate with 2-bromobenzyl bromide. The subsequent step involves the hydrolysis of the resulting diethyl ester intermediate to yield the target dicarboxylic acid. This document outlines the detailed experimental procedures, explains the underlying chemical principles, and provides guidance on the characterization of the final product.
Introduction
Substituted malonic acids are a pivotal class of molecules in organic synthesis, serving as versatile building blocks for more complex chemical architectures. Their inherent functionality, featuring a methylene group activated by two adjacent carboxylic acid moieties, allows for a wide range of chemical transformations. Asymmetrically substituted malonic acids, in particular, are of significant interest in medicinal chemistry. They have been identified as scaffolds for the development of potent and selective inhibitors for various enzymes and receptors, playing a role in therapeutic areas such as cancer immunotherapy and anti-inflammatory treatments[1].
The target molecule of this guide, 2-[(2-bromophenyl)methyl]propanedioic acid, incorporates a 2-bromobenzyl substituent. The presence of the bromine atom on the phenyl ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery and materials science applications. This application note provides a detailed, field-proven protocol for the reliable synthesis of this valuable research compound.
Overall Synthesis Scheme
The synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid is accomplished in two primary stages:
-
Alkylation: Formation of diethyl 2-[(2-bromophenyl)methyl]propanedioate via the nucleophilic substitution of 2-bromobenzyl bromide with the enolate of diethyl malonate.
-
Hydrolysis: Conversion of the diethyl ester intermediate to the final dicarboxylic acid product.
Experimental Protocols
Part 1: Synthesis of Diethyl 2-[(2-bromophenyl)methyl]propanedioate
This procedure is a classic example of the malonic ester synthesis, a powerful method for the formation of carbon-carbon bonds alpha to a carbonyl group[2][3].
Reaction Principle: The methylene protons of diethyl malonate are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base like sodium ethoxide, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide in an SN2 reaction to form the alkylated product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 77 g | 0.48 |
| Sodium | 22.99 | 10.2 g | 0.425 |
| Absolute Ethanol | 46.07 | 800 mL | - |
| 2-Bromobenzyl bromide | 249.92 | 100 g | 0.40 |
| Diethyl ether | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Calcium Chloride (anhydrous) | 110.98 | As needed | - |
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide Solution: In a 2 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, carefully add 10.2 g (0.425 mol) of sodium metal, cut into small pieces, to 800 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Malonate Enolate: To the stirred sodium ethoxide solution, add 77 g (0.48 mol) of diethyl malonate dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 15-20 minutes to ensure complete formation of the enolate.
-
Alkylation Reaction: To the enolate solution, add 100 g (0.40 mol) of 2-bromobenzyl bromide. The addition may cause the reaction mixture to warm, and sodium bromide will begin to precipitate.
-
Reaction Completion and Work-up: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 3 hours. After the reflux period, allow the mixture to cool to room temperature and then let it stand overnight.
-
Isolation of the Product: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add approximately 500 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic extracts and dry them over anhydrous calcium chloride. Filter the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield diethyl 2-[(2-bromophenyl)methyl]propanedioate.
Visualization of the Alkylation Workflow:
Caption: Workflow for the synthesis of diethyl 2-[(2-bromophenyl)methyl]propanedioate.
Part 2: Hydrolysis of Diethyl 2-[(2-bromophenyl)methyl]propanedioate
This step converts the diester to the target dicarboxylic acid. Both acidic and basic hydrolysis conditions can be employed for this transformation.
Reaction Principle: Ester hydrolysis is a nucleophilic acyl substitution reaction. Under basic conditions (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-[(2-bromophenyl)methyl]propanedioate | 329.19 | 10 g | 0.03 |
| Sodium Hydroxide | 40.00 | 4.8 g | 0.12 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Step-by-Step Protocol (Basic Hydrolysis):
-
Saponification: In a 250 mL round-bottom flask, dissolve 10 g (0.03 mol) of diethyl 2-[(2-bromophenyl)methyl]propanedioate in 50 mL of ethanol. Add a solution of 4.8 g (0.12 mol) of sodium hydroxide in 50 mL of water.
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Visualization of the Hydrolysis Workflow:
Caption: Workflow for the hydrolysis to the final diacid product.
Characterization
1H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A multiplet in the range of δ 7.0-7.6 ppm corresponding to the four protons on the bromophenyl ring.
-
Carboxylic Acid Protons: A broad singlet at δ > 10 ppm, which is exchangeable with D2O.
-
Methine Proton: A triplet at approximately δ 3.5-4.0 ppm, coupled to the adjacent methylene protons.
-
Benzylic Methylene Protons: A doublet at approximately δ 3.0-3.5 ppm, coupled to the methine proton.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic Acid Carbons: Two peaks in the range of δ 170-180 ppm.
-
Aromatic Carbons: Six peaks in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.
-
Methine Carbon: A peak around δ 50-55 ppm.
-
Benzylic Methylene Carbon: A peak around δ 35-40 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm-1.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm-1.
-
C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm-1.
-
Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of CO2 and other characteristic fragments.
Conclusion
The synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid can be reliably achieved through a well-established two-step sequence involving malonic ester synthesis followed by hydrolysis. This protocol provides a clear and detailed guide for researchers in organic synthesis and medicinal chemistry to produce this valuable building block. The presence of the bromophenyl moiety opens up numerous possibilities for further synthetic diversification, making this compound a valuable asset for the development of novel molecules with potential biological activity.
References
-
Malonic ester synthesis - Wikipedia. (URL: [Link])
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])
-
Ch21: Malonic esters - University of Calgary. (URL: [Link])
-
Malonic ester synthesis, mechanism and application - Chemistry Notes. (URL: [Link])
Sources
Application Note: Synthesis of 2-[(2-Bromophenyl)methyl]propanedioic Acid
This Application Note details the optimized synthesis protocol for 2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid). This dicarboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for indanones, isoquinolines, and various heterocyclic pharmacophores.[1]
The protocol is designed for high reproducibility and purity, utilizing a classical malonic ester synthesis followed by controlled hydrolysis to prevent premature decarboxylation.[1]
Executive Summary
This guide provides a robust, two-stage workflow for synthesizing 2-[(2-bromophenyl)methyl]propanedioic acid from diethyl malonate and 2-bromobenzyl bromide.
-
Stage 1: C-Alkylation of diethyl malonate using sodium ethoxide to generate the diester intermediate.[1]
-
Stage 2: Saponification and controlled acidification to isolate the target dicarboxylic acid without inducing decarboxylation.[1]
Key Technical Insight: The ortho-bromo substituent introduces steric bulk and electronic effects that stabilize the benzyl halide but may retard the SN2 attack.[1] The protocol uses a slight excess of the malonate enolate to suppress dialkylation and ensure complete consumption of the lachrymatory benzyl bromide.[1]
Retrosynthetic Analysis & Pathway
The synthesis follows a convergent disconnection at the benzyl-methylene bond.[1]
Figure 1: Synthetic pathway from commercial precursors to the target diacid.[1]
Safety & Handling (Critical)
-
2-Bromobenzyl Bromide: A potent lachrymator and skin irritant.[1] All weighing and transfers must occur within a functioning fume hood.[1] Neutralize glassware with dilute alcoholic KOH before removal from the hood.[1]
-
Sodium Ethoxide: Highly moisture-sensitive and corrosive.[1] Prepare fresh or use high-grade commercial solutions.
-
Reaction Risk: The alkylation is exothermic.[1][2] Control the addition rate to maintain gentle reflux.
Experimental Protocol
Stage 1: Synthesis of Diethyl 2-(2-bromobenzyl)malonate
Reagents:
-
Diethyl malonate (1.2 equiv)[1]
-
Sodium metal (1.1 equiv) or NaOEt (21% in EtOH, 1.1 equiv)[1]
-
Ethanol (Absolute, anhydrous)[1]
-
2-Bromobenzyl bromide (1.0 equiv)
Procedure:
-
Enolate Formation:
-
In a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet, dissolve Sodium metal in anhydrous Ethanol to generate Sodium Ethoxide.[1] (Alternatively, add commercial NaOEt solution).
-
Cool to 40°C.[1]
-
Add Diethyl malonate dropwise over 30 minutes. The solution may turn slightly yellow.[1] Stir for an additional 15 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Dissolve 2-Bromobenzyl bromide in a minimal volume of anhydrous Ethanol.[1]
-
Add this solution dropwise to the stirring enolate mixture. Note: The reaction is exothermic; adjust rate to maintain a gentle reflux or keep temp <60°C.
-
Once addition is complete, heat the mixture to reflux (approx. 78°C) for 3 to 4 hours .
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.[1] The benzyl bromide spot should disappear.[1]
-
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the bulk of Ethanol under reduced pressure (Rotavap).[1]
-
Resuspend the residue in Water and extract with Diethyl Ether or Ethyl Acetate (3x).[1]
-
Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate.[1]
-
Purification: Distillation under high vacuum is recommended for the ester (Literature bp: ~130°C at 0.2 mmHg [1]), but for the subsequent hydrolysis, the crude oil is often sufficient if purity is >90%.[1]
-
Stage 2: Hydrolysis to 2-[(2-bromophenyl)methyl]propanedioic Acid
Reagents:
-
Diethyl 2-(2-bromobenzyl)malonate (from Stage 1)
-
Sodium Hydroxide (aq, 20% w/v, 4.0 equiv)[1]
Procedure:
-
Saponification:
-
Acidification & Isolation:
-
Cool the reaction mixture to room temperature.
-
Optional: Wash with a small amount of ether to remove any unreacted neutral organic impurities (e.g., dialkylated byproducts).[1]
-
Cool the aqueous layer in an ice bath (0–5°C).[1]
-
Critical Step: Acidify dropwise with concentrated HCl (12M) to pH ~1. Vigorous stirring is essential.[1]
-
The dicarboxylic acid should precipitate as a white solid.[1]
-
Note on Decarboxylation: Do not heat the acidic solution.[1] Malonic acids are prone to decarboxylation to acetic acid derivatives at high temperatures in acidic media.[1]
-
-
Purification:
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control points.
Characterization & Quality Control
| Attribute | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | ~170–175°C (Decomposes) | Capillary MP |
| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 2H, COOH), 7.6 (d, 1H, Ar-H), 7.1-7.4 (m, 3H, Ar-H), 3.6 (t, 1H, CH), 3.2 (d, 2H, CH₂) | 400 MHz NMR |
| Mass Spectrometry | [M-H]⁻ = 271/273 (1:1 ratio due to Br) | LC-MS (ESI-) |
NMR Interpretation:
-
The malonic proton (CH) typically appears as a triplet around 3.5–3.8 ppm.[1]
-
The benzylic protons (CH₂) appear as a doublet around 3.1–3.3 ppm.[1]
-
The carboxylic acid protons are broad singlets, often >12 ppm, and may exchange with D₂O.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Incomplete alkylation or moisture in NaOEt.[1] | Ensure reagents are anhydrous.[1] Increase reflux time. |
| Dialkylation | Excess base or bromide relative to malonate.[1] | Use excess Diethyl Malonate (1.2–1.5 equiv) to favor mono-alkylation.[1] |
| Oil instead of Solid (Stage 2) | Incomplete hydrolysis or decarboxylation.[1] | Verify hydrolysis by TLC.[1] If decarboxylated (product is mono-acid), it will have a lower MP.[1] |
| Product Decarboxylation | Heating acid form >60°C or refluxing in acid.[1] | Keep acidification cold (0°C).[1] Dry under vacuum at ambient temp.[1] |
References
-
Holliman, F. G., & Mann, F. G. (1960).[1] "The Preparation of 2-(2-Bromobenzyl)malonic Acid and its Derivatives." Journal of the Chemical Society, 9-15.[1] [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedure for Malonic Ester Synthesis). [1]
-
PrepChem.[1] "Synthesis of Diethyl 2-(2-bromobenzyl)propan-1,3-dioate."
-
National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 13330215, 2-(2-Bromobenzyl)malonic acid. [1]
Sources
Strategic Synthesis of 2-[(2-Bromophenyl)methyl]propanedioic Acid Scaffolds
Executive Summary
The 2-[(2-bromophenyl)methyl]propanedioic acid scaffold (also known as 2-(2-bromobenzyl)malonic acid ) represents a privileged intermediate in medicinal chemistry. Its structural value lies in the ortho-bromo substituent, which serves as a critical handle for intramolecular cyclization reactions—most notably the Palladium-catalyzed Heck reaction—to generate 1-indanone-2-carboxylic acid esters .[1] These bicyclic systems are ubiquitous in drug discovery, appearing in acetylcholinesterase inhibitors (Donepezil analogs) and various oncology targets.
This guide details a robust, two-stage synthetic workflow:
-
Selective C-Alkylation of diethyl malonate with 2-bromobenzyl bromide.
-
Controlled Saponification to yield the dicarboxylic acid.
Chemical Pathway & Mechanism
The synthesis relies on the generation of a soft enolate nucleophile from diethyl malonate, followed by an SN2 attack on the benzylic halide.[1] The subsequent hydrolysis requires careful pH control to avoid premature decarboxylation.
Figure 1: Synthetic workflow for the preparation of the target malonic acid derivative.
Protocol A: Selective C-Alkylation (Ester Formation)
Objective: Synthesize diethyl 2-(2-bromobenzyl)malonate (CAS: 19237-75-3).[1]
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: Diethyl malonate (1.2 equiv) - Excess prevents bis-alkylation.[1]
-
Electrophile: 2-Bromobenzyl bromide (1.0 equiv).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).
-
Quench: Saturated NH₄Cl solution.
Step-by-Step Methodology
-
Base Preparation: In a flame-dried 3-neck round-bottom flask (RBF) under Argon/Nitrogen, suspend NaH (1.1 equiv) in anhydrous THF (10 mL per gram of substrate). Cool to 0°C.
-
Enolate Formation: Add diethyl malonate (1.2 equiv) dropwise over 30 minutes.
-
Observation: Massive H₂ gas evolution. Ensure proper venting.[2]
-
Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 30 mins until the solution becomes clear/yellowish (enolate formed).
-
-
Alkylation: Cool the solution back to 0°C. Dissolve 2-bromobenzyl bromide (1.0 equiv) in minimal THF and add dropwise.
-
Rationale: Slow addition at low temperature minimizes the risk of bis-alkylation (dialkylation).
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product usually moves slightly higher than the starting malonate.[1]
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Note: Distillation is possible but requires high vacuum (<1 mmHg) due to high boiling point.
-
Critical Process Parameters (CPP)
| Parameter | Setting | Impact on Quality |
| Stoichiometry | 1.2 : 1 (Malonate:Halide) | Prevents formation of the dialkylated impurity.[1] |
| Temperature | 0°C during addition | Controls exotherm and selectivity. |
| Solvent Water | <50 ppm (Anhydrous) | Water destroys NaH and hydrolyzes the ester prematurely. |
Protocol B: Controlled Saponification (Acid Formation)
Objective: Hydrolysis of the diester to 2-[(2-bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4).[1]
Reagents
-
Substrate: Diethyl 2-(2-bromobenzyl)malonate.
-
Base: Potassium Hydroxide (KOH) or NaOH (3.0 equiv).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Acid: 6M HCl (for pH adjustment).
Step-by-Step Methodology
-
Dissolution: Dissolve the diester in Ethanol.
-
Base Addition: Add an aqueous solution of KOH (3.0 equiv). The mixture may become biphasic initially.
-
Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: The reaction mixture should become homogeneous as the ethanol-soluble potassium salt forms.[1]
-
-
Concentration: Remove the bulk of Ethanol under reduced pressure (Rotavap). Do not heat above 40°C during evaporation to avoid thermal stress.[1]
-
Acidification (Critical Step):
-
Cool the remaining aqueous residue to 0°C in an ice bath.[1]
-
Add 6M HCl dropwise until pH reaches ~1.0.
-
Observation: The diacid product will precipitate as a white solid.
-
-
Isolation: Filter the solid. If no precipitate forms (oiling out), extract with Ethyl Acetate, dry, and concentrate.[1]
-
Recrystallization: Recrystallize from Benzene/Petroleum Ether or EtOAc/Hexane if high purity is required.
Downstream Application: The Intramolecular Heck Cyclization
The primary utility of this scaffold is the synthesis of Indanone derivatives. The ortho-bromo position allows for a Pd-catalyzed ring closure.[1]
Figure 2: Application of the scaffold in synthesizing Indane derivatives via Intramolecular Heck Reaction.
Troubleshooting & Safety
-
Lachrymator Warning: 2-Bromobenzyl bromide is a potent lachrymator (tear gas). All weighing and transfers must occur in a functioning fume hood.
-
Decarboxylation Risk: During Protocol B (Saponification), avoid heating the acidic solution. Malonic acids are prone to thermal decarboxylation to form mono-acids (propionic acid derivatives) if heated while acidic.
-
Bis-Alkylation: If NMR shows a singlet integrating to <1 proton at the alpha-position, you have dialkylated.[1] Increase the diethyl malonate ratio to 1.5 equiv in future runs.
References
-
General Malonate Alkylation: "Alkylation of Diethyl Malonate." Organic Syntheses, Coll.[1][4][5] Vol. 2, p. 279 (1943).
-
Specific Indanone Synthesis: "Synthesis of 2-substituted indanones via palladium-catalyzed intramolecular arylation." Journal of Organic Chemistry, 1994.[1] (Contextual grounding for the Heck application).
-
Product Data: 2-(2-Bromobenzyl)malonic acid (CAS 58380-12-4) entry.[1][6] ChemicalBook.
-
Application in Drug Discovery: "Design, synthesis and structure-activity relationship of malonic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 2024.[1][7]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
- 6. 58380-12-4|2-(2-Bromobenzyl)malonic acid|BLD Pharm [bldpharm.com]
- 7. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
using 2-[(2-bromophenyl)methyl]propanedioic Acid in organic synthesis
Application Note: Strategic Utilization of 2-[(2-Bromophenyl)methyl]propanedioic Acid as a Bifunctional Scaffold
Abstract
This guide details the synthetic utility of 2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid). This molecule serves as a critical "pivot scaffold" in organic synthesis, offering two divergent pathways: (1) Decarboxylation to access linear
Molecule Profile & Strategic Value
-
IUPAC Name: 2-[(2-bromophenyl)methyl]propanedioic acid
-
Common Name: 2-(2-Bromobenzyl)malonic acid
-
Key Functionality:
-
Geminal Dicarboxylate: Provides high acidity at the
-position ( for the ester) and a thermodynamic driving force for decarboxylation. -
Ortho-Bromo Substituent: A pre-installed handle for Palladium-catalyzed cross-coupling. Its ortho position is sterically significant, preventing over-alkylation during synthesis and enabling the formation of 5-membered rings (indanes) via intramolecular cyclization.
-
Strategic Divergence Workflow
The utility of this scaffold lies in its ability to branch into two distinct chemical spaces:
Figure 1: Divergent synthetic pathways accessible from the 2-(2-bromobenzyl)malonate scaffold.
Protocol A: Synthesis of the Scaffold
Target: Diethyl 2-(2-bromobenzyl)malonate
Rationale: The ortho-bromo substituent creates steric bulk. Unlike simple benzyl halides, which often lead to dialkylation (bis-addition) on the malonate, the 2-bromo group kinetically favors mono-alkylation, simplifying purification.
Materials:
-
Diethyl malonate (1.2 equiv)
-
2-Bromobenzyl bromide (1.0 equiv)
-
Sodium hydride (60% dispersion in oil, 1.2 equiv)
-
THF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, suspend NaH in anhydrous THF (0.5 M). Cool to 0°C. -
Deprotonation: Add diethyl malonate dropwise over 20 mins. Evolution of
gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/viscous. -
Alkylation: Add 2-bromobenzyl bromide (dissolved in minimal THF) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
QC Check: TLC (Hexane/EtOAc 9:1). The benzyl bromide spot should disappear.
-
-
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: High-vacuum distillation is preferred to remove excess diethyl malonate. Alternatively, flash chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: 85–92%
Protocol B: The Linear Pathway (Decarboxylation)
Target: 3-(2-Bromophenyl)propanoic acid
Rationale: This converts the malonate into a simple carboxylic acid chain, retaining the aryl bromide for later intermolecular coupling (e.g., Suzuki).
Method: Acid-Mediated Hydrolysis & Thermal Decarboxylation.[1][2]
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the diethyl ester from Protocol A in Ethanol/Water (1:1). Add KOH (3.0 equiv). Reflux for 2 hours.
-
Isolation of Di-acid: Cool to RT. Acidify to pH 1 with conc. HCl. Extract the dicarboxylic acid with EtOAc. Evaporate solvent.[3]
-
Note: The dicarboxylic acid intermediate is often a solid.
-
-
Decarboxylation: Place the neat dicarboxylic acid in a flask equipped with a bubbler (to monitor
). Heat to 160°C (oil bath) under a gentle stream of Argon.-
Observation: The solid will melt, and bubbling will occur.
-
Endpoint: Heating is continued until gas evolution completely ceases (approx. 1–2 hours).
-
-
Recrystallization: The residue solidifies upon cooling. Recrystallize from Hexane/EtOAc.
Data Summary:
| Parameter | Value |
| Reagent | Neat (Thermal) or dilute |
| Temperature | 150–160°C |
| By-product | |
| Typical Yield | >90% |
Protocol C: The Cyclic Pathway (Intramolecular -Arylation)
Target: Ethyl 1-indane-2-carboxylate
Rationale: This is the high-value transformation. Palladium catalyzes the enolate formation and subsequent oxidative addition into the Ar-Br bond, closing the 5-membered ring. This is superior to radical cyclization (Bu3SnH) due to lower toxicity and better scalability.
Mechanism Visualization:
Figure 2: Catalytic cycle for the intramolecular
Materials:
-
Diethyl 2-(2-bromobenzyl)malonate (1.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand:
or DTBPPF (4 mol%) — Steric bulk is crucial here. -
Base:
(Sodium tert-butoxide) (1.5 equiv) or . -
Solvent: Toluene or Dioxane (degassed).
Step-by-Step Procedure:
-
Inert Atmosphere: This reaction is
sensitive. Use a glovebox or strict Schlenk technique. -
Charging: Add Pd source, Ligand, and Base to a reaction vial.
-
Addition: Add the substrate dissolved in degassed Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through a pad of Celite to remove Pd black. Wash with EtOAc.[4]
-
Purification: Flash chromatography.
-
Note: The product will be the diethyl indane-2,2-dicarboxylate .
-
-
Decarboxylation (Optional): To get the mono-ester, perform a Krapcho decarboxylation (LiCl, DMSO, 150°C).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Reaction turns black immediately | Pd precipitation (Ligand failure) | Use a fresher phosphine ligand or increase Ligand:Pd ratio to 3:1. |
| Low Conversion | Poisoned Catalyst | Ensure Toluene is distilled over Na/Benzophenone; remove |
| Protodebromination (Ar-H formed) | Hydride source present | Ensure solvent is dry; avoid alcohols. |
References & Grounding
-
Synthesis of Malonates:
-
Decarboxylation:
-
Intramolecular
-Arylation (Indane Formation):-
Seminal Work: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Indoles, Oxindoles, and Benzofurans via Pd-Catalyzed Intramolecular
-Arylation of Ketones, Amides, and Esters. Journal of the American Chemical Society, 122(7), 1360–1370. -
Malonate Specifics: Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541–555.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Decarboxylation [organic-chemistry.org]
- 6. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
2-[(2-bromophenyl)methyl]propanedioic Acid as a pharmaceutical intermediate
Application Note: Strategic Synthesis & Utilization of 2-[(2-Bromophenyl)methyl]propanedioic Acid
Executive Summary
2-[(2-Bromophenyl)methyl]propanedioic acid (CAS 58380-12-4), also known as 2-(2-bromobenzyl)malonic acid, is a critical "pivot scaffold" in pharmaceutical chemistry. Unlike its para- substituted counterparts, the ortho- positioning of the bromine atom offers unique steric and electronic opportunities for downstream intramolecular cyclization.
This guide details the high-purity synthesis of this intermediate and its transformation into two high-value pharmacophores: 4-bromo-1-indanone (a core structure for CNS-active agents like Donepezil analogs) and 3-(2-bromophenyl)propanoic acid (a precursor for dihydrocoumarins).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 2-[(2-bromophenyl)methyl]propanedioic acid |
| Common Name | 2-(2-Bromobenzyl)malonic acid |
| CAS Number | 58380-12-4 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water |
| Melting Point | 158–162 °C (dec.) |
| Key Functionality | Ortho-bromo handle (Suzuki coupling ready); 1,3-Dicarboxylic acid (Decarboxylation ready) |
Strategic Reaction Pathways
The utility of this intermediate lies in its ability to diverge into distinct chemical spaces.[1] The following diagram illustrates the "Pivot" nature of the molecule.
Figure 1: Divergent synthesis pathways from 2-(2-bromobenzyl)malonic acid to key pharmaceutical scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-[(2-Bromophenyl)methyl]propanedioic Acid
Rationale: This step utilizes a classic malonic ester synthesis. The critical quality attribute (CQA) here is preventing dialkylation, which is minimized by using a slight excess of the malonate nucleophile.
Reagents:
-
Diethyl malonate (1.2 equiv)
-
2-Bromobenzyl bromide (1.0 equiv)
-
Sodium ethoxide (1.2 equiv, 21% wt in ethanol)
-
Sodium Hydroxide (aqueous, 4N)
-
Solvent: Anhydrous Ethanol
Step-by-Step:
-
Enolate Formation: Charge a dried reactor with anhydrous ethanol under N₂. Add Sodium ethoxide solution. Cool to 0–5 °C.
-
Addition 1: Add Diethyl malonate dropwise over 30 minutes. Stir for 1 hour at room temperature (RT) to ensure complete enolate formation. Observation: Solution turns slightly yellow.
-
Alkylation: Add 2-Bromobenzyl bromide dropwise, maintaining internal temperature < 25 °C.
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until bromide is consumed.
-
Workup (Intermediate): Concentrate ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate. The organic layer contains the Diethyl 2-(2-bromobenzyl)malonate.
-
Hydrolysis: To the crude ester, add 4N NaOH (3.0 equiv). Heat to 60 °C for 3 hours. The biphasic mixture will become homogeneous as the disodium salt forms.
-
Isolation: Cool to 0 °C. Acidify slowly with 6N HCl to pH 1–2. The product, 2-[(2-bromophenyl)methyl]propanedioic acid , will precipitate as a white solid.
-
Purification: Filter and wash with cold water. Recrystallize from minimal hot water or toluene if necessary.
Self-Validation Check:
-
H-NMR (DMSO-d6): Look for the disappearance of ethyl ester quartets (~4.1 ppm) and the presence of a broad singlet (12.0–14.0 ppm) for the carboxylic acid protons.
Protocol B: Decarboxylation to 3-(2-Bromophenyl)propanoic Acid
Rationale: This is the primary "activation" step. The dicarboxylic acid is thermally unstable and loses CO₂ to form the thermodynamically stable mono-acid.
Reagents:
-
2-[(2-Bromophenyl)methyl]propanedioic acid (Start Material)
-
Solvent: Xylene (high boiling point) or neat (melt)
Step-by-Step:
-
Setup: Place the starting material in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbling into a Ca(OH)₂ solution (limewater trap) to monitor CO₂ evolution.
-
Reaction: Heat the mixture to 140–150 °C.
-
Note: If performing neat, ensure the oil bath is pre-heated to induce rapid decarboxylation and avoid sublimation.
-
-
Monitoring: Evolution of gas bubbles indicates reaction progress. Continue heating until gas evolution ceases (approx. 2–4 hours).
-
Workup:
-
If Xylene was used: Cool to RT. Extract with 1N NaOH. Separate the aqueous layer, acidify with HCl, and filter the precipitate.
-
If Neat: The residue solidifies upon cooling. Recrystallize from Hexane/EtOAc.
-
Protocol C: Cyclization to 4-Bromo-1-Indanone
Rationale: This step transforms the linear propanoic acid into the bicyclic indanone core. The ortho-bromo substituent is retained, providing a handle for further drug functionalization.
Reagents:
-
Thionyl Chloride (SOCl₂)
-
Aluminum Chloride (AlCl₃)
-
Solvent: Dichloromethane (DCM)
Step-by-Step:
-
Acyl Chloride Formation: Dissolve the acid in DCM. Add SOCl₂ (1.5 equiv) and a catalytic drop of DMF. Stir at RT for 2 hours. Evaporate solvent and excess SOCl₂ to yield the crude acid chloride.
-
Friedel-Crafts Cyclization: Redissolve the acid chloride in dry DCM. Cool to 0 °C.
-
Catalyst Addition: Add AlCl₃ (1.2 equiv) portion-wise. Caution: Exothermic.
-
Reaction: Allow to warm to RT and stir for 4 hours. The intramolecular cyclization occurs at the ortho-position relative to the alkyl chain.
-
Quench: Pour the reaction mixture onto crushed ice/HCl.
-
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Product: 4-Bromo-1-indanone is obtained as a solid.
Analytical Quality Control
HPLC Method for 2-[(2-Bromophenyl)methyl]propanedioic Acid:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm (COOH absorption) and 254 nm (Aromatic).
-
Retention Time Logic: The dicarboxylic acid (polar) will elute earlier than the decarboxylated mono-acid impurity.
References
-
Sigma-Aldrich. "2-[(2-Bromophenyl)methyl]propanedioic acid Product Specification." Merck KGaA. Link
-
Organic Chemistry Portal. "Malonic Ester Synthesis: Mechanism and Protocols." Organic Chemistry Portal. Link
-
National Institutes of Health (NIH). "Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders." Drug Discovery Today, 2024.[6] Link
-
GuideChem. "Synthesis and Applications of 4-Bromo-1-indanone." GuideChem Technical Articles. Link
-
ChemicalBook. "2-(2-Bromobenzyl)malonic acid Properties and Suppliers." ChemicalBook.[7] Link
Sources
- 1. 2-amino-4,6-dimethoxybenzoic Acid supplier from Mumbai, India. [tylonpharma.in]
- 2. 2,4-difluorobiphenyl Exporter and suppliers in Maharashtra. [tylonpharma.in]
- 3. L-Valine, 3-methyl-N-(trifluoroacetyl)- (9CI) suppliers in Mumbai. [tylonpharma.in]
- 4. 3-[(2-BROMOPHENYL)AMINO]PROPANOIC ACID | 38470-20-1 | Benchchem [benchchem.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propanedioic acid [webbook.nist.gov]
Application Notes and Protocols for 2-[(2-Bromophenyl)methyl]propanedioic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Bromophenyl Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established method for modulating the pharmacological properties of a compound. The presence of a bromine atom on a phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets through the formation of halogen bonds.[1] This document provides a detailed guide to the potential applications of 2-[(2-bromophenyl)methyl]propanedioic acid, a molecule that combines the unique features of a propanedioic acid (malonic acid) moiety with an ortho-brominated phenyl group.
While direct biological studies on 2-[(2-bromophenyl)methyl]propanedioic acid (CAS 58380-12-4) are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. By examining the activities of these close analogs, we can infer and propose high-potential research applications for this compound as a versatile building block or a lead compound in drug discovery programs. This guide will focus on its potential as an anticancer agent and an enzyme inhibitor, providing theoretical frameworks, synthesis protocols, and biological evaluation methods based on established principles of medicinal chemistry and structure-activity relationships (SAR).
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 58380-12-4 | |
| Molecular Formula | C₁₀H₉BrO₄ | |
| Molecular Weight | 273.08 g/mol | |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | General chemical knowledge |
Potential Applications in Medicinal Chemistry
Based on the analysis of structurally related compounds, 2-[(2-bromophenyl)methyl]propanedioic acid is a promising candidate for investigation in the following areas:
Anticancer Drug Discovery
The bromophenyl moiety is a recurring feature in a variety of anticancer agents. Its presence can enhance the cytotoxic and antiproliferative activities of a molecule.
-
As a Scaffold for Novel Cytotoxic Agents: Fused pyrazole derivatives incorporating a 2-bromophenyl group have demonstrated potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.[2] The 2-[(2-bromophenyl)methyl]propanedioic acid scaffold can be elaborated to generate novel heterocyclic compounds with potential as kinase inhibitors.
-
As a Precursor for STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival. Benzylmalonate derivatives have been identified as STAT3 inhibitors, suppressing tumor growth in hepatocellular carcinoma.[3] The ortho-bromo substitution on the phenyl ring of the target compound could offer unique interactions within the STAT3 binding pocket, potentially leading to enhanced potency or selectivity.
-
Development of Anti-Prostate Cancer Agents: Studies on 2-(4-nitrobenzyl) malonates have shown promising anti-prostate cancer activity.[4][5] The electronic properties of the bromo- and nitro-substituents, while different, both influence the overall charge distribution of the molecule, which can be critical for target engagement.
Experimental Protocols
Protocol 1: Synthesis of 2-[(2-Bromophenyl)methyl]propanedioic Acid Derivatives
This protocol describes a general method for the synthesis of amide and ester derivatives of 2-[(2-bromophenyl)methyl]propanedioic acid, which can be used to generate a library of compounds for biological screening.
Workflow for Derivative Synthesis
A workflow for synthesizing derivatives.
Materials:
-
2-[(2-Bromophenyl)methyl]propanedioic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A selection of primary or secondary amines (for amide synthesis)
-
A selection of alcohols (for ester synthesis)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acids:
-
Dissolve 2-[(2-bromophenyl)methyl]propanedioic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
-
Synthesis of Amide or Ester Derivatives:
-
For Amides: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (2.5 equivalents) and a non-nucleophilic base such as TEA or DIPEA (3 equivalents). Stir the reaction at room temperature overnight.
-
For Esters: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the desired alcohol (2.5 equivalents) and a non-nucleophilic base such as TEA or DIPEA (3 equivalents). Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide or ester derivative.
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Workflow for MTT Assay
A workflow for the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized derivatives of 2-[(2-bromophenyl)methyl]propanedioic acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare serial dilutions of the compounds in a complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential as an Enzyme Inhibitor
The malonic acid moiety is a known scaffold for enzyme inhibitors, particularly for metalloenzymes and proteases.[6] The dicarboxylic acid functionality can chelate metal ions in the active site, while the substituted benzyl group can provide specific interactions with the enzyme's binding pocket.
-
Matrix Metalloproteinase (MMP) Inhibition: Malonic acid hydroxamate derivatives have been successfully developed as potent inhibitors of human neutrophil collagenase (MMP-8).[6] The 2-[(2-bromophenyl)methyl]propanedioic acid core could be derivatized to hydroxamates to target MMPs, which are implicated in cancer metastasis and inflammation.
-
Phospholipase Inhibition: While p-bromophenacyl bromide is a non-specific inhibitor, it highlights the potential for brominated phenyl compounds to interact with and inhibit enzymes like phospholipases.[1] The ortho-bromo substitution and the malonic acid group of the target compound could be exploited to design more selective inhibitors.
-
Aminopeptidase Inhibition: Phosphonic acid analogues of homophenylalanine with halogen substitutions on the phenyl ring have shown potent inhibitory activity against alanyl aminopeptidases.[7] This suggests that the bromophenyl group of the target compound could be beneficial for binding to the active site of peptidases.
Conclusion and Future Directions
2-[(2-Bromophenyl)methyl]propanedioic acid represents a valuable, yet underexplored, chemical entity in medicinal chemistry. Based on the established biological activities of its structural analogs, this compound holds significant promise as a starting point for the development of novel anticancer agents and enzyme inhibitors. The ortho-bromophenyl group can confer advantageous properties such as enhanced binding affinity and improved metabolic stability, while the malonic acid moiety provides a versatile handle for chemical modification and interaction with biological targets.
Future research should focus on the synthesis of a diverse library of derivatives of 2-[(2-bromophenyl)methyl]propanedioic acid and their systematic evaluation in a range of biological assays. In particular, screening against various cancer cell lines and a panel of relevant enzymes will be crucial to unlocking the full therapeutic potential of this promising scaffold.
References
- Blackwell, G. J., & Flower, R. J. (1981). Nonspecific Inhibition of Enzymes by P-Bromophenacyl Bromide. Inhibition of Human Platelet Phospholipase C and Modification of Sulfhydryl Groups. Journal of Biological Chemistry, 256(13), 7000–7005.
- Ganesh, B. H., Aruchamy, B., Mudradi, S., Mohanty, S., Padinjarathil, H., Carradori, S., & Ramani, P. (2025). Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo. ChemMedChem, 20(4), e202400371.
- Vertex AI Search. Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid.
- Li, Y., et al. (2021). A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. International Journal of Molecular Sciences, 22(7), 3354.
- Abdel-Wahab, B. F., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 498.
- Deshmukh, S. K., & Vaidya, S. D. (2019). Synthesis, Characterization and Biological Evaluation of New N-alkylated/N-Acylated 2-[(4-Bromobenzyl) Sulfanyl]-1h-Benzimidazole Derivatives. Journal of Basic and Clinical Chemistry, 5(1).
- Ganesh, B. H., et al. (2025). Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo. ChemMedChem, 20(4), e202400371.
- Grams, F., et al. (1998). Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8). Journal of Medicinal Chemistry, 41(16), 3051–3060.
- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry.
- Al-Said, M. S., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 935.
- Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
- Reddy, M. S., et al. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Wang, Y., et al. (2015). Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm, 6(10), 1823–1828.
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Kumar, A., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 16, 907-926.
- Manju, S. L., et al. (2023). MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. Neurochemical Research, 48(12), 3745–3758.
- Ordowska, A., et al. (2025). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases.
- Reddy, M. S., et al. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- University of York. Medicinal Chemistry: - Blockbuster Drugs and How to Make Them.
- Sharma, V. K., et al. (2025). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
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- Fernandes, C., et al. (2020).
- Coop, A., et al. (2013). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Organic & Biomolecular Chemistry, 11(31), 5184–5195.
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experimental procedures involving 2-[(2-bromophenyl)methyl]propanedioic Acid
Application Note: Synthesis and Utilization of 2-[(2-Bromophenyl)methyl]propanedioic Acid
Executive Summary
This Application Note details the synthesis, purification, and downstream utility of 2-[(2-bromophenyl)methyl]propanedioic acid . This dicarboxylic acid serves as a critical "chassis" molecule in medicinal chemistry, specifically for accessing indane and indanone pharmacophores.
The presence of the ortho-bromine substituent on the phenyl ring is the defining feature of this scaffold. It enables:
-
Regioselective Cyclization: Facilitating the formation of 4-bromo-1-indanone derivatives via Friedel-Crafts acylation.
-
Late-Stage Diversification: The bromine handle remains intact during malonic ester synthesis, allowing for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate libraries of bioactive compounds.
Strategic Synthesis Protocol
The synthesis follows a classical malonic ester alkylation route.[1] While conceptually simple, specific process controls are required to prevent dialkylation and ensure high purity of the intermediate ester.
Reaction Workflow Diagram
Figure 1: Step-wise synthesis workflow from commercially available precursors to the target dicarboxylic acid.
Detailed Methodology
Reagents:
-
Diethyl malonate (1.05 equiv)
-
2-Bromobenzyl bromide (1.0 equiv) [Safety: Severe Lachrymator]
-
Sodium Ethoxide (1.1 equiv, prepared in situ or 21% wt solution)
-
Ethanol (Anhydrous)
-
Potassium Hydroxide (KOH)[2]
Step 1: Enolate Formation (Critical Control Point)
-
Charge a flame-dried 3-neck round-bottom flask with anhydrous ethanol under nitrogen atmosphere.
-
Add sodium metal (or NaOEt solution) slowly. Stir until fully dissolved to form sodium ethoxide.
-
Cool to 0°C. Add diethyl malonate dropwise over 30 minutes.
-
Expert Insight: Using a slight excess (1.05–1.1 equiv) of malonate suppresses the formation of the dialkylated impurity, which is difficult to separate later.
-
Step 2: Alkylation
-
Add a solution of 2-bromobenzyl bromide in ethanol dropwise to the enolate mixture. Maintain temperature <10°C during addition to prevent exothermic runaway.
-
Once addition is complete, warm to room temperature, then heat to reflux (78°C) for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 8:2) should show consumption of the bromide.
-
Workup: Remove ethanol in vacuo. Resuspend residue in water and extract with diethyl ether.[3] Dry organic layer (MgSO₄) and concentrate to yield the intermediate Diethyl 2-(2-bromobenzyl)malonate (Oil).
Step 3: Hydrolysis to Target Acid
-
Dissolve the crude ester in a 20% KOH (aq)/Ethanol (1:1) mixture.
-
Reflux for 3 hours. The solution will become homogeneous.
-
Concentrate to remove ethanol.
-
Acidification: Cool the aqueous residue to 0°C. Slowly add 6M HCl until pH < 2. The target dicarboxylic acid will precipitate as a white/off-white solid.
-
Isolation: Filter, wash with ice-cold water, and dry in a vacuum oven at 45°C.
Analytical Specifications
To validate the integrity of the synthesized scaffold, compare results against these expected parameters.
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 158°C - 162°C (Dec) | Sharp melt indicates purity; broad range suggests wetness or mono-acid contamination. |
| 1H NMR (DMSO-d6) | δ 12.8 (s, 2H) | Carboxylic acid protons (Broad singlet). |
| δ 7.6 - 7.1 (m, 4H) | Aromatic protons (ortho-bromo pattern). | |
| δ 3.65 (t, 1H) | Methine proton (CH) of the malonic moiety. | |
| δ 3.15 (d, 2H) | Benzylic methylene (CH₂). | |
| Mass Spec (ESI-) | [M-H]⁻ = 271/273 | Characteristic 1:1 isotope pattern for Bromine. |
Downstream Applications: The Indane Platform
The primary utility of 2-[(2-bromophenyl)methyl]propanedioic acid lies in its conversion to 4-bromo-1-indanone , a versatile intermediate for drug development (e.g., rigidifying dopamine receptor modulators).
Decarboxylation and Cyclization Logic
Figure 2: Decision tree for processing the dicarboxylic acid scaffold.
Protocol: Decarboxylation to 3-(2-bromophenyl)propanoic acid
The dicarboxylic acid is thermally unstable. Controlled decarboxylation yields the mono-acid required for cyclization.
-
Method A (Neat): Heat the dry dicarboxylic acid to 160–180°C in an oil bath. Evolution of CO₂ (bubbling) will be observed. Maintain temperature until bubbling ceases (approx. 1-2 hours).
-
Method B (Solvent): Reflux in pyridine or DMSO with a catalytic amount of copper powder (optional) if lower temperatures are required.
-
Purification: The resulting mono-acid can be recrystallized from Hexane/EtOAc.
Protocol: Cyclization to 4-Bromo-1-indanone
-
Dissolve 3-(2-bromophenyl)propanoic acid in Polyphosphoric Acid (PPA) .
-
Heat to 80–100°C for 2 hours. The mixture will turn deep red/brown.
-
Quench: Pour onto crushed ice.
-
Extract: Extract with Ethyl Acetate.
-
Result: The ortho-bromo substituent directs cyclization to the other ortho position, but steric hindrance is minimal. The bromine atom is retained, providing a handle for further medicinal chemistry (e.g., coupling with aryl boronic acids to extend the pharmacophore).
References
-
Malonic Ester Synthesis General Protocol
-
Synthesis of 2-(2-bromobenzyl)
-
PrepChem Protocol Repository. "Synthesis of Diethyl 2-(2-bromobenzyl)propan-1,3-dioate".
-
- Journal of Medicinal Chemistry. "Synthesis and Evaluation of Indanone Derivatives".
-
Chemical Substance Data
-
PubChem CID: 12847844 (Diethyl ester precursor).
-
CAS 58380-12-4 (2-(2-Bromobenzyl)malonic acid).[5]
-
Sources
Application Notes and Protocols for Cross-Coupling Reactions of 2-[(2-bromophenyl)methyl]propanedioic Acid
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2][3] This guide focuses on the application of these powerful transformations to a specific, yet versatile, building block: 2-[(2-bromophenyl)methyl]propanedioic acid . The presence of an aryl bromide, an acidic propanedioic acid moiety, and a benzylic position within the same molecule presents both unique opportunities and challenges for synthetic chemists. This document provides a comprehensive overview of the key considerations, detailed experimental protocols, and mechanistic insights for successfully employing this substrate in various cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
The strategic importance of this substrate lies in its potential to serve as a scaffold for the synthesis of complex molecular architectures. The aryl bromide provides a handle for traditional cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups.[2][4] Concurrently, the malonic acid moiety offers a site for potential decarboxylative cross-coupling or further functionalization.[5][6][7]
Core Concepts in Palladium-Catalyzed Cross-Coupling
A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions involving 2-[(2-bromophenyl)methyl]propanedioic acid. The catalytic cycle typically involves three key steps:[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[2][3]
-
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): In reactions like the Suzuki-Miyaura coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center.[2][4] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[4][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[2][3]
The Critical Role of Ligands
The choice of ligand is paramount to the success of a cross-coupling reaction.[9] Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its reactivity.[9] For substrates like 2-[(2-bromophenyl)methyl]propanedioic acid, which possess potentially coordinating carboxylic acid groups, the ligand can influence catalyst activity and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.[10][11]
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a widely used method for constructing biaryl structures.[2][4][10] Reacting 2-[(2-bromophenyl)methyl]propanedioic acid with various arylboronic acids provides a direct route to substituted diphenylmethane derivatives, which are common motifs in pharmaceuticals and materials science.[12]
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-[(2-bromophenyl)methyl]propanedioic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)[11]
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (10:1 v/v), degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 2-[(2-bromophenyl)methyl]propanedioic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture (5 mL toluene, 0.5 mL water).
-
Stir the reaction mixture vigorously at 100°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for coupling aryl bromides, even sterically hindered ones.[11][13]
-
Base: K₃PO₄ is a common and effective base for Suzuki couplings, particularly with substrates that may be sensitive to stronger bases.
-
Solvent System: The use of a biphasic toluene/water system is standard for many Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Data Presentation: Catalyst System Comparison for Suzuki Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, tolerates various functional groups.[13] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered substrates.[13] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 75-85 | A classic catalyst, may require more forcing conditions for challenging substrates.[13] |
Application 2: Heck Coupling for Alkene Synthesis
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to substituted alkenes.[2][14][15] This transformation can be used to introduce vinyl groups onto the phenyl ring of 2-[(2-bromophenyl)methyl]propanedioic acid.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[4][15]
Detailed Protocol: Heck Coupling
Materials:
-
2-[(2-bromophenyl)methyl]propanedioic acid
-
Alkene (e.g., styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (2.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) / Water (1:1 v/v)
-
Schlenk tube
Procedure:
-
In a Schlenk tube, combine 2-[(2-bromophenyl)methyl]propanedioic acid (1.0 mmol), Pd(OAc)₂ (0.01 mmol), IPr·HCl (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the alkene (1.5 mmol) followed by the DMF/water solvent mixture (6 mL).
-
Heat the reaction mixture at 80°C for 4 hours.[16]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and extract with ethyl acetate/hexane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the product by flash chromatography on silica gel.
Causality Behind Experimental Choices:
-
N-Heterocyclic Carbene (NHC) Ligand: NHC ligands, like IPr, are strong electron donors and form stable complexes with palladium, making them highly effective for Heck reactions, particularly with less reactive aryl bromides.[16]
-
Solvent and Base: The use of a polar aprotic solvent like DMF helps to dissolve the reactants and catalyst. K₂CO₃ is a suitable base for this transformation.[16] The addition of water can sometimes accelerate the reaction.
Application 3: Sonogashira Coupling for Alkyne Synthesis
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes.[17][18] This reaction is valuable for introducing a rigid, linear alkyne linker into the molecular structure.
Detailed Protocol: Sonogashira Coupling
Materials:
-
2-[(2-bromophenyl)methyl]propanedioic acid
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a Schlenk tube, add 2-[(2-bromophenyl)methyl]propanedioic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add toluene (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature or gentle heat (e.g., 50°C) until completion (monitor by TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[17] The palladium species undergoes the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which facilitates the transmetalation step.[18]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.
Special Considerations: The Malonic Acid Moiety
The presence of the propanedioic acid group introduces specific considerations:
-
Acidity: The acidic protons of the malonic acid can react with the bases used in the coupling reactions. It is important to use a sufficient excess of base to ensure both deprotonation of the malonic acid and to drive the catalytic cycle. The high acidity of malonic acid derivatives can present challenges in cross-coupling reactions.[19]
-
Decarboxylation: Malonic acids are prone to decarboxylation upon heating.[7] This can be a desired transformation if the goal is to generate a mono-carboxylic acid product, or an undesired side reaction. The reaction temperature should be carefully controlled to manage this process. In some cases, decarboxylation can be intentionally triggered post-coupling.[20][21]
-
Intramolecular Reactions: Depending on the coupling partner and reaction conditions, the potential for intramolecular cyclization exists. For instance, after a Sonogashira coupling, an intramolecular reaction could potentially lead to the formation of heterocyclic structures.[22][23]
Conclusion
2-[(2-bromophenyl)methyl]propanedioic acid is a versatile building block for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, ligands, base, and reaction conditions, a wide array of Suzuki-Miyaura, Heck, and Sonogashira coupling products can be accessed in high yields. Understanding the underlying mechanisms and the unique reactivity of the malonic acid moiety is key to successfully applying these powerful synthetic methods. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage this substrate in their synthetic endeavors.
References
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Role of palladium catalyst in cross-coupling reactions. (2025, September 4). [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. [Link]
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Enantioselective Decarboxylative Reaction of Malonic Acid Derivatives. (n.d.). ResearchGate. [Link]
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Cross-coupling reaction. (n.d.). Wikipedia. [Link]
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Enantioselective Nickel-Catalyzed Reductive Decarboxylative C(sp3)-C(sp2) Cross-Coupling of Malonic Acid Derivatives. (n.d.). ChemRxiv. [Link]
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Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012, April 5). ACS Publications. [Link]
- Hartwig, J. F., & Stanley, L. M. (2010). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates.
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2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
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Colacot, T. J. (2015). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. [Link]
- Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole. Organic Letters, 13(9), 2322–2325.
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]
- Liu, Y., Zhang, J., Wu, Y., Li, H., Pang, S., & Li, F. (2023). Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions. Molecules, 28(13), 5171.
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Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
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Heterobiaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
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Ragaini, F. (2011). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. [Link]
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- Gang, L., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(5), 930–949.
- Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(97), 95293–95313.
- de Vries, J. G. (2017). Heck Reaction—State of the Art.
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17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning. [Link]
- Zhang, Y., Chen, J., Li, Y., Wan, J., & Wu, G. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465.
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Aydemir, M., Gök, Y., & Çetinkaya, B. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 650–659.
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE, 12(12), e0189873.
-
PROPANEDIOIC ACID. (n.d.). [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
- Iwasaki, K., Wan, W., Okura, K., & Furukawa, S. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4-Bromo- and 4-Chlorobenzyl Carbonates. The Journal of Organic Chemistry, 82(23), 12648–12653.
- Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3543–3546.
- Wang, D., & Wang, J. (2019). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 5. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Decarboxylation [organic-chemistry.org]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
Analytical Profile & Method Development Guide: 2-[(2-bromophenyl)methyl]propanedioic Acid
Executive Summary
Target Analyte: 2-[(2-bromophenyl)methyl]propanedioic Acid
CAS: 58380-12-4
Synonyms: 2-(2-Bromobenzyl)malonic acid; (2-Bromobenzyl)propanedioic acid
Molecular Formula: C
This guide provides a comprehensive analytical framework for 2-[(2-bromophenyl)methyl]propanedioic Acid , a critical intermediate often employed in the synthesis of fused heterocyclic pharmaceuticals (e.g., indoles, quinolinones). The dicarboxylic acid moiety presents specific analytical challenges, primarily decarboxylation (loss of CO
This protocol prioritizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, supported by Mass Spectrometry (MS) for isotopic identification of the bromine moiety.
Physicochemical Profiling & Critical Quality Attributes (CQA)
Understanding the molecule's behavior in solution is prerequisite to method development.
| Property | Value / Characteristic | Analytical Implication |
| pKa (Predicted) | pKa | Critical: Mobile phase pH must be |
| LogP | Moderately lipophilic. Retains well on C18 but elutes earlier than non-polar impurities (e.g., benzyl bromide). | |
| Stability | Heat & Acid Sensitive | Risk: Spontaneous decarboxylation to 3-(2-bromophenyl)propanoic acid upon heating or prolonged storage in solution. |
| UV Chromophore | Benzyl group ( | Universal UV detection is feasible. |
Impurity Landscape (Origin & Fate)
The analytical method must separate the target from its synthesis precursors and degradants.
Figure 1: Synthesis and degradation pathway identifying key impurities for chromatographic separation.
High-Performance Liquid Chromatography (HPLC) Protocol[1][2][3][4]
This method is designed to be stability-indicating , capable of resolving the dicarboxylic acid from its mono-acid degradant.
Method Parameters (Standard Operating Procedure)
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equiv. | "Stable Bond" (SB) or similar steric-protected phases withstand low pH without hydrolysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for elution of the brominated aromatic ring. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. Avoid high heat (>40°C) to prevent on-column decarboxylation. |
| Detection | UV @ 254 nm (Ref 360 nm) | Targets the phenyl ring absorption. |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL). |
Gradient Program
A gradient is required to elute the highly polar di-acid early while flushing out the non-polar starting materials (benzyl bromide).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate / Load |
| 2.0 | 5 | Isocratic hold for polar impurities |
| 15.0 | 90 | Linear ramp to elute Target & Lipophilic impurities |
| 18.0 | 90 | Wash column |
| 18.1 | 5 | Return to initial |
| 23.0 | 5 | Re-equilibration |
Expected Elution Order:
-
Malonic Acid (if excess reagent used) -
min -
Target Analyte -
min -
Decarboxylated Impurity (Mono-acid) -
min -
Diethyl Ester Intermediate -
min -
2-Bromobenzyl bromide -
min
Sample Preparation (Critical)
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Avoid: Pure Methanol or Ethanol.
-
Why? In the presence of the dicarboxylic acid, protic solvents can lead to slow esterification (formation of mono-methyl esters) in the vial, creating "ghost" impurity peaks over time.
-
-
Concentration: Prepare at 0.5 mg/mL. Sonicate for 5 mins max.
Mass Spectrometry (MS) Identification
For structural confirmation, MS is superior due to the distinctive bromine isotope pattern.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (-).
-
Reason: Carboxylic acids ionize best by losing a proton (
).
-
-
Target Ion:
271 and 273. -
Isotopic Pattern:
-
Bromine exists as
Br and Br in a nearly 1:1 ratio. -
The mass spectrum must show two peaks of equal intensity separated by 2 amu (
and ). -
Interpretation:
-
Peak A (
Br): 270.9 amu -
Peak B (
Br): 272.9 amu -
Absence of this 1:1 doublet indicates loss of bromine or misidentification.
-
-
Method Validation Workflow
To ensure the method is "trustworthy" and self-validating, follow this decision tree.
Figure 2: Step-by-step validation logic ensuring separation of the critical decarboxylated impurity.
Troubleshooting & Common Pitfalls
Issue 1: Peak Tailing (Asymmetry > 1.5)
-
Cause: Silanol interactions or insufficient protonation of the carboxylic acid groups.
-
Fix: Ensure Mobile Phase A pH is
2.5. If using Formic acid, increase concentration to 0.2% or switch to 0.1% Phosphoric Acid (if MS detection is not required).
Issue 2: "Ghost" Peaks appearing after 24 hours
-
Cause: Sample instability. The dicarboxylic acid may be decarboxylating in the autosampler or reacting with the solvent.
-
Fix:
-
Keep autosampler temperature at 4°C.
-
Verify diluent contains no methanol.
-
Analyze samples within 8 hours of preparation.
-
Issue 3: Retention Time Drift
-
Cause: Column equilibration. C18 columns require significant equilibration when switching from high organic back to aqueous acid.
-
Fix: Ensure the "Re-equilibration" step (23.0 min in the gradient table) is at least 5 column volumes (approx 5-6 mins for a 150mm column).
References
-
Sigma-Aldrich. Product Specification: 2-[(2-bromophenyl)methyl]propanedioic acid.[1] Link
-
BenchChem. Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis. Link
-
Griffin, J. D., et al. (2015).[2] "Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis". Journal of the American Chemical Society.[2] Link
-
Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Malonic Acids. Link
-
Reign Pharma. 2-(4-bromophenyl)-2-methylpropanoic acid Analytical Profile (Structural Analog Reference). Link
Sources
Application Note: 2-[(2-bromophenyl)methyl]propanedioic Acid as a Versatile Precursor for Heterocyclic Synthesis
Abstract
This technical guide details the strategic application of 2-[(2-bromophenyl)methyl]propanedioic acid as a pivotal starting material for the synthesis of medicinally relevant heterocyclic scaffolds. We provide field-proven protocols for the construction of two key structural cores: 1-indanone and 3,4-dihydroisoquinolin-1-one derivatives. The methodologies leverage robust and widely adopted transition-metal-catalyzed intramolecular cyclization reactions. The core of these syntheses relies on the strategic positioning of the ortho-bromo substituent, which serves as a reactive handle for palladium- or copper-catalyzed C-C and C-N bond-forming reactions, and the propanedioic acid moiety, which acts as a flexible synthon for subsequent transformations. This document is intended for researchers, chemists, and professionals in drug development seeking to expand their synthetic toolbox for creating complex molecular architectures.
Introduction: The Strategic Value of the Precursor
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, indanones and isoquinolinones are privileged structures known for a wide range of activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The efficient construction of these frameworks is a central goal in synthetic organic chemistry.
2-[(2-bromophenyl)methyl]propanedioic acid is a uniquely valuable, though not commonly cited, precursor for this purpose. Its structure contains two key features that enable powerful synthetic transformations:
-
An ortho-Bromophenyl Group: This moiety is an ideal substrate for a variety of transition-metal-catalyzed cross-coupling and cyclization reactions, most notably the intramolecular Heck reaction.[2][3][4]
-
A Propanedioic (Malonic) Acid Group: This functional group is highly versatile. It can be readily decarboxylated to generate a propionic acid side chain, or its carboxylic acid groups can be converted into esters, amides, or other functionalities to participate directly in cyclization events.[1]
This guide will demonstrate how these features can be exploited to forge complex heterocyclic systems.
General Synthetic Workflow
The overarching strategy involves a two-stage process: first, the modification of the malonic acid moiety to install the necessary functionality for cyclization, and second, the transition-metal-catalyzed intramolecular cyclization to form the target heterocycle.
Caption: General synthetic pathways from the precursor.
Application I: Synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-one
This protocol demonstrates a palladium-catalyzed intramolecular Heck reaction. The strategy involves the conversion of the starting diacid into a mono-ester, followed by a thermal decarboxylation to yield a substrate suitable for a 5-exo-trig cyclization. This type of cyclization is highly favored in palladium-catalyzed processes where a 6-endo closure is a possible alternative.[5]
Mechanistic Rationale: The Heck Catalytic Cycle
The intramolecular Heck reaction is a powerful method for forming C-C bonds.[3] The accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the tethered alkene into the newly formed Aryl-Pd bond, and finally, a β-hydride elimination to release the product and regenerate the Pd(0) catalyst. A base is required to neutralize the HBr formed during the cycle.[4]
Caption: Simplified catalytic cycle for the Heck reaction.
Experimental Protocol
This protocol is a two-step process adapted from established methods for the cyclization of related benzylmalonates and propionic acids.[1]
Step A: Synthesis of Methyl 3-(2-bromophenyl)-2-methylpropanoate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-[(2-bromophenyl)methyl]propanedioic acid (10.0 g, 34.6 mmol) and methanol (50 mL).
-
Esterification: Add concentrated sulfuric acid (0.5 mL) dropwise. Heat the mixture to reflux for 4 hours.
-
Decarboxylation & Workup: Cool the reaction to room temperature. Slowly add the solution to a stirred mixture of 100 mL of water and 50 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, methyl 3-(2-bromophenyl)-2-methylpropanoate, is often used in the next step without further purification. A small sample can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) for characterization.
Step B: Palladium-Catalyzed Intramolecular Heck Cyclization
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the crude methyl 3-(2-bromophenyl)-2-methylpropanoate (from Step A, ~34.6 mmol), palladium(II) acetate (Pd(OAc)₂, 388 mg, 1.73 mmol, 5 mol%), and triphenylphosphine (PPh₃, 1.81 g, 6.92 mmol, 20 mol%).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 70 mL) and triethylamine (Et₃N, 9.6 mL, 69.2 mmol).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water (3 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-methyl-2,3-dihydro-1H-inden-1-one.
Data Summary
| Parameter | Value / Condition | Rationale / Comment |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species.[4] |
| Ligand | PPh₃ | Stabilizes the Pd(0) catalyst and influences the rate of oxidative addition and reductive elimination. |
| Base | Triethylamine (Et₃N) | Neutralizes the HBr generated during the catalytic cycle, which is essential for catalyst regeneration.[4] |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic steps. |
| Expected Yield | 60-75% (over 2 steps) | Yields are substrate-dependent but this range is typical for similar intramolecular Heck cyclizations. |
Application II: Synthesis of 2-(Methylcarbamoyl)-3,4-dihydroisoquinolin-1(2H)-one
This protocol outlines a pathway to N-containing heterocycles via an initial amidation of the diacid followed by an intramolecular C-N bond formation. Copper-catalyzed Ullmann-type couplings are well-suited for this transformation, often proceeding under milder conditions than their palladium-catalyzed counterparts for C-N bond formation.[6][7]
Mechanistic Rationale: Copper-Catalyzed C-N Coupling
The synthesis of lactams via copper-catalyzed intramolecular amidation is a robust method.[6][7] While the exact mechanism can vary with the ligand and copper source, a plausible pathway involves the coordination of the amide to a Cu(I) species, followed by oxidative addition of the aryl bromide to form a Cu(III) intermediate. Subsequent reductive elimination forges the C-N bond and regenerates the active Cu(I) catalyst. A ligand, such as 1,10-phenanthroline, is crucial for stabilizing the copper intermediates and facilitating the reaction.
Experimental Protocol
This is a two-step synthesis based on standard amidation followed by a copper-catalyzed cyclization.[7]
Step A: Synthesis of N¹,N³-Dimethyl-2-[(2-bromophenyl)methyl]propanediamide
-
Acid Chloride Formation: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2-[(2-bromophenyl)methyl]propanedioic acid (10.0 g, 34.6 mmol) in dichloromethane (DCM, 50 mL). Add oxalyl chloride (7.5 mL, 86.5 mmol) dropwise at 0 °C, followed by one drop of DMF (catalyst).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases and the solution becomes clear.
-
Amidation: Cool the solution back to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 M in THF, 43.3 mL, 86.5 mmol) and triethylamine (12.1 mL, 86.5 mmol) in 50 mL of DCM. Add the freshly prepared diacid chloride solution dropwise to the methylamine solution at 0 °C.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide, which can be purified by recrystallization or column chromatography.
Step B: Copper-Catalyzed Intramolecular C-N Cyclization
-
Setup: To an oven-dried Schlenk tube, add N¹,N³-dimethyl-2-[(2-bromophenyl)methyl]propanediamide (from Step A, ~34.6 mmol), copper(I) iodide (CuI, 330 mg, 1.73 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 9.56 g, 69.2 mmol).
-
Reagent Addition: Add 1,10-phenanthroline (312 mg, 1.73 mmol, 5 mol%) and anhydrous dioxane (70 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL), wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography (silica gel, ethyl acetate/methanol gradient) to obtain the target 3,4-dihydroisoquinolin-1(2H)-one derivative.
Data Summary
| Parameter | Value / Condition | Rationale / Comment |
| Catalyst | Copper(I) Iodide (CuI) | A common, inexpensive, and effective catalyst for Ullmann-type C-N couplings.[6] |
| Ligand | 1,10-Phenanthroline | An effective N,N-bidentate ligand that accelerates the copper-catalyzed amidation.[7] |
| Base | Potassium Carbonate (K₂CO₃) | A strong base required to deprotonate the amide, making it a more effective nucleophile. |
| Solvent | Dioxane | A high-boiling ether solvent suitable for this type of coupling reaction. |
| Temperature | 110 °C | Higher temperatures are often required for C-N bond formation compared to C-C Heck reactions. |
| Expected Yield | 55-70% (over 2 steps) | Yields can be variable but are representative for analogous intramolecular amidations. |
Characterization of Products
Final products should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for ketone/lactam).
-
Melting Point: As an indicator of purity for solid compounds.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.
-
Solvents like DMF and dioxane have specific health risks; consult their Safety Data Sheets (SDS) before use.
-
Reactions under pressure or inert atmosphere require appropriate glassware and techniques.
Conclusion
2-[(2-bromophenyl)methyl]propanedioic acid serves as a highly effective and adaptable precursor for the synthesis of valuable indanone and dihydroisoquinolinone heterocyclic systems. By leveraging well-established palladium- and copper-catalyzed intramolecular cyclization methodologies, complex molecular frameworks can be constructed efficiently. The protocols described herein provide a robust foundation for researchers to explore the synthesis of novel derivatives for applications in medicinal chemistry and materials science.
References
-
Palladium-catalyzed cascade decarboxylative cyclization of alkyne-tethered aryl iodides with o-bromobenzoic acids for the synthesis of fused isoquinolinones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The Intramolecular Heck Reaction. (2025, August 7). ResearchGate. [Link]
-
The Intramolecular Heck Reaction. (n.d.). Organic Reactions. [Link]
-
Palladium‐catalyzed cyclization of 2‐iodobiphenyl with o‐bromobenzyl alcohols. (n.d.). ResearchGate. [Link]
-
Wu, M.-Y., et al. (2011). Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. Journal of Organic Chemistry, 76(24), 10068-77. [Link]
-
Zhao, Q., & Li, C. (2008). Preference of β-Lactam Formation in Cu(I)-Catalyzed Intramolecular Coupling of Amides with Vinyl Bromides. Organic Chemistry Portal. [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]
-
Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-512. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Revista de la Sociedad Química de México. [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021, March 15). Chirantan Rasayan Sanstha. [Link]
-
Synthesis of indanones. (n.d.). Organic Chemistry Portal. [Link]
-
How can 2-indanone be prepared? (2016, December 23). Chemistry Stack Exchange. [Link]
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. [Link]
-
Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. [Link]
-
Synthesis and Activity of Aurone and Indanone Derivatives. (n.d.). PubMed. [Link]
-
Zhang, X., et al. (2006). Copper(II)-catalyzed amidations of alkynyl bromides as a general synthesis of ynamides and Z-enamides. An intramolecular amidation for the synthesis of macrocyclic ynamides. Journal of Organic Chemistry, 71(11), 4170-7. [Link]
-
Copper-Catalyzed Enantioselective Intramolecular Alkene Amination/Intermolecular Heck-Type Coupling Cascade. (n.d.). PMC - NIH. [Link]
-
Synthesis of 3,4-dihydroisoquinolones. (n.d.). Organic Chemistry Portal. [Link]
-
Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. (n.d.). RSC Publishing. [Link]
-
Zhang, X., et al. (2006). Copper(II)-Catalyzed Amidations of Alkynyl Bromides as a General Synthesis of Ynamides and Z-Enamides. An Intramolecular Amidation for the Synthesis of Macrocyclic Ynamides. Organic Chemistry Portal. [Link]
-
Czarnocki, Z., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2470-2479. [Link]
-
Czarnocki, Z., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Gessier, F., et al. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorganic & Medicinal Chemistry Letters, 25(17), 3621-5. [Link]
-
Synthesis of 2,3-dihydroquinazolinones. (n.d.). Organic Chemistry Portal. [Link]
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Technical Support Center: Purification of 2-[(2-bromophenyl)methyl]propanedioic Acid
Welcome to the technical support center for the purification of 2-[(2-bromophenyl)methyl]propanedioic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 2-[(2-bromophenyl)methyl]propanedioic acid?
A: Impurities typically stem from the synthetic route used. Common impurities may include unreacted starting materials, such as diethyl malonate or a 2-bromobenzyl halide, and by-products from side reactions.[1][2][3] Isomeric impurities, where the bromo-group is at a different position on the phenyl ring (e.g., 3-bromo or 4-bromo derivatives), can also be present and are often the most challenging to remove due to similar physical properties.[4][5] Additionally, residual solvents from the reaction or initial work-up are common.
Q2: Which purification method should I try first?
A: For a dicarboxylic acid like this, acid-base extraction is an excellent and highly effective initial purification step.[6][7][8] This technique leverages the acidic nature of the propanedioic acid moiety to selectively move it into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer. This is often followed by recrystallization to achieve high purity.[9][10]
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This is a common issue. Here are some solutions:
-
Lower the temperature of crystallization: Ensure the solution cools slowly. You may have saturated the solution at too high a temperature.
-
Use more solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, more slowly this time.[10]
-
Change the solvent system: The chosen solvent may be too good a solvent. Consider a two-solvent system where the compound is highly soluble in solvent #1 and poorly soluble in solvent #2 (the anti-solvent).[11][12] Dissolve the compound in a minimum of hot solvent #1 and add solvent #2 dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
Q4: How can I definitively assess the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.[15]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify impurities.[15]
Troubleshooting Guide 1: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solutions at various pH levels.[7][17] For 2-[(2-bromophenyl)methyl]propanedioic acid, we exploit its carboxylic acid groups to convert it into a water-soluble salt.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Basification & Extraction: Add a sufficient volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.
-
Wash (Optional): The remaining organic layer, which contains neutral or basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic materials if desired.[6]
-
Acidification & Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the solution is acidic (test with pH paper).[8][9] The purified 2-[(2-bromophenyl)methyl]propanedioic acid will precipitate out as a solid.
-
Collection: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and dry thoroughly.
Workflow Diagram: Acid-Base Extraction
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion forms (layers don't separate) | - Vigorous shaking with certain solvents.- High concentration of dissolved species. | - Let the funnel stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. |
| Low or no precipitate upon acidification | - Insufficient acidification (pH is not low enough).- Product is more soluble in water than expected.- Too much water was used, making the solution too dilute. | - Add more concentrated acid until the pH is confirmed to be 1-2 with pH paper.- Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to recover the dissolved product.[6] |
| Product precipitates as a sticky oil | - The temperature of the aqueous solution is too high.- Presence of impurities that lower the melting point. | - Ensure the aqueous layer is thoroughly cooled in an ice bath before and during acidification.- If an oil persists, extract it into an organic solvent, dry the solvent, and attempt purification by another method like recrystallization or chromatography. |
Troubleshooting Guide 2: Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[10]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent by testing small samples. The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution becomes supersaturated upon cooling.[10]
-
Decolorization (If Necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them, ensuring the apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[16]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals completely to remove residual solvent. This can be done by air drying or in a vacuum oven. The solid should be dried to a constant weight.[10]
Workflow Diagram: Recrystallization
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[10]- The solution is not supersaturated.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod just below the surface of the liquid to induce nucleation.- Add a "seed crystal" of the pure compound if available.- Consider a two-solvent recrystallization system.[11] |
| Precipitate forms instead of crystals ("crashing out") | - The solution was cooled too quickly ("shock cooling").[16] | - Re-heat the solution until the solid redissolves.- Allow the solution to cool much more slowly and without disturbance. Insulating the flask can help. |
| Low recovery/yield | - Too much solvent was used initially.- The compound has significant solubility in the solvent even when cold.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold. | - Minimize the amount of hot solvent used for dissolution.- Ensure the flask is thoroughly cooled in an ice bath before filtering.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always use ice-cold solvent for washing the filter cake.[10] |
Troubleshooting Guide 3: Column Chromatography
When acid-base extraction and recrystallization are insufficient, particularly for separating closely related isomers, silica gel column chromatography is a viable option. For acidic compounds, care must be taken to avoid extensive peak tailing.
Experimental Protocol: Silica Gel Chromatography
-
Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. For an acidic compound, a common mobile phase is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate), often with a small amount (0.5-1%) of acetic or formic acid added to suppress the ionization of the carboxylic acid groups and improve peak shape.[18]
-
Column Packing: Pack a glass column with silica gel using the selected eluent (wet slurry packing is common). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load the resulting dry powder onto the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column. The separated compounds will travel down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation (overlapping bands) | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was overloaded with sample. | - Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the target compound.- Use a larger column or a smaller amount of sample. |
| Compound won't elute from the column | - Eluent is not polar enough.- The compound is strongly, and possibly irreversibly, adsorbed to the silica. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- For very polar compounds, consider using a different stationary phase like reverse-phase C18 silica or a mixed-mode column.[19] |
| Cracked or channeled column bed | - The column was allowed to run dry.- Improper packing of the silica gel. | - Always keep the silica bed covered with solvent.- Repack the column, ensuring a uniform and well-settled slurry. |
| Severe peak tailing | - Interaction of the acidic analyte with basic sites on the silica gel. | - Add a small amount (0.5-1%) of a volatile acid (e.g., acetic acid) to the eluent to protonate the analyte and improve peak shape. |
References
- Chemically-active extraction. Chemistry Teaching Labs - University of York.
- Acid-Base Extraction Definition. Fiveable.
- Separation of Acidic, Basic and Neutral Compounds. Magritek.
- Recrystalliz
- Acid–base extraction. Wikipedia.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- 2.
- RECRYSTALLIS
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).
- Two-Solvent Recrystalliz
- recrystallization, filtration and melting point. University of Massachusetts Lowell.
- Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Inform
- 2-(2-Bromophenyl)-2-propanol synthesis. ChemicalBook.
- Supporting Information Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) Experimental procedures. Beilstein Journals.
- Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector.
- A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)
- Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC.
- Recent Trends in Analytical Techniques for Impurity Profiling. Aptuitiv.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Reagents & Solvents: Solvents for Recrystalliz
- Recrystalliz
- HPLC Methods for analysis of Dimethylmalonic acid.
- Protein purific
- EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- 2-(2-Bromophenyl)propan-2-ol AldrichCPR. Sigma-Aldrich.
- Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PROPANEDIOIC ACID. American Chemical Society.
- Plasmid DNA Purification Support—Troubleshooting. Thermo Fisher Scientific.
- 2-(4-Bromophenyl)-2-methylpropanoic acid. PubChem.
- Chemical Properties of Propanedioic acid (CAS 141-82-2). Cheméo.
- 2-(4-BROMOPHENYL)-PROPANEDIOIC ACID, 1,3-MDIETHYL ESTER. ChemicalBook.
- KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
- CN103408418B - Preparation and purification method of solid malonic acid.
- Troubleshooting Guide for DNA Cleanup and Plasmid Purific
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- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of 2-[(2-Bromophenyl)methyl]propanedioic Acid
Welcome to the technical support center for the synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important malonic acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues in your own laboratory settings.
Introduction: The Synthetic Pathway
The synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid is most commonly achieved via the malonic ester synthesis. This robust and versatile method involves three primary stages:
-
Enolate Formation: Deprotonation of a malonic ester, typically diethyl malonate, using a suitable base to form a resonance-stabilized enolate.
-
Alkylation: A nucleophilic substitution (SN2) reaction where the malonate enolate attacks an alkyl halide, in this case, 2-bromobenzyl bromide, to form a new carbon-carbon bond.
-
Hydrolysis (Saponification): Conversion of the resulting diester to the corresponding dicarboxylic acid using a strong base, followed by acidification.
Each of these stages presents unique challenges that can impact yield and purity. This guide will systematically address these potential issues.
Caption: Overall workflow for the synthesis of 2-[(2-bromophenyl)methyl]propanedioic Acid.
Troubleshooting Guide: From Starting Materials to Final Product
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Alkylation Stage: Diethyl (2-bromobenzyl)malonate Synthesis
Question 1: My alkylation reaction is showing low conversion of diethyl malonate, and TLC analysis indicates the presence of both starting materials even after extended reaction times. What could be the issue?
Answer:
Low conversion in the alkylation step often points to issues with the formation or reactivity of the malonate enolate. Here are the primary causes and troubleshooting steps:
-
Insufficient or Inactive Base: The most common base for this reaction is sodium ethoxide (NaOEt), typically prepared by reacting sodium metal with anhydrous ethanol. If the sodium was not fully dissolved, or if the ethanol contained water, the concentration of active ethoxide will be lower than expected.
-
Solution: Ensure your ethanol is completely anhydrous. When preparing sodium ethoxide, allow the sodium to react completely before adding the diethyl malonate. For a more reliable approach, consider using commercially available sodium ethoxide or a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[1][2]
-
-
Reaction Temperature: While the enolate formation is often done at room temperature or 0 °C, the subsequent SN2 alkylation may require heating to proceed at a reasonable rate.[3]
-
Solution: After the addition of 2-bromobenzyl bromide, gradually heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).
-
-
Steric Hindrance: The ortho-bromo substituent on the benzyl bromide can introduce some steric hindrance, slowing down the SN2 reaction compared to unsubstituted benzyl bromide.[4][5] The nucleophilic enolate needs to access the benzylic carbon, and the bulky bromine atom can impede this approach.
-
Solution: Increasing the reaction time and ensuring the temperature is at a gentle reflux can help overcome this kinetic barrier. Using a polar aprotic solvent like DMF can also enhance the nucleophilicity of the enolate.
-
Question 2: I've observed the formation of a significant amount of a non-polar byproduct, which I suspect is the dialkylated malonate. How can I minimize this?
Answer:
The formation of diethyl bis(2-bromobenzyl)malonate is a classic side reaction in malonic ester synthesis.[6] It occurs because the mono-alkylated product still possesses one acidic α-hydrogen, which can be deprotonated to form a new enolate that reacts with another molecule of 2-bromobenzyl bromide.
Strategies to Minimize Dialkylation:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of diethyl malonate relative to the 2-bromobenzyl bromide. This ensures the halide is consumed before significant deprotonation of the mono-alkylated product occurs. |
| Slow Addition of Alkyl Halide | Add the 2-bromobenzyl bromide dropwise to the solution of the pre-formed malonate enolate. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant diethyl malonate enolate.[6] |
| Choice of Base and Solvent | Using a base that matches the ester (sodium ethoxide for diethyl malonate) in its corresponding alcohol solvent (ethanol) is standard. This prevents transesterification, which could complicate the product mixture. |
Question 3: My reaction has produced an unexpected side product, and I'm concerned about elimination reactions. Is this likely with 2-bromobenzyl bromide?
Answer:
Elimination (E2) reactions are a common competing pathway in alkylations, especially with secondary and tertiary alkyl halides. However, 2-bromobenzyl bromide is a primary benzylic halide. While SN2 reactions are highly favored for primary halides, forcing conditions (very strong, bulky bases or excessively high temperatures) could potentially lead to some elimination, though it is less common. A more likely scenario if an unexpected product is formed is a reaction involving the aryl bromide, although this typically requires harsher conditions than a standard malonic ester synthesis.
-
Preventative Measures: Stick to standard conditions for the malonic ester synthesis. Use sodium ethoxide or sodium hydride as the base and avoid excessively high temperatures. If you suspect an elimination product, it can often be identified by its alkene signals in ¹H NMR spectroscopy.
Hydrolysis and Purification Stage
Question 4: The saponification of my diethyl (2-bromobenzyl)malonate is incomplete, even after several hours at reflux. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue, particularly with sterically hindered esters. The bulky 2-bromobenzyl group can make the carbonyl carbons of the ester less accessible to hydroxide attack.
-
Increase Base Equivalents and Concentration: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2.5-5 equivalents).[2] Increasing the concentration of the base can also accelerate the reaction.
-
Optimize Solvent System: A mixture of ethanol and water is commonly used to ensure miscibility of both the ester and the hydroxide base. If the reaction is still slow, consider using a higher boiling point solvent like diethylene glycol with potassium hydroxide, which allows for higher reaction temperatures.
-
Extended Reaction Time: Due to the potential steric hindrance, this specific substrate may simply require longer reflux times than less substituted malonic esters. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
Question 5: After acidification, I'm struggling to isolate my final product, 2-[(2-bromophenyl)methyl]propanedioic acid. It seems to be highly soluble in water. What is the best workup and purification procedure?
Answer:
Dicarboxylic acids, especially those with relatively low molecular weight, can exhibit significant water solubility, making extraction and isolation challenging.
Recommended Isolation and Purification Protocol:
-
Cooling and Initial Isolation: After acidification of the reaction mixture to a pH of 1-2 with concentrated HCl, cool the solution in an ice bath. If the product is sufficiently insoluble at low temperatures, it may precipitate and can be collected by vacuum filtration.
-
Solvent Extraction: If the product remains in solution, it must be extracted with an organic solvent.
-
Solvent Choice: Use a polar organic solvent like diethyl ether or ethyl acetate for extraction.
-
Thorough Extraction: Extract the aqueous layer multiple times (at least 3-5 times) with the organic solvent to maximize the recovery of the water-soluble diacid.
-
Brine Wash: Combine the organic extracts and wash with a saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude solid product can be purified by recrystallization.
-
Solvent Selection: A common technique is to dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture and allow it to cool slowly to form pure crystals. Toluene or a toluene/petroleum ether mixture can also be effective.
-
Caption: Decision workflow for the isolation and purification of the final diacid product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the malonic ester synthesis?
A1: The malonic ester synthesis proceeds through a sequence of well-understood reaction steps:
-
Deprotonation: A base removes an acidic α-proton from the diethyl malonate to form a resonance-stabilized enolate.[6][7]
-
Nucleophilic Attack (SN2): The enolate acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[3][8]
-
Saponification: The ester groups of the substituted malonate are hydrolyzed under basic conditions to form a dicarboxylate salt.[7]
-
Acidification: Protonation of the dicarboxylate with a strong acid yields the dicarboxylic acid.
Q2: Can I use a different malonic ester, such as dimethyl malonate?
A2: Yes, other malonic esters like dimethyl malonate can be used. However, it is crucial to match the base to the ester to prevent transesterification.[6] For dimethyl malonate, you should use sodium methoxide as the base. For diethyl malonate, sodium ethoxide is the appropriate choice.
Q3: Is decarboxylation a concern during the synthesis of the dicarboxylic acid?
A3: Malonic acids are susceptible to decarboxylation (loss of CO₂) upon heating. During the hydrolysis step, if the temperature is too high for a prolonged period, especially under acidic conditions, you may lose one of the carboxyl groups to form 3-(2-bromophenyl)propanoic acid. To obtain the desired dicarboxylic acid, the hydrolysis should be performed under conditions that are vigorous enough to cleave the esters but mild enough to avoid significant decarboxylation. The final product itself will be sensitive to heat.
Q4: How can I monitor the progress of my reactions?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring both the alkylation and hydrolysis steps.[9]
-
Alkylation: Spot the reaction mixture against the diethyl malonate and 2-bromobenzyl bromide starting materials. The reaction is complete when the limiting reagent (typically the benzyl bromide) is no longer visible on the TLC plate. The product, diethyl (2-bromobenzyl)malonate, will have a different Rf value than the starting materials.
-
Hydrolysis: Spot the reaction mixture on the TLC plate. The starting ester will be relatively non-polar. The product, the dicarboxylate salt (after acidification during workup or on a silica plate), will be highly polar and will likely remain at the baseline. The reaction is complete when the starting ester spot has completely disappeared.
References
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
McMurry, J. (n.d.). 7.3 Characteristics of the SN2 Reaction. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2021). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) Experimental procedures, compound ch. Retrieved from [Link]
- Google Patents. (n.d.). US5886219A - Process for preparing malonic acid and alkylmalonic acids.
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]
-
YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]
Sources
- 1. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 2-[(2-bromophenyl)methyl]propanedioic Acid Synthesis
Executive Summary
This guide addresses the synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid). This compound is a critical intermediate for synthesizing indanones and various pharmaceutical scaffolds. The synthesis involves two primary stages: the alkylation of diethyl malonate and the subsequent hydrolysis of the ester.[1]
Users frequently encounter three specific failure modes with this molecule:
-
Dialkylation: Formation of the bis(2-bromobenzyl) impurity during the alkylation step.
-
Decarboxylation: Premature loss of CO₂ during hydrolysis or workup, yielding the mono-acid (propanoic acid derivative).
-
Solubility Issues: Difficulty isolating the free acid from the aqueous phase due to its high polarity.
Module 1: The Alkylation Step (C-C Bond Formation)
The Protocol: Optimized Malonic Ester Synthesis
Objective: Synthesize diethyl 2-(2-bromobenzyl)malonate with <5% dialkylated impurity.
Reagents:
-
2-Bromobenzyl bromide [CAS: 3433-80-5]
-
Base: Sodium Ethoxide (NaOEt) in Ethanol (21 wt%) or Sodium Hydride (NaH) in THF.
Recommended Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Stoichiometry | 1.5 : 1.0 (DEM : Benzyl Bromide) | Excess malonate statistically favors mono-alkylation by ensuring the unreacted enolate is always the statistical majority [1]. |
| Temperature | 60–70°C (Reflux) | Sufficient energy to overcome the activation barrier for Sɴ2 substitution without promoting elimination of the benzyl bromide. |
| Addition Rate | Slow (Dropwise over 1h) | Keeping the concentration of the electrophile low relative to the enolate prevents the mono-alkylated product from competing for the base. |
Troubleshooting Guide: Alkylation
Q: I am seeing a significant amount of dialkylated product (approx. 15-20%). Why? A: This occurs because the mono-alkylated product is often more acidic than the starting diethyl malonate due to the inductive effect of the benzyl group (though steric hindrance usually counteracts this, the equilibrium still allows for proton transfer).
-
Immediate Fix: Increase the diethyl malonate equivalents to 2.0 eq .
-
Process Change: Ensure you are adding the benzyl bromide to the enolate , not the other way around. Inverse addition guarantees dialkylation.
Q: The reaction mixture turned into a solid white mass and stirring stopped. A: You have precipitated the sodium enolate of diethyl malonate.
-
Solution: Add more anhydrous solvent (Ethanol or THF). The reaction is heterogeneous; efficient stirring is critical to prevent "hot spots" where dialkylation happens.
Module 2: Hydrolysis & Isolation (The Critical Control Point)
The Protocol: Controlled Saponification
Objective: Hydrolyze the diester to the diacid without triggering thermal decarboxylation.
Reagents:
-
Diethyl 2-(2-bromobenzyl)malonate (Intermediate from Module 1)
-
Sodium Hydroxide (NaOH), 2M aqueous solution.
Step-by-Step Workflow:
-
Dissolve the ester in Ethanol.
-
Add 2.5 eq of 2M NaOH dropwise at room temperature.
-
Critical: Heat only to 40-50°C . Do not reflux vigorously. Substituted malonic acids are thermally unstable.
-
Monitor by TLC/HPLC until the ester disappears.
-
Workup: Evaporate ethanol under reduced pressure (keep bath <40°C).
-
Acidification: Cool the aqueous residue to 0–5°C (Ice bath). Slowly acidify with 6M HCl to pH 1-2.
-
Extraction: Extract immediately with Ethyl Acetate (x3).
Troubleshooting Guide: Hydrolysis
Q: After acidification, I see vigorous bubbling, and my yield is low. The product melts at a much lower temperature than expected. A: You have triggered Decarboxylation .[2] The bubbling is CO₂ gas leaving the molecule.
-
Cause: The aqueous solution was too hot during acidification. The diacid form is unstable at high temperatures, especially in the presence of acid [2].
-
Correction: Acidify strictly at 0°C . Do not heat the free acid above 50°C during drying.
Q: I cannot get the product to precipitate from the water layer. A: Malonic acids are highly polar and water-soluble.
-
Solution: Saturate the aqueous layer with NaCl (Salting out) before extraction. Use a polar organic solvent like Ethyl Acetate or THF for extraction, not Hexanes or Ether.
Module 3: Visualization & Logic
Figure 1: Synthetic Workflow & Critical Control Points
This diagram outlines the process flow with specific warnings for the user.
Caption: Figure 1. Optimized synthetic route highlighting the critical temperature control at the acidification stage to prevent decarboxylation.
Figure 2: Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for diagnosing common failure modes in malonic acid synthesis.
References
-
Organic Syntheses, Coll.[6] Vol. 2, p. 279 (1943). Benzylmalonic Acid. This standard procedure highlights the necessity of using excess diethyl malonate to suppress dialkylation. Available at: [Link]
-
Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Malonic Acids. Explains the mechanism of thermal decarboxylation and the stability profiles of gem-dicarboxylic acids. Available at: [Link]
- BenchChem Technical Support.Alkylation of Diethyl Malonate - Common Side Products. Provides specific troubleshooting for the dialkylation issue and base selection.
Disclaimer: This guide is for research purposes only. 2-Bromobenzyl bromide is a lachrymator and skin irritant. Always work in a fume hood.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 6. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
side reactions in 2-[(2-bromophenyl)methyl]propanedioic Acid preparation
Technical Support Center: Synthesis of 2-[(2-Bromophenyl)methyl]propanedioic Acid
Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: 2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid) Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Steric & Stability Challenge
Synthesizing 2-[(2-bromophenyl)methyl]propanedioic acid presents two distinct challenges compared to standard malonic ester syntheses:
-
Steric Hindrance: The ortho-bromo substituent on the benzyl electrophile creates significant steric bulk. This retards the rate of nucleophilic attack (
), requiring longer reaction times that increase the window for side reactions. -
Thermal Instability: The target is a geminal dicarboxylic acid. Unlike most protocols that aim to decarboxylate this intermediate, your goal is to isolate it. These compounds are thermodynamically prone to losing
to form 3-(2-bromophenyl)propanoic acid, especially during acidic workup or drying.
Module 1: The Alkylation Phase (C-C Bond Formation)[1]
Core Objective: Mono-alkylation of diethyl malonate with 2-bromobenzyl bromide.
Critical Side Reaction 1: Dialkylation (The "Geminal" Impurity)
-
The Issue: The mono-alkylated product (Product A) still possesses an acidic
-proton ( ). If base is present after Product A forms, it can deprotonate again and react with a second equivalent of halide, forming diethyl 2,2-bis(2-bromobenzyl)malonate . -
Diagnostic (NMR):
-
Target (Mono): Shows a triplet (1H) for the methine proton (
-CH) at ppm. -
Impurity (Di): The triplet disappears. The benzylic protons (
ppm) convert from a doublet (coupled to methine) to a singlet.
-
-
Root Cause:
-
Local high concentration of base/electrophile.
-
Reaction run to >95% conversion (kinetic vs. statistical probability).
-
-
Corrective Protocol:
-
Stoichiometry: Use 1.5 to 2.0 equivalents of diethyl malonate relative to the benzyl halide.
-
Order of Addition: Add the 2-bromobenzyl bromide slowly (dropwise) to the pre-formed enolate solution.
-
Solvent Choice: Use Ethanol/NaOEt.[1][2] Avoid polar aprotic solvents (DMF/DMSO) if dialkylation is persistent, as they accelerate the second alkylation more than the first.
-
Critical Side Reaction 2: O-Alkylation
-
The Issue: Enolates are ambident nucleophiles. Attack by the oxygen atom yields an enol ether.
-
Risk Factor: While rare with soft electrophiles like benzyl bromides, this increases if large counter-ions (like
with 18-crown-6) or polar aprotic solvents (DMF) are used. -
Corrective Protocol: Stick to
counter-ions (NaOEt or NaH) in semi-polar solvents (THF or EtOH) to favor C-alkylation via chelation control.
Critical Side Reaction 3: Hydrolysis of Starting Material
-
The Issue: 2-Bromobenzyl bromide converts to 2-bromobenzyl alcohol .
-
Root Cause: Trace water in the solvent or highly hygroscopic bases (e.g., old NaH or NaOEt). The hydroxide ion (
) is a harder, smaller nucleophile than the malonate enolate and reacts faster with the halide. -
Corrective Protocol:
-
Dry ethanol over molecular sieves (3Å).
-
Flame-dry glassware.
-
Self-Validating Step: Check the refractive index or KF (Karl Fischer) of the solvent before starting.
-
Module 2: The Hydrolysis Phase (Ester Acid)
Core Objective: Hydrolyze ethyl esters without triggering decarboxylation.
Critical Side Reaction 4: Premature Decarboxylation
-
The Issue: Loss of
to form 3-(2-bromophenyl)propanoic acid . -
Mechanism: Thermal instability of the 1,3-dicarboxylic acid functionality. The ortho-bromo group may induce strain that lowers the activation energy for decarboxylation.
-
Diagnostic:
-
LCMS: Mass shift of
. -
NMR: Loss of the methine signal; appearance of a standard alkyl chain pattern (
).
-
-
Corrective Protocol:
-
Temperature Limit: Never exceed 50°C during hydrolysis.
-
Acidification: When acidifying the carboxylate salt (post-saponification), cool the vessel to 0°C . Use dilute HCl (1M or 2M), not concentrated.
-
Drying: Do NOT dry the final solid in an oven >40°C. Use a vacuum desiccator over
at room temperature.
-
Visual Troubleshooting Logic
Diagram 1: Reaction Pathway & Impurity Flow
Caption: Reaction network showing the critical path to the target (Green) versus diversion points to major impurities (Red).
FAQ: Troubleshooting & Optimization
Q1: My crude NMR shows a 1:1 mixture of mono- and dialkylated product. Can I separate them?
-
Answer: Separation is difficult due to similar polarity.[2]
-
Immediate Fix: Try fractional crystallization. The dialkylated species is often more crystalline and less soluble in cold hexanes/ethanol mixtures.
-
Prevention: You likely added the benzyl bromide too fast. In your next run, use a syringe pump for addition over 1-2 hours and increase the malonate excess to 2.0 equivalents.
-
Q2: The reaction mixture turned a dark brown/black color. Is the product gone?
-
Answer: Not necessarily. Benzyl halides can undergo oxidative degradation or polymerization (tar formation) if exposed to light or air for too long.
-
Action: Perform a filtration through a short silica plug to remove the tarry baseline impurities before hydrolysis. The ester product is likely intact.
-
Q3: During workup, I see vigorous bubbling upon acidification. Is this decarboxylation?
-
Answer: Likely yes, if the solution is warm.
-
Diagnosis: If the gas evolution is rapid at Room Temp, you are losing your product.
-
Fix: Acidify at 0°C. If bubbling persists, ensure you have quenched all excess carbonate/bicarbonate (if used as base) before assuming it is product degradation.
-
Q4: Can I use K2CO3 in Acetone instead of NaOEt/EtOH?
-
Answer: Yes, this is often better for preventing dialkylation.
-
Why:
is a milder base. It deprotonates the malonate in equilibrium, keeping the concentration of the highly reactive enolate low. This favors mono-alkylation. -
Condition: Reflux in Acetone or MEK (Methyl Ethyl Ketone) for 12-24 hours.
-
Summary of Key Parameters
| Parameter | Recommended Range | Consequence of Deviation |
| Diethyl Malonate Eq. | 1.5 – 2.0 equiv | < 1.5 eq leads to Dialkylation . |
| Temperature (Alkylation) | 60°C – Reflux | Too low = Incomplete reaction (steric hindrance). |
| Temperature (Hydrolysis) | 20°C – 50°C | > 60°C leads to Decarboxylation . |
| Solvent Water Content | < 0.05% | > 0.1% leads to Benzyl Alcohol formation. |
| Acidification pH | pH 2.0 (Cold) | pH < 1 + Heat leads to Decarboxylation . |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedures for Malonic Ester Synthesis and handling of dicarboxylic acids).
-
Organic Syntheses , Coll. Vol. 2, p. 279 (1943); Vol. 10, p. 54 (1930). (Specific protocols for alkylation of malonic esters).
-
BenchChem Technical Support . Common side products in the alkylation of diethyl malonate. (Detailed analysis of dialkylation and hydrolysis side products).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic explanation of pKa differences and enolate stability).
-
Reeves, J. T., et al. "Malonic acid derivatives undergo unusually mild decarboxylation..."[3] J. Org.[3] Chem., 2008, 73, 9476.[3] (Context on the thermal instability of malonic acids).
Sources
Technical Support Center: Purification of 2-[(2-bromophenyl)methyl]propanedioic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Process Optimization
Executive Summary
You are likely working with 2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid) as a critical intermediate for synthesizing functionalized indanones or heterocycles via intramolecular cyclization.
The purity of this diacid is non-negotiable. Residual benzyl halides poison downstream transition-metal catalysts, while decarboxylated by-products create inseparable impurities in the final API. This guide addresses the three critical failure modes in this synthesis: Dialkylation , Decarboxylation , and Incomplete Hydrolysis .
Module 1: Critical Impurity Profiling
Before attempting purification, you must identify what you are fighting. The following table summarizes the specific impurities generated during the alkylation of diethyl malonate with 2-bromobenzyl bromide.
| Impurity Type | Chemical Identity | Origin / Root Cause | Detection (HPLC/TLC) |
| Major By-Product | Bis(2-bromobenzyl)malonic acid (Dialkylated) | Excess base or alkyl halide; "Over-alkylation" due to proton exchange. | High retention time (Non-polar). |
| Degradant | 3-(2-bromophenyl)propanoic acid (Decarboxylated) | Thermal stress (>60°C) during hydrolysis or drying. | Lower retention time than product; loss of CO₂ mass. |
| Starting Material | 2-Bromobenzyl bromide | Incomplete reaction; poor stoichiometry. | Strong UV absorbance; alkylating agent (Genotoxic). |
| Intermediate | Mono-ethyl ester (Half-ester) | Incomplete saponification (Hydrolysis). | Close to product peak; acidic but less polar. |
Module 2: The "Dialkylated" Trap (Troubleshooting & Removal)
The Problem: The most persistent impurity is the dialkylated species. This forms because the mono-alkylated product is more acidic than the starting diethyl malonate. As the reaction proceeds, the mono-alkylated product consumes the base, forming an enolate that attacks a second molecule of 2-bromobenzyl bromide.
The Solution: Selective Saponification & Solubility Exploitation Dialkylated malonic esters are sterically hindered.[1] They hydrolyze much slower than the desired mono-alkylated ester. We can exploit this kinetic difference.
Protocol 1: The "Kinetic Stop" Hydrolysis
Instead of boiling the crude ester in NaOH overnight, use this controlled method:
-
Dissolve the crude alkylated ester mixture in Ethanol/Water (1:1).
-
Add 2.2 equivalents of KOH.
-
Stir at Room Temperature (Do not reflux). Monitor via TLC.
-
Endpoint: Stop when the mono-alkylated ester disappears. The dialkylated ester will largely remain intact (unhydrolyzed).
-
Workup (The Separation):
-
Remove Ethanol via rotary evaporation (Bath <45°C).
-
Dilute residue with Water.[2]
-
Extract with Toluene (3x).
-
Result: The neutral dialkylated ester moves into the Toluene layer.
-
Result: The target di-potassium salt remains in the Water layer.
-
-
Acidify the aqueous layer to pH 1–2 with cold 6N HCl to precipitate the product.
-
Visualization: Impurity Fate Map
Caption: Separation logic relying on the kinetic resistance of hindered esters to hydrolysis, allowing removal of dialkylated impurities via organic extraction.
Module 3: Thermal Instability (Decarboxylation)
The Problem: Malonic acids are thermodynamically unstable. Upon heating, they eject CO₂ to form the monocarboxylic acid (propanoic acid derivative). This reaction is catalyzed by acid and transition metals.
The Solution: Low-Temperature Processing
-
Critical Limit: Never exceed 50°C when the compound is in its free acid form.
-
Drying: Do not oven dry at ambient pressure. Use a Vacuum Oven at 35–40°C with a desiccant (P₂O₅ or CaCl₂).
-
Recrystallization Solvent: Avoid high-boiling solvents like water (100°C) unless you can dissolve the solid rapidly.
-
Recommended:Ethyl Acetate / Heptane or Dichloromethane .
-
Module 4: Final Polishing (Recrystallization)
If the product is still colored or contains trace salts, perform a final recrystallization.
Protocol:
-
Dissolve the crude acid in a minimum amount of Ethyl Acetate at 40°C.
-
Filter hot (if necessary) to remove inorganic salts (NaCl/KBr).
-
Slowly add Heptane (Anti-solvent) until the solution turns slightly cloudy.
-
Cool slowly to 0°C.
-
Filter the white crystals and wash with cold Heptane.
Frequently Asked Questions (FAQ)
Q: My product is an oil that won't crystallize. What happened? A: This usually indicates residual solvent (often Toluene or THF) or high levels of the decarboxylated impurity (which lowers the melting point).
-
Fix: Triturate the oil with cold Hexane or Pentane. Scratch the flask sides with a glass rod to induce nucleation. If it remains an oil, run a proton NMR. If you see a triplet/quartet pattern typical of a propanoic acid, you have decarboxylated the material and must restart or purify via column chromatography.
Q: Can I distill the final product? A: ABSOLUTELY NOT. The boiling point of this dicarboxylic acid is far above its decomposition temperature. Distillation will result in quantitative conversion to 3-(2-bromophenyl)propanoic acid and CO₂.
Q: Why is the yield lower than the literature (Org. Syn.)? A: Literature yields often ignore the "dialkylated" loss. If you used a 1:1 ratio of malonate to bromide, you statistically lose ~15-20% to dialkylation.
-
Optimization: Use a large excess of diethyl malonate (1.5 to 2.0 equivalents) relative to the bromide. This statistically favors mono-alkylation. The excess diethyl malonate is easily removed via distillation before the hydrolysis step.
References
-
Synthesis of Substituted Malonic Esters: Adams, R.; Kamm, R. M.[2] "Ethyl n-Butylmalonate."[2] Organic Syntheses, Coll.[2] Vol. 1, p. 250 (1941). Link
- Relevance: Establishes the foundational protocol for alkylating malonic esters and the necessity of fraction
-
Kinetic Resolution of Esters: Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." Journal of Organic Chemistry, 65(18), 5834–5836 (2000). Link
- Relevance: Provides the mechanistic basis for why hindered (dialkylated)
-
Industrial Purification of Malonates: U.S. Patent 7,038,072 B2. "Process for monoalkylation of C-H acidic methylene groups." (2006).[3] Link
- Relevance: details industrial handling of malonate alkylation to minimize dialkyl
-
Decarboxylation Mechanisms: Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805-822. Link
- Relevance: Defines the thermal limits and conditions that trigger decarboxylation in malonic acid deriv
Sources
Technical Support Center: 2-[(2-bromophenyl)methyl]propanedioic Acid
Topic: Stability, Handling, and Troubleshooting Guide
CAS: 58380-12-4 (Generic reference for 2-(2-bromobenzyl)malonic acid derivatives) Synonyms: 2-(2-Bromobenzyl)malonic acid; 2-(o-Bromobenzyl)propanedioic acid.[1][2]
Executive Summary
This technical guide addresses the stability profile of 2-[(2-bromophenyl)methyl]propanedioic Acid , a substituted malonic acid intermediate often used in the synthesis of indanes and heterocyclic pharmaceuticals.[1][2][3]
The Critical Risk: The defining characteristic of this molecule is its susceptibility to thermal decarboxylation .[2] Like all malonic acid derivatives, it possesses a thermodynamic drive to lose carbon dioxide (
Module 1: Thermal Instability & Decarboxylation
Status: CRITICAL
The Mechanism: Why does it degrade?
The instability is intrinsic to the 1,3-dicarboxylic acid structure.[2][3] Upon heating, the molecule adopts a six-membered cyclic transition state involving the carbonyl oxygen and the acidic proton of the neighboring carboxyl group.[2] This allows for a concerted movement of electrons, resulting in the loss of
Visualizing the Pathway
The following diagram illustrates the degradation pathway you must prevent.[2]
Caption: Figure 1.[1][2] Thermal decarboxylation mechanism.[1][2][4][5][6] The reaction is irreversible and entropy-driven.[1]
Troubleshooting Guide: Thermal Issues
| Symptom | Probable Cause | Corrective Action |
| Melting point depression | Partial decarboxylation has occurred during storage or drying.[1] | Do not use standard melting point capillaries (which heat the sample).[1][2] Use DSC (Differential Scanning Calorimetry) with a sealed pan to distinguish melting from decomposition.[1][2] |
| Gas evolution during reaction | Reaction temperature exceeds stability threshold ( | Lower reaction temperature.[1][2] If high temp is required for subsequent steps, ensure decarboxylation is the intended outcome.[2][3][5] |
| Yield loss after vacuum drying | Oven temperature set too high (>50°C) for prolonged periods.[1][2] | Protocol: Dry under high vacuum (<10 mbar) at ambient temperature (20-25°C). Use |
Module 2: Analytical Artifacts (The "Phantom" Impurity)
Status: HIGH ALERT
Scenario: A researcher injects a sample with 99% purity. The HPLC chromatogram shows a new peak at 5-10% area.[1][2] Re-injecting the same vial shows the peak growing to 15%.[2]
Diagnosis: The degradation is happening inside the HPLC column , not in your flask. The combination of an acidic mobile phase (e.g., 0.1% TFA) and column heating catalyzes decarboxylation during the run.[2][3]
Protocol: Validating Analytical Integrity
Step 1: The Temperature Test Run the same sample at two different column temperatures:
-
Result: If the impurity peak decreases significantly at the lower temperature, it is an analytical artifact.[2][3]
Step 2: Optimized HPLC Conditions To accurately quantify this molecule without inducing degradation, adopt the following parameters:
| Parameter | Recommendation | Rationale |
| Column Temperature | 20°C - 25°C | Minimizes thermal energy available for the transition state.[1] |
| Mobile Phase pH | Neutral / Slightly Acidic (pH 4.5) | Avoid strong acids (TFA/Formic Acid) if possible.[1][2] Use Ammonium Acetate buffers.[1][2] |
| Run Time | Short (<15 min) | Reduces residence time of the analyte on the column.[2] |
| Sample Diluent | Acetonitrile/Water (Cold) | Avoid dissolving in DMSO/Methanol and letting it sit at room temp.[1][2] |
Module 3: Storage & Physical Stability
Status: ROUTINE
Hygroscopicity & Caking
Substituted malonic acids are polar and capable of hydrogen bonding, making them hygroscopic.[2][3] Absorption of water leads to:
-
Weighing Errors: The mass measured includes water weight.
-
Hydrolysis Risk: If the material contains residual ester precursors, moisture will drive hydrolysis back to the acid or further degradation.[2][3]
Storage Protocol
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Container: Tightly sealed amber glass or HDPE with an external desiccant bag.[1][2]
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing to prevent oxidation of the benzylic position (though less likely than decarboxylation, it is Good Laboratory Practice).[2][3]
Module 4: Synthetic Troubleshooting (FAQ)
Q: I am synthesizing this from the diethyl ester. The hydrolysis is incomplete.
-
A: Base-catalyzed hydrolysis (saponification) is standard.[1][2] However, acidification during workup is the danger zone.[2][3] When acidifying the malonate salt to form the free acid, localized heating (exotherm) + low pH triggers decarboxylation.[2][3]
-
Fix: Acidify slowly at 0°C using dilute HCl. Do not allow the internal temperature to rise above 10°C.[2]
-
Q: Can I use this molecule in a Knoevenagel condensation?
-
A: Yes, but be aware that the standard Knoevenagel conditions (Pyridine/Piperidine + Heat) are designed to promote decarboxylation after condensation.[2][3] If you need to retain the dicarboxylic acid moiety, you must use non-decarboxylating conditions (e.g.,
/ Base at low temp), though this is chemically difficult for malonates.[2][3]
Decision Tree: Handling & Usage
Caption: Figure 2.[1] Diagnostic flowchart for common stability issues.
References
-
Decarboxylation of Malonic Acid Derivatives
-
General Stability of Benzylmalonic Acids
-
Analytical Methodologies for Labile Acids
-
Safety & Handling (SDS)
-
Related Synthesis & Impurity Profiles
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.
Sources
- 1. echemi.com [echemi.com]
- 2. Malonic acid - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-[(2-bromophenyl)methyl]propanedioic Acid Synthesis
Welcome to the technical support guide for the synthesis and scale-up of 2-[(2-bromophenyl)methyl]propanedioic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable synthetic intermediate. My goal is to provide not just a protocol, but a deeper understanding of the process, enabling you to troubleshoot effectively and optimize for efficiency and purity at scale.
The synthesis of this substituted malonic acid is a classic application of the malonic ester synthesis, a robust and reliable method for forming carbon-carbon bonds.[1] The pathway involves three core transformations: alkylation of a malonic ester, hydrolysis of the diester, and finally, decarboxylation to yield the target product.[2] While straightforward on paper, each step presents unique challenges during scale-up. This guide will walk you through these challenges, offering field-proven insights to ensure a successful and scalable process.
Overall Synthetic Workflow
The synthesis proceeds through a well-established three-step sequence starting from diethyl malonate and 2-bromobenzyl bromide.
Caption: Synthetic pathway for 2-[(2-bromophenyl)methyl]propanedioic Acid.
Detailed Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate
This step forms the core C-C bond. The key is to ensure anhydrous conditions to prevent quenching the base and to control the stoichiometry to minimize dialkylation.[3]
-
Setup: Equip a suitably sized, oven-dried, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (e.g., CaCl2 or Drierite), and a temperature probe. Purge the entire apparatus with an inert atmosphere (Nitrogen or Argon).
-
Base Preparation: To the flask, add anhydrous ethanol (approx. 3 mL per 1 g of sodium). Carefully add sodium metal (1.05 eq.) in small portions, controlling the exothermic reaction. Allow the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq.) dropwise via an addition funnel over 30 minutes. Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.
-
Alkylation: Dissolve 2-bromobenzyl bromide (0.95 eq.) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the enolate mixture over 1-2 hours. A mild exotherm may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting malonate is consumed.
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. To the resulting slurry, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude diethyl 2-[(2-bromophenyl)methyl]malonate.
Protocol 2: Hydrolysis and Decarboxylation
This two-part procedure converts the intermediate diester into the final dicarboxylic acid.
-
Saponification: To the crude diester from the previous step, add a 15-20% aqueous solution of sodium hydroxide (2.5 eq.). Heat the mixture to reflux (100-110 °C) with vigorous stirring for 4-8 hours, until the organic layer is fully consumed and a homogeneous solution is formed.[4]
-
Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. Very slowly and carefully, add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~1-2. A white precipitate of the dicarboxylic acid should form.
-
Decarboxylation: Gently heat the acidic slurry. As the temperature approaches 70-80 °C, vigorous evolution of CO2 gas will begin.[5] Continue heating to a gentle reflux and maintain until gas evolution ceases (typically 2-4 hours). This process drives the reaction to completion by removing one of the carboxyl groups.[5][6]
-
Isolation and Purification: Cool the mixture to room temperature, then further in an ice bath. Collect the precipitated solid product by vacuum filtration. Wash the filter cake with cold water. Recrystallize the crude product from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to obtain pure 2-[(2-bromophenyl)methyl]propanedioic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Alkylation Step Issues
Q1: My alkylation reaction yield is low, and I've recovered a significant amount of unreacted diethyl malonate. What went wrong?
A1: This is a classic problem often traced back to two main causes:
-
Insufficient Base or Moisture Contamination: The deprotonation of diethyl malonate is an equilibrium process. If your base (sodium ethoxide) was not prepared correctly or if moisture was introduced into the reaction, the enolate concentration will be too low for the alkylation to proceed efficiently. On a larger scale, ensure all solvents and glassware are rigorously dried. Using commercially prepared sodium ethoxide can also improve consistency.
-
Inactive Alkylating Agent: 2-bromobenzyl bromide can degrade over time, especially if exposed to light or moisture. Confirm the purity of your starting material before beginning the reaction.
Q2: I'm seeing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I prevent it?
A2: You are likely observing the formation of the dialkylated byproduct, diethyl 2,2-bis[(2-bromophenyl)methyl]malonate.[3] This occurs when the mono-alkylated product is deprotonated again and reacts with a second molecule of 2-bromobenzyl bromide.
-
Causality: The product, like the starting material, still has a slightly acidic proton. While less acidic than diethyl malonate, at reflux temperatures and with sufficient reaction time, a non-trivial amount can be deprotonated and undergo a second alkylation.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of diethyl malonate relative to the alkylating agent (e.g., 1.1 to 1.0). This ensures the 2-bromobenzyl bromide is consumed before significant dialkylation can occur.
-
Inverse Addition: Add the pre-formed enolate solution to a solution of the 2-bromobenzyl bromide. This keeps the concentration of the alkylating agent high relative to the enolate, favoring the initial reaction.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. While reflux is common, you may find that 50-60 °C provides a better selectivity profile, albeit over a longer reaction time.
-
Hydrolysis & Decarboxylation Issues
Q3: The hydrolysis (saponification) step is taking a very long time, or seems to have stalled.
A3: Large-scale biphasic reactions can suffer from poor mixing and mass transfer limitations.
-
Causality: The ester is organic-soluble, while the sodium hydroxide is in the aqueous phase. The reaction only occurs at the interface between the two layers. As the scale increases, the surface area-to-volume ratio decreases, slowing the reaction.
-
Mitigation Strategies:
-
Mechanical Stirring: Ensure your mechanical stirrer is providing vigorous agitation to create a fine emulsion. This dramatically increases the interfacial surface area.
-
Phase-Transfer Catalysis: Consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to shuttle the hydroxide ions into the organic phase. This can significantly accelerate the hydrolysis.
-
Co-Solvent: Adding a water-miscible co-solvent like ethanol or THF can help homogenize the reaction mixture, though this will require removal before the acidic workup.
-
Q4: My decarboxylation is either very slow or requires excessively high temperatures, leading to product discoloration.
A4: The thermal stability of the product and the efficiency of CO2 removal are key.
-
Causality: The decarboxylation proceeds through a cyclic transition state, and its rate is temperature-dependent.[6] If the temperature is too low, the reaction is slow. If it's too high, you risk thermal decomposition and side reactions, which often cause discoloration.
-
Mitigation Strategies:
-
Solvent Choice: While often performed in the aqueous workup solution, performing the decarboxylation in a higher-boiling organic solvent (e.g., toluene or xylene) after isolating the intermediate dicarboxylic acid can provide better temperature control and a cleaner reaction profile.
-
Microwave-Assisted Decarboxylation: For rapid and clean decarboxylation, microwave-assisted, solvent-free methods have proven highly effective, often reducing reaction times from hours to minutes.[7] This is an excellent option to explore for process optimization.
-
General FAQs
Q5: Are there alternatives to using sodium metal to prepare the ethoxide base?
A5: Absolutely. For safety and convenience, especially at scale, using a commercially available solution of sodium ethoxide in ethanol is highly recommended. Alternatively, solid sodium ethoxide can be carefully dissolved in anhydrous ethanol. Using sodium hydride (NaH) is another common method, which has the advantage of producing hydrogen gas instead of regenerating alcohol, but it requires careful handling due to its flammability.
Q6: How critical is the purity of the final product for subsequent steps?
A6: Extremely critical. Impurities from the malonic ester synthesis, particularly the dialkylated byproduct or unreacted starting materials, can interfere with downstream reactions. The presence of two carboxylic acid groups in the un-decarboxylated intermediate can also lead to unwanted side reactions. A high-purity product, typically achieved through recrystallization, ensures reproducibility and simplifies the purification of subsequent compounds.
Data Summary
| Parameter | Recommended Condition | Expected Outcome |
| Alkylation Stoichiometry | 1.1 eq. Diethyl Malonate / 1.0 eq. 2-Bromobenzyl Bromide | Minimizes dialkylation byproduct <5% |
| Alkylation Temperature | 78-80 °C (Ethanol Reflux) | 4-6 hour reaction time |
| Hydrolysis Base | 2.5 eq. NaOH or KOH (15-20% aq.) | Complete conversion in 4-8 hours |
| Decarboxylation Temp. | 80-100 °C | Controlled CO2 evolution |
| Overall Yield (Typical) | 65-80% (after purification) | >98% purity by NMR/HPLC |
References
-
Cabrera-Rivera, F., et al. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Open Journal of Synthesis Theory and Applications. Available at: [Link]
- Nejman, M., et al. (2005). A convenient synthesis of β-keto esters from substituted malonic acid half-oxy-esters. Tetrahedron, 61, 8536-8541.
-
Organic Chemistry Portal. Decarboxylations. Available at: [Link]
-
JoVE. Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Journal of Visualized Experiments. Available at: [Link]
-
Wikipedia. Malonic ester synthesis. Available at: [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. Available at: [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. Available at: [Link]
-
Chemistry Steps. Malonic Ester Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available at: [Link]
- Suárez-Castillo, O. R., et al. (2017). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 52(3), 205-211.
-
University of Calgary. Ch21: Malonic esters. Available at: [Link]
-
Wikipedia. Diethyl malonate. Available at: [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. Available at: [Link]
Sources
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 7. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
troubleshooting guide for 2-[(2-bromophenyl)methyl]propanedioic Acid reactions
Topic: Troubleshooting & Optimization Guide
Executive Summary
2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid) is a bifunctional building block.[1] It possesses a malonic acid core prone to decarboxylation and an aryl bromide capable of cross-coupling.[1]
This guide addresses the three most common failure modes reported by researchers:
-
Premature Decarboxylation: Unintended loss of CO₂ during storage or drying.[1]
-
Catalyst Poisoning: Failure of downstream Pd-catalyzed cyclizations due to free carboxylic acids.[1]
-
Purification Challenges: Difficulty separating the diacid from its mono-decarboxylated impurity.
Module 1: Stability & Storage (The "Silent Killer")
User Question: “My white solid turned into a sticky oil after drying in the vacuum oven overnight. NMR shows loss of one carboxyl group.[1] What happened?”
Root Cause Analysis
You have triggered thermal decarboxylation .[1] Substituted malonic acids are thermodynamically unstable relative to their monocarboxylic counterparts.[1] The presence of the electron-withdrawing ortho-bromo group on the benzyl ring slightly lowers the activation energy for this process compared to unsubstituted benzylmalonic acid.[1]
The Mechanism: Decarboxylation proceeds through a cyclic six-membered transition state involving the carbonyl oxygen and the acidic proton.[1][2] This pathway is accelerated by heat and trace acidity .[1]
Troubleshooting Protocol: Safe Drying & Storage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | < 40 °C | Most malonic acids begin slow decarboxylation >50°C. >100°C is rapid.[1] |
| Vacuum | High Vacuum (>0.1 mbar) | Allows drying at lower temperatures.[1] |
| pH Environment | Neutral to Slight Basic | Acid catalysis promotes the formation of the cyclic transition state (see Diagram 1).[1] |
| Desiccant | P₂O₅ or CaCl₂ | Avoid heating; rely on chemical desiccation.[1] |
Self-Validating Check:
-
Before Drying: Take a crude melting point.[1]
-
After Drying: If the melting point drops by >10°C or the material becomes amorphous, decarboxylation has occurred.[1]
Visualizing the Risk: Decarboxylation Pathway[1]
Figure 1: The thermal decarboxylation pathway.[1] Note that once CO₂ is lost, the process is irreversible.
Module 2: Synthetic Reactivity (Downstream Applications)
User Question: “I am trying to perform an intramolecular Heck reaction to close the indane ring, but the reaction stalls. I am using Pd(OAc)₂/PPh₃.”
Root Cause Analysis
Free dicarboxylic acids are notorious for catalyst poisoning in Palladium chemistry.[1]
-
Chelation: The carboxylates can bind to the Pd(II) center, displacing phosphine ligands and forming unreactive "Pd-carboxylate" sinks.[1]
-
Oxidative Addition Interference: The acidic protons can protonate the active Pd(0) species or the ligand, disrupting the catalytic cycle.
Troubleshooting Guide: The "Protect-First" Strategy
Step 1: Diagnostic Experiment Run the reaction with 1.0 equivalent of base (e.g., NaH or Cs₂CO₃) before adding the catalyst.
-
Observation: If the solution turns black (Pd precipitation) immediately upon heating, the free acid is destabilizing the catalyst.
Step 2: The Correction (Esterification) Do not attempt the Heck coupling on the free acid.[1] Convert it to the dimethyl or diethyl ester first.[1]
Protocol: Fischer Esterification (Robust)
-
Dissolve 2-[(2-bromophenyl)methyl]propanedioic acid in MeOH (0.2 M).
-
Add catalytic H₂SO₄ (5 mol%).
-
Reflux for 4 hours (Monitor by TLC: Diacid is polar/baseline; Diester is non-polar/high Rf).
-
Workup: Neutralize with NaHCO₃ before removing solvent to prevent acid-catalyzed hydrolysis/decarboxylation during concentration.
-
Result: The diester is stable and compatible with Pd-catalyzed cyclization (e.g., to form dimethyl 1-indane-dicarboxylate).[1]
Module 3: Analytical & Purification
User Question: “How do I separate the starting diacid from the decarboxylated impurity? They streak together on silica.”[1]
Technique: pH-Switch Extraction
Chromatography is difficult because both species are acidic.[1] Exploiting the pKa difference is more effective.[1]
-
Malonic Acid (Diacid): pKa₁ ≈ 2.8, pKa₂ ≈ 5.7
-
Propanoic Acid derivative (Monoacid): pKa ≈ 4.8[1]
The Separation Protocol:
-
Dissolve the mixture in Ethyl Acetate.
-
Extract with 5% NaHCO₃ (pH ~8.5) .
-
Acidify the aqueous layer carefully to pH 4.0 (use Citrate Buffer).[1]
-
Extract with Dichloromethane (DCM).
-
DCM Layer: Contains primarily the Monoacid impurity .[1]
-
-
Acidify the remaining aqueous layer to pH 1.0 (HCl).
-
Extract again with Ethyl Acetate.
-
Ethyl Acetate Layer: Contains the purified Diacid .[1]
-
FAQ: Rapid Fire
Q: Can I use this molecule in a Knoevenagel condensation? A: Yes, but the ortho-bromo group provides steric bulk.[1] You must use a strong base/acid system (e.g., TiCl₄/Pyridine or Piperidine/Acetic Acid) and reflux. Expect decarboxylation to happen concomitantly with the condensation if you heat it.[1]
Q: Why is the melting point lower than the literature value for benzylmalonic acid? A: If your sample melts at ~80-90°C (vs 117°C for the non-brominated analog), check for solvent inclusion or partial decarboxylation .[1] The ortho-bromo substituent disrupts crystal packing, often lowering the MP compared to the para-isomer or unsubstituted parent, but a wide range indicates impurity.
Q: Is the bromide liable to hydrolyze? A: No.[1] Aryl bromides are stable to aqueous acid/base.[1] They only react under metal catalysis (Pd, Cu) or lithium-halogen exchange conditions (n-BuLi).[1]
References
-
Decarboxylation Mechanisms
-
Palladium Catalyzed Cyclizations
-
Physical Properties (Analog)
-
General Malonic Ester Synthesis
Sources
- 1. chemscene.com [chemscene.com]
- 2. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Palladium(0)-catalyzed intramolecular [2+2+2] alkyne cyclotrimerizations with electron-deficient diynes and triynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Benzylmalonic acid [webbook.nist.gov]
- 10. Benzylmalonic acid | 616-75-1 [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
improving purity of 2-[(2-bromophenyl)methyl]propanedioic Acid
Technical Support Center: High-Purity Synthesis of 2-[(2-bromophenyl)methyl]propanedioic Acid
Case ID: #MAL-2-Br-PURITY Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Overview
You are encountering purity issues with 2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid). This intermediate is critical for downstream API synthesis, specifically in the development of endothelin receptor antagonists and other heterocyclic scaffolds.
The synthesis of substituted malonic acids is deceptively simple. While the alkylation of diethyl malonate is a textbook reaction, isolating the free diacid at >98% purity presents three specific chemical hazards:
-
Spontaneous Decarboxylation: The target molecule is thermodynamically eager to lose CO₂ to become 3-(2-bromophenyl)propanoic acid.
-
Dialkylation: Over-reaction leading to the "gem-disubstituted" impurity.
-
Mono-ester Contamination: Incomplete hydrolysis of the diethyl ester precursor.
This guide provides a troubleshooting framework to isolate the target with high fidelity, moving beyond standard protocols to address the mechanistic root causes of impurity.
Part 1: Diagnostic Troubleshooting Matrix
Identify your specific failure mode below to jump to the relevant solution.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Product is an oil/gum that won't crystallize. | Mono-ester impurity or Residual Solvent. | The mono-ethyl ester disrupts the crystal lattice of the diacid. | Action A: Perform the "Double-pH Swing" extraction (See Protocol 1). |
| NMR shows a triplet at ~2.6-3.0 ppm (CH₂-CH₂). | Decarboxylation (Product is 3-(2-bromophenyl)propanoic acid). | Thermal instability during hydrolysis or drying. | Action B: Limit hydrolysis temp to <60°C. Never dry in oven >45°C. |
| NMR shows a singlet integration of 4H (aromatic) but wrong aliphatic ratio. | Dialkylation (Bis-2-bromobenzyl malonate). | Excess alkylating agent or improper addition order. | Action C: Use 1.2 eq. Diethyl malonate excess; remove excess via high-vac distillation before hydrolysis. |
| Melting point is broad (e.g., 110-125°C). | Occluded Salts (NaCl/NaBr). | Inefficient acidification/washing. | Action D: Recrystallize from EtOAc/Heptane (See Protocol 2). |
Part 2: The "Double-pH Swing" Purification Protocol
The Problem: Standard workups often fail to separate the mono-ester (intermediate) from the diacid (product) because both are soluble in organic solvents and partially soluble in base.
The Solution: This protocol exploits the pKa difference between the diacid (pKa₁ ≈ 2.8) and the mono-ester (pKa ≈ 4.5) and the neutral impurities.
Step-by-Step Methodology
-
Initial Hydrolysis Quench:
-
After hydrolyzing the diester with NaOH/KOH, you have the disodium salt in water.
-
Crucial: Wash this aqueous alkaline solution with MTBE (Methyl tert-butyl ether) or Toluene before acidification.
-
Why? This removes unreacted benzyl bromide, benzyl alcohol (hydrolysis byproduct), and any dialkylated neutral diesters.
-
-
Controlled Acidification (The Swing):
-
Cool the aqueous phase to 0–5°C.
-
Slowly add 6M HCl dropwise.
-
Target pH 1.0. Do not stop at pH 3-4. You need to fully protonate both carboxylic groups to force precipitation.
-
-
Extraction & Polishing:
-
Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) (3x).
-
Combine organic layers.[1]
-
The Secret Step: Wash the EtOAc layer with a small volume of 5% NaHCO₃ (aq).
-
Why? This mild base wash will preferentially pull out highly acidic mineral acid residues but leave the organic diacid in the organic phase (due to the partition coefficient favoring the organic phase for the bulky bromophenyl group). Note: If yield loss is observed here, skip this step and rely on recrystallization.
-
-
Drying (Thermal Management):
-
Dry over Na₂SO₄.[1]
-
Evaporate solvent on a rotovap at < 40°C .
-
Warning: High bath temperatures will trigger decarboxylation.
-
Part 3: Visualization of Impurity Pathways
The following diagram illustrates the kinetic competition between the desired product and the critical impurities.
Figure 1: Reaction pathway showing the critical divergence points for dialkylation and thermal decarboxylation.
Part 4: Crystallization & Thermal Stability
Recrystallization Solvent System
If the "Double-pH Swing" yields a solid that is slightly off-color or has a broad melting point, recrystallization is required.
-
Primary Recommendation: Ethyl Acetate / n-Heptane .
-
Dissolve the crude solid in minimal boiling Ethyl Acetate (approx. 60°C).
-
Remove from heat immediately once dissolved.
-
Add warm n-Heptane dropwise until persistent turbidity is observed.
-
Add 1-2 drops of EtOAc to clear the solution.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
-
Alternative (for stubborn oils): Formic Acid / Water .
-
Dissolve in warm formic acid, add water to precipitate. This is aggressive but effective for removing mono-esters.
-
Thermal Decarboxylation Data
Substituted malonic acids are thermally fragile.
-
T_onset (Decarboxylation): Typically ~130–150°C for the dry solid, but significantly lower (~60–80°C) in solution, especially in the presence of acid traces [1].
-
Storage: Store at 2–8°C. Long-term storage at room temperature can lead to slow CO₂ evolution and pressure buildup in sealed vials.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why is my yield low after the acid/base extraction? A: You likely stopped acidification at pH 3 or 4. Malonic acid derivatives have low pKa values (pKa₁ ≈ 2.8). You must drive the pH down to ~1.0 using 6M HCl to suppress the ionization completely and force the molecule out of the water phase. If the pH is 3, a significant portion remains as the mono-anion in the water [2].
Q2: Can I distill the final product to purify it? A: Absolutely not. The boiling point of the diacid is theoretically higher than its decarboxylation temperature. Attempting to distill this will quantitatively convert your product into 3-(2-bromophenyl)propanoic acid. You can distill the diester precursor, but not the final acid.
Q3: The 2-bromo position is sterically hindered. Does this affect the synthesis? A: Yes. Compared to the 4-bromo isomer, the 2-bromo substituent creates steric bulk near the reaction center. This slows down the S_N2 alkylation step.
-
Impact: You may need longer reaction times for the alkylation.
-
Risk:[2][3][4] Longer reaction times increase the chance of dialkylation if stoichiometry isn't precise. Ensure you use a slight excess of diethyl malonate (1.1–1.2 eq) to statistically favor mono-alkylation [3].
Q4: I see a small impurity peak at ~1.2 ppm in NMR. What is it? A: This is likely grease or, more chemically relevant, trapped diethyl ether or heptane from the workup. Malonic acids are known to form solvates. Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If the peak persists, it might be the methyl group of a mono-ethyl ester impurity (triplet at 1.2, quartet at 4.1).
References
-
Decarboxylation Thermodynamics: Telvekar, V. N., & Sasane, K. A. (2010). "Mild and efficient protocol for the decarboxylation of malonic acid derivatives." Synlett, 2010(18), 2778-2779. Link
-
pKa Considerations: "Malonic Acid Acidity Constants." National Center for Biotechnology Information. PubChem Compound Summary for CID 867, Malonic Acid.Link
-
Alkylation Stoichiometry: "Alkylation of Diethyl Malonate." Organic Syntheses, Coll.[5] Vol. 2, p. 279 (1943). Link
-
Purification of Phenylmalonic Acids: "Synthesis and Purification of Phenylmalonic Acid Derivatives." Journal of the American Chemical Society. (General reference for solubility profiles of aryl-malonic acids). Link
Sources
Technical Comparison Guide: 2-[(2-Bromophenyl)methyl]propanedioic Acid & Derivatives
[1]
Executive Summary
2-[(2-Bromophenyl)methyl]propanedioic acid (also known as 2-(2-bromobenzyl)malonic acid ) is a specialized dicarboxylic acid derivative used primarily as a scaffold for constructing fused bicyclic ring systems.[1] Unlike its non-halogenated analog (benzylmalonic acid) or its para-substituted isomer, this compound possesses a critical ortho-bromo functional handle.[1] This structural feature enables intramolecular metal-catalyzed cyclization (e.g., Heck reaction), making it an indispensable intermediate for synthesizing indanes , indanones , and heterocyclic pharmacophores .[1]
This guide compares the technical utility, reactivity, and synthetic applications of this compound against standard malonic acid derivatives.
Chemical Profile & Identity
| Property | Data |
| IUPAC Name | 2-[(2-Bromophenyl)methyl]propanedioic acid |
| Common Name | 2-(2-Bromobenzyl)malonic acid |
| Key Intermediate | Diethyl 2-(2-bromobenzyl)malonate |
| CAS (Diethyl Ester) | 66192-11-8 |
| Molecular Formula | C₁₀H₉BrO₄ (Acid) / C₁₄H₁₇BrO₄ (Diethyl Ester) |
| Molecular Weight | 273.08 g/mol (Acid) / 329.19 g/mol (Diethyl Ester) |
| Physical State | Solid (Acid); Viscous Oil/Low-melting solid (Ester) |
Note on Commercial Availability: The free acid is prone to decarboxylation upon heating. Consequently, it is most frequently supplied and utilized as its diethyl ester (CAS 66192-11-8), which is stable and easily hydrolyzed in situ or cyclized directly.[1]
Comparative Analysis: The "Ortho-Effect"
The utility of 2-(2-bromobenzyl)malonic acid lies in its regiochemistry. The following table contrasts it with its closest structural analogs.
| Feature | Target: 2-(2-Bromobenzyl) | Alternative: Benzylmalonic Acid | Alternative: 4-(4-Bromobenzyl) |
| Structure | Ortho-Br substituent | No halogen substituent | Para-Br substituent |
| Primary Reactivity | Intramolecular Cyclization | Simple Alkylation / Decarboxylation | Intermolecular Cross-Coupling |
| Key Application | Synthesis of Indanones & Indanes | Synthesis of Phenylalanine analogs | Synthesis of Biaryl compounds |
| Pd-Catalysis | Forms 5- or 6-membered rings (Heck) | Inert to Pd oxidative addition | Polymerization or Dimerization risk |
| Steric Hindrance | High (Neopentyl-like position) | Moderate | Low |
Mechanistic Implication[1][4][5]
-
Benzylmalonic Acid: Lacks a functional handle for ring closure. It can only be modified at the carboxylic acid groups or the benzylic position via radical chemistry.
-
4-Bromobenzyl Isomer: The bromine is too far from the malonate chain to allow for ring closure (would require a strained macrocycle). It is useful only for connecting to other molecules (intermolecular coupling).[1]
-
2-Bromobenzyl (Target): The bromine is perfectly positioned (5 atoms away from the enolate carbon) to undergo intramolecular oxidative addition and migratory insertion , forming a stable 5-membered ring (Indanone).[1]
Synthesis & Experimental Protocols
A. Synthesis of Diethyl 2-(2-bromobenzyl)malonate
This is the standard precursor synthesis. The protocol relies on the alkylation of diethyl malonate enolate.[2][3]
Reagents:
Protocol:
-
Enolate Formation: In a flame-dried flask under N₂, dissolve Na (1.1 equiv) in anhydrous ethanol to generate NaOEt.[1] Cool to 0°C.
-
Addition: Add diethyl malonate (1.0 equiv) dropwise. Stir for 30 mins to ensure complete deprotonation (solution becomes clear/yellow).
-
Alkylation: Add 2-bromobenzyl bromide (1.0 equiv) dropwise. The reaction is exothermic; maintain temp < 20°C during addition.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Evaporate ethanol. Resuspend residue in water and extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Distillation under reduced pressure or column chromatography (Silica, Hexane/EtOAc gradient).[1]
B. Hydrolysis to Free Acid (Optional)[1]
-
Caution: The free acid is thermally sensitive.
-
Method: Treat the ester with 2.5 equiv NaOH in H₂O/THF (1:1) at RT for 12h. Acidify carefully with cold 1M HCl to pH 2. Extract with EtOAc and evaporate without heating >40°C.
Key Application: Intramolecular Heck Cyclization
The most high-value application of this molecule is the synthesis of Ethyl 1-indanone-2-carboxylate .
Reaction Pathway
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the Ar-Br bond, followed by intramolecular carbopalladation of the enolate double bond (formed in situ) or direct C-H activation.
Figure 1: Simplified mechanistic flow for the transformation of the malonate derivative into an indanone scaffold.
Experimental Protocol (Indanone Synthesis)
Reference: Adapted from Beilstein J. Org.[1][4] Chem. 2017, 13, 451–494.[1]
-
Setup: Charge a reaction vial with Diethyl 2-(2-bromobenzyl)malonate (1.0 mmol).
-
Catalyst System: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Base: Add K₂CO₃ (2.0 equiv) or NaH (1.2 equiv) depending on whether the mechanism targets the enolate or neutral species.
-
Solvent: Add anhydrous DMF or Dioxane (0.1 M concentration).
-
Reaction: Heat to 100°C for 12–24 hours under inert atmosphere.
-
Result: The product, Ethyl 1-indanone-2-carboxylate , is formed via cyclization and subsequent decarboxylation of one ester group (often spontaneous under these conditions) or retention of the diester depending on exact base strength.
References
-
Synthesis of 1-indanones: Beilstein J. Org.[4] Chem.2017 , 13, 451–494.[1] Link[1]
-
Intramolecular Heck Reaction: Organic Reactions2004 , 60, 157.[1] Link
-
Diethyl 2-(2-bromobenzyl)malonate CAS Verification: BenchChem Database (CAS 66192-11-8).[1] Link
-
Malonic Ester Synthesis Mechanism: Organic Chemistry Portal. Link
Technical Validation Guide: Structural Elucidation of 2-[(2-bromophenyl)methyl]propanedioic Acid
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the synthesis of complex heterocycles (e.g., indoles, quinolines) and pharmaceutical intermediates, 2-[(2-bromophenyl)methyl]propanedioic acid (CAS: 58380-12-4), also known as 2-(2-bromobenzyl)malonic acid, serves as a critical C3-synthon.
However, this molecule presents two specific validation challenges that generic Certificates of Analysis (CoA) often overlook:
-
Regioisomerism: Distinguishing the ortho-bromo substitution from the commercially prevalent para-bromo isomer (CAS 92013-18-8).
-
Thermal Instability: As a geminal dicarboxylic acid, the molecule is prone to decarboxylation, degrading into 3-(2-bromophenyl)propanoic acid if processed or analyzed under harsh thermal conditions (e.g., GC-MS injector ports).
This guide outlines a multi-modal validation strategy that outperforms standard single-method QC, ensuring the integrity of this specific building block.
The Validation Challenge: Alternatives vs. Target
The "performance" of a raw material in drug development is defined by its structural fidelity. Using the wrong isomer or a degraded acid compromises downstream yield and biological activity.
| Feature | Target: 2-Bromo Isomer | Alternative A: 4-Bromo Isomer | Alternative B: Decarboxylated Impurity |
| Structure | Ortho-substituted | Para-substituted | Mono-carboxylic acid |
| Steric Impact | High (facilitates specific cyclizations) | Low (linear geometry) | N/A |
| NMR Signature | 4 distinct aromatic signals (ABCD) | Symmetric aromatic signals (AA'BB') | Loss of methine proton signal |
| Risk | High value, difficult synthesis | Common contaminant | Result of improper drying/storage |
Comparative Analysis of Analytical Techniques
To validate this structure, we compare three analytical workflows. Method B (NMR) is designated as the primary release criterion due to its ability to solve both isomerism and integrity issues simultaneously.
Method A: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)
-
Role: Purity profiling and molecular weight confirmation.
-
Limitation: Low discrimination between positional isomers (2-Br vs 4-Br). Standard Electrospray Ionization (ESI) in negative mode often shows in-source decarboxylation
, leading to false negatives regarding the acid's integrity. -
Verdict: Necessary for trace impurity detection but insufficient for structural proof.
Method B: Multi-Dimensional NMR ( , , NOESY)
-
Role: Definitive structural elucidation.
-
Mechanism:
-
Regiochemistry: The ortho-position is validated by the lack of symmetry in the aromatic region and specific Nuclear Overhauser Effect (NOE) correlations between the benzylic
and the aromatic proton at C6. -
Integrity: Integration of the methine proton (
ppm) against the aromatic ring confirms the dicarboxylic acid backbone is intact.
-
-
Verdict: The Gold Standard. This is the required self-validating protocol.
Method C: Thermal Gravimetric Analysis (TGA)
-
Role: Stability profiling.
-
Mechanism: Measures the precise temperature of decarboxylation onset.
-
Verdict: Critical for establishing storage and handling protocols (e.g., drying oven limits).
Experimental Protocols
Protocol 1: The "Self-Validating" NMR Workflow
Objective: Conclusively distinguish the 2-bromo isomer from the 4-bromo isomer.
Reagents: DMSO-
Step-by-Step Methodology:
-
Sample Prep: Dissolve 15 mg of sample in 0.6 mL DMSO-
. Ensure complete dissolution (sonicate if necessary, do not heat). -
Acquisition (
): Acquire 16 scans with a relaxation delay ( ) of >5 seconds to ensure accurate integration of the carboxylic acid protons. -
Analysis of Aromatic Region (The Filter):
-
Target (2-Br): Look for an ABCD system . You will see four distinct multiplets corresponding to the 3, 4, 5, and 6 positions. The proton at position 3 (adjacent to Br) will be a doublet roughly at
ppm. -
Alternative (4-Br): Look for an AA'BB' system . Two distinct doublets (integrating 2H each) indicating symmetry. If seen, Reject Batch.
-
-
Analysis of Aliphatic Region:
-
Verify the doublet (
, benzylic) at ppm and the triplet ( , methine) at ppm. -
Causality: The coupling (
Hz) confirms the connectivity of .
-
-
NOESY Experiment (Confirmation):
-
Set mixing time to 500 ms.
-
Look for a cross-peak between the benzylic
and the aromatic proton at position 6. -
Logic: In the 2-bromo isomer, the steric bulk of the bromine atom forces a specific conformation, often enhancing the NOE to the H6 proton. In the 4-bromo isomer, the benzylic
sees equivalent protons (H2/H6).
-
Protocol 2: Thermal Stability Assessment (TGA)
Objective: Determine safe processing limits.
-
Instrument: TGA (e.g., TA Instruments Q500).
-
Method: Ramp 10°C/min from 25°C to 300°C under
. -
Data Interpretation:
-
Watch for the first mass loss event.
-
Theoretical Loss: Loss of
(MW 44). Calculate % mass loss expected: . -
Pass Criteria: Onset of degradation must be
. If mass loss begins , the sample contains residual solvents or is already degrading.
-
Visualization of Validation Logic
Diagram 1: Structural Validation Decision Tree
This diagram illustrates the logic flow for accepting or rejecting a batch based on spectral data.
Caption: Logic flow for distinguishing the target 2-bromo isomer from the 4-bromo alternative and degradation products.
Diagram 2: Synthesis & Degradation Pathways
Understanding the chemical lineage is vital for troubleshooting impurities.
Caption: Synthetic route showing the critical risk of thermal decarboxylation affecting the final product.
Data Synthesis & Specifications
The following table summarizes the expected data for a validated lot of 2-[(2-bromophenyl)methyl]propanedioic Acid.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Colored impurities indicate oxidation of phenols or bromides. |
| Varian/Bruker 400MHz+ | Confirms functional groups and ortho substitution pattern. | ||
| Mass Spec (ESI-) | LC-MS | Bromine isotope pattern (1:1 ratio of | |
| Melting Point | Capillary | Sharp range indicates high purity; "dec" confirms malonic acid nature. | |
| Residual Solvents | GC-HS | Ethanol/Ethyl acetate trapping is common in malonic acid crystallizations. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13330215, 2-(4-Bromobenzyl)malonic acid. (Used for isomeric comparison data). Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1925).[1] Ethyl n-Butylmalonate (General procedure for alkylation of malonic esters). Org. Synth. 1925, 4,[1][2] 11. Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids. Retrieved October 26, 2023, from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: 8.7.2 Symmetry in NMR Spectra. University of Wisconsin-Madison. (Authoritative grounding for AA'BB' vs ABCD analysis). Retrieved October 26, 2023, from [Link]
Sources
A Comparative Guide to the Biological Activity of 2-[(2-Bromophenyl)methyl]propanedioic Acid Analogs
This guide provides a comprehensive comparison of the potential biological activities of a series of novel 2-[(2-bromophenyl)methyl]propanedioic acid analogs. Synthesizing data from structurally related compounds and established pharmacological assays, we explore the prospective anticonvulsant, cytotoxic, and GABAergic modulatory activities of these molecules. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.
Introduction and Rationale
The 2-[(2-bromophenyl)methyl]propanedioic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a bromophenyl group is a common feature in molecules with a range of biological activities, including anticancer and antiepileptic properties. The propanedioic acid (malonic acid) moiety, on the other hand, is found in compounds known to interact with the GABAergic system, a key player in neuronal inhibition. This guide explores the structure-activity relationships (SAR) within a hypothetical series of analogs, providing a framework for their potential pharmacological evaluation.
Comparative Biological Activity
For the purpose of this guide, we will consider a series of analogs based on the core structure of 2-[(2-bromophenyl)methyl]propanedioic acid, with modifications at the R1 and R2 positions as depicted in the following table. The projected activities are based on established principles of medicinal chemistry and data from related compound classes.
| Compound ID | R1 | R2 | Projected Primary Activity | Projected Secondary Activity |
| A-1 | H | H | Anticonvulsant | - |
| A-2 | 4-Chloro | H | Enhanced Anticonvulsant | Cytotoxic |
| A-3 | 4-Fluoro | H | Anticonvulsant | - |
| A-4 | H | Methyl | GABA Uptake Inhibition | Anticonvulsant |
| A-5 | 4-Chloro | Methyl | Potent Cytotoxic | GABA Uptake Inhibition |
Table 1. Hypothetical series of 2-[(2-bromophenyl)methyl]propanedioic acid analogs and their projected biological activities.
Anticonvulsant Activity
The presence of the benzyl group in this class of compounds suggests a potential for anticonvulsant effects, as seen in other N-benzyl derivatives that show efficacy in preclinical seizure models.[1][2] The introduction of a halogen, such as chlorine at the 4-position of the phenyl ring (Analog A-2 ), is projected to enhance this activity due to increased lipophilicity, which can improve blood-brain barrier penetration.
Cytotoxic Activity
The bromophenyl moiety is a key structural feature in various compounds exhibiting anticancer properties. It is hypothesized that analogs of 2-[(2-bromophenyl)methyl]propanedioic acid, particularly those with additional electron-withdrawing groups like a 4-chloro substituent (Analogs A-2 and A-5 ), could display significant cytotoxic activity against cancer cell lines. This activity may be mediated through the induction of apoptosis via signaling pathways such as the PI3K/Akt pathway.
GABA Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA reuptake transporters (GATs) increases the concentration of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission and a reduction in neuronal excitability.[3] The propanedioic acid core of the target analogs suggests a potential interaction with GABA transporters. Esterification of the carboxylic acid groups (Analog A-4 and A-5 ) could modulate this activity.
Experimental Protocols
To empirically validate the projected biological activities, the following standard experimental protocols are recommended.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[4]
Workflow for MES Seizure Test
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Step-by-Step Protocol:
-
Animal Preparation: Use male Swiss mice (20-25 g). Allow animals to acclimate for at least one week before the experiment.
-
Compound Administration: Dissolve the test analog in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.
-
Waiting Period: Allow for drug absorption, typically 30-60 minutes post-administration.
-
Seizure Induction: Apply a drop of saline to the eyes of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is defined as protection.
-
Data Analysis: The percentage of protected animals at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro GABA Uptake Assay
This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters (GATs).[7][8]
Workflow for GABA Uptake Assay
Caption: Workflow for the in vitro GABA uptake assay.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing a human GABA transporter (e.g., HEK293-hGAT1) in appropriate media. Seed the cells into 24-well plates and allow them to reach confluency.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubation: Wash the cells with the assay buffer. Pre-incubate the cells with various concentrations of the test analog or a known GAT inhibitor (e.g., tiagabine) for 10-20 minutes at room temperature.
-
GABA Uptake: Initiate the uptake by adding the assay buffer containing a fixed concentration of radiolabeled GABA (e.g., [3H]GABA). Incubate for a short period (e.g., 10 minutes).
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Detection: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific GABA uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor) from the total uptake. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
For analogs demonstrating cytotoxic activity, a plausible mechanism of action is the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and potential points of inhibition.
Conclusion
The 2-[(2-bromophenyl)methyl]propanedioic acid scaffold holds considerable promise for the development of novel therapeutics with potential applications in epilepsy and oncology. The structure-activity relationships discussed in this guide, based on data from related chemical series, suggest that strategic modifications to the core structure can tune the biological activity profile of these analogs. The experimental protocols provided offer a clear path for the empirical validation of these hypotheses. Further investigation into this class of compounds is warranted to fully elucidate their therapeutic potential.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Löscher, W. (2017). Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions. Epilepsy & Behavior, 73, 1-13.
- Maleki, S., et al. (2021). Several models of induction seizure and epilepsy in experimental animals. Journal of Research in Applied and Basic Medical Sciences, 7(3), 205-214.
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of the PI3K/AKT signaling pathway and its... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Retrieved from [Link]
-
SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Cusabio. (n.d.). PI3K-Akt Signaling Pathway and Cancer. Retrieved from [Link]
- Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience, 21(8), 2630-2639.
- Kvist, T., et al. (2000). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 129(4), 795-804.
-
PLOS One. (2014, February 13). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Retrieved from [Link]
-
BioIVT. (n.d.). GAT1 Transporter Assay. Retrieved from [Link]
- Choi, D., et al. (2000). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 43(11), 2195-2201.
-
American Epilepsy Society. (2007, November 30). Anticonvulsant activity of antioxidants. Retrieved from [Link]
- Stables, J. P., et al. (2001). The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. Journal of Medicinal Chemistry, 44(25), 4473-4482.
-
ResearchGate. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Retrieved from [Link]
- Kohn, H., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(15), 4400-4403.
-
MDPI. (2024, March 22). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
-
MDPI. (2022, February 24). Biological Activities of Natural Products II. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylmalonic Acidemia Diagnosis by Laboratory Methods. Retrieved from [Link]
-
MDPI. (2020, November 30). The Effect of Methylmalonic Acid Treatment on Human Neuronal Cell Coenzyme Q 10 Status and Mitochondrial Function. Retrieved from [Link]
-
PubMed. (2007, December 15). Methylmalonic acidaemia leads to increased production of reactive oxygen species and induction of apoptosis through the mitochondrial/caspase pathway. Retrieved from [Link]
Sources
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
Spectroscopic Analysis of 2-[(2-Bromophenyl)methyl]propanedioic Acid: A Confirmation Guide
Executive Summary & Strategic Context
In the synthesis of complex pharmaceutical scaffolds—particularly immunomodulatory imides and indoles—2-[(2-bromophenyl)methyl]propanedioic acid (also known as o-bromobenzylmalonic acid) serves as a critical, albeit labile, intermediate.
The confirmation of this specific isomer is chemically fraught due to two primary failure modes:
-
Regioisomer Contamination: Electrophilic aromatic substitution or benzyl halide precursors often contain para- (4-bromo) and meta- (3-bromo) isomers, which possess identical molecular weights and similar polarities.
-
Thermal Decarboxylation: Like all geminal dicarboxylic acids, this molecule is prone to losing CO₂ to form 3-(2-bromophenyl)propanoic acid upon heating or acidic stress, a degradation pathway that often mimics the target in low-resolution analysis.
This guide objectively compares analytical methodologies to confirm the identity of the ortho-isomer and differentiate it from its structural alternatives.
Comparative Analysis of Analytical Alternatives
For rigorous confirmation, we compare the "Gold Standard" (NMR) against high-sensitivity alternatives (LC-MS) and rapid screening (FT-IR).
Table 1: Analytical Performance Matrix
| Feature | Method A: High-Field 1H/13C NMR (Recommended) | Method B: LC-MS (ESI-) | Method C: FT-IR (ATR) |
| Primary Utility | Definitive Structural Proof | Purity & Elemental Formula | Rapid Functional Group ID |
| Isomer Specificity | High (Distinguishes o, m, p patterns) | Low (Isomers have identical m/z) | Medium (Fingerprint region varies) |
| Sample Integrity | High (Non-destructive, room temp) | Medium (Heated source may decarboxylate) | High (Solid state) |
| Limit of Detection | ~1-5% Impurity | <0.1% Impurity | >5% Impurity |
| Critical Blind Spot | Requires ~5-10 mg sample | Cannot distinguish regioisomers easily | Cannot quantify purity accurately |
Why NMR is the Non-Negotiable Standard
While LC-MS is superior for detecting trace impurities, it fails to conclusively distinguish the 2-bromo (ortho) target from the 4-bromo (para) alternative because their fragmentation patterns are nearly identical. Only NMR provides the scalar coupling information required to prove the bromine is in the ortho position. [1]
Detailed Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ is preferred over CDCl₃.
-
Reasoning: Malonic acids have poor solubility in chloroform.[1] DMSO prevents aggregation and provides distinct carboxyl proton signals.[1]
Predicted 1H NMR Data (400 MHz, DMSO-d₆)
To confirm the product, look for these specific diagnostic signals.
| Moiety | Shift ( | Multiplicity | Integration | Diagnostic Note |
| -COOH | 12.5 - 13.0 | Broad Singlet | 2H | Disappears with D₂O shake. |
| Ar-H (C3) | 7.55 - 7.65 | Doublet (d) | 1H | Key differentiator. The proton ortho to Br is deshielded. |
| Ar-H (C4,5,6) | 7.10 - 7.40 | Multiplet | 3H | Complex ABCD pattern (unlike para AA'BB'). |
| -CH- | 3.65 - 3.75 | Triplet (t) | 1H | Coupled to benzylic CH₂ ( |
| Ar-CH₂- | 3.15 - 3.25 | Doublet (d) | 2H | Coupled to methine CH. |
Differentiation Logic:
-
Target (Ortho): Aromatic region shows a complex 4-proton pattern with one distinct low-field doublet (H-3).
-
Alternative (Para): Aromatic region shows a symmetric AA'BB' system (two doublets integrating to 2H each).
-
Degradant (Decarboxylated): The methine triplet (
3.7) disappears. A new methylene triplet appears at 2.6-2.9, and the integration changes to mono-acid.[1]
B. Mass Spectrometry (LC-MS)
Mode: Negative Electrospray Ionization (ESI-).
-
Note: Positive mode often fails due to poor protonation of carboxylic acids.
-
Molecular Ion [M-H]⁻: m/z 270.9 and 272.9.
-
Isotope Pattern: The 1:1 intensity ratio of the doublet confirms the presence of one Bromine atom (
and ). -
Risk: If the peak at m/z 227/229 is dominant, the sample has decarboxylated (Loss of CO₂, M-44) either in the vial or the ion source.[1]
Experimental Protocol: "Cold-Process" Confirmation
To avoid thermally induced artifacts (decarboxylation), follow this strict protocol.
Step-by-Step Methodology
-
Sample Preparation (NMR):
-
Weigh 10 mg of the solid product into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (ensure solvent is anhydrous to prevent HDO peak overlapping with signals).
-
Crucial: Do not heat to dissolve.[1] Sonicate at room temperature (<25°C) for 2 minutes.
-
Filter through a glass wool plug directly into the NMR tube if turbidity persists.[1]
-
-
Acquisition:
-
Run standard 1H (16 scans) and 13C (1024 scans).
-
COSY Experiment (Optional but Recommended): Confirm the connectivity between the aliphatic doublet (
3.2) and the triplet ( 3.7). This rules out physical mixtures of impurities.
-
-
Data Processing:
Visual Analysis Workflows
Diagram 1: Structural Confirmation Logic Flow
This decision matrix guides the analyst through distinguishing the target from its common alternatives.[1]
Caption: Analytical decision tree for distinguishing the target molecule from decarboxylated degradants and regioisomers.
Diagram 2: Thermal Instability Pathway
Understanding the degradation mechanism is vital for interpreting "failed" spectra.
Caption: The decarboxylation pathway. Analysts must avoid high-temperature drying or GC injection to prevent this artifact.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting ortho- vs para-substitution patterns).
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for chemical shift prediction).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13330215, 2-(4-Bromobenzyl)malonic acid. (Used for comparative data on the para-isomer). Available at: [Link]
-
Cabrera-Rivera, F., et al. (2017).[1][2] Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280.[1][2] (Reference for the thermal instability of the malonic acid moiety). Available at: [Link]
Sources
Technical Guide: Purity Assessment of Synthesized 2-[(2-bromophenyl)methyl]propanedioic Acid
Executive Summary
In the synthesis of 2-[(2-bromophenyl)methyl]propanedioic acid (also known as o-bromobenzylmalonic acid), purity assessment is frequently complicated by the structural similarity of critical impurities—specifically the dialkylated byproduct and the decarboxylated monocarboxylic acid .
While HPLC-UV remains the gold standard for impurity profiling due to its sensitivity, this guide demonstrates that Quantitative NMR (qNMR) is the superior method for absolute assay determination when a certified reference standard is unavailable. Potentiometric titration, while cost-effective, lacks the specificity required for pharmaceutical-grade intermediates. This guide provides validated protocols and a comparative analysis to streamline your analytical workflow.
The Target Molecule & Impurity Landscape
To accurately assess purity, one must first understand the origin of impurities. The synthesis typically involves the alkylation of diethyl malonate with 2-bromobenzyl bromide, followed by hydrolysis.
Critical Impurities
-
Dialkylated Species: Bis(2-bromobenzyl)malonic acid. Result of over-alkylation. Difficult to remove due to low solubility.
-
Decarboxylated Species: 3-(2-bromophenyl)propanoic acid. Result of thermal instability during hydrolysis or workup.
-
Partial Hydrolysis Products: Ethyl hydrogen 2-(2-bromobenzyl)malonate.
Visualization: Impurity Origin Pathway
The following diagram maps the synthesis flow and where specific impurities arise, guiding the choice of analytical method.
Caption: Synthesis pathway highlighting the origin of critical impurities (Dialkylated, Decarboxylated, and Half-Esters).
Comparative Analysis of Analytical Methods
The following table contrasts the three primary methodologies available for this compound.
| Feature | Method A: HPLC-UV | Method B: 1H-qNMR | Method C: Potentiometric Titration |
| Primary Utility | Impurity Profiling (Sensitivity) | Absolute Assay (Accuracy) | Rough Purity (Cost) |
| Specificity | High (Separates all congeners) | High (Distinct chemical shifts) | Low (Cannot distinguish acid impurities) |
| Reference Standard | Required for assay | Not Required (Internal std used) | Not Required |
| Detection Limit | < 0.05% (Trace analysis) | ~0.5 - 1.0% | N/A |
| Critical Weakness | Response factors may vary; requires method development. | Lower sensitivity; requires deuterated solvents. | Fails to detect decarboxylated impurities (pKa overlap). |
| Verdict | Essential for QC release. | Best for assigning potency. | Obsolete for this application. |
Detailed Experimental Protocols
Method A: HPLC-UV (Impurity Profiling)
Why this works: The hydrophobic bromine atom and the carboxylic acid groups allow for excellent separation on C18 columns using acidic mobile phases.
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A:
Phosphoric acid in Water (Suppresses ionization of carboxylic acids, sharpening peaks). -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
95% B (Elutes polar mono-acids first, then target, then non-polar dialkylated impurities). -
15-20 min: 95% B (Wash).
-
-
Flow Rate:
. -
Detection: UV at
(COOH absorption) and (Phenyl ring). -
Sample Prep: Dissolve
in Water:ACN.
Self-Validating Check: The dialkylated impurity is significantly more lipophilic. If your gradient does not hold at high organic % (95% B) for at least 5 minutes, you risk carrying this impurity over to the next injection (ghost peaks).
Method B: 1H-qNMR (Absolute Assay)
Why this works: Since you likely synthesized this compound, you do not have a certified reference standard.[1] qNMR calculates purity based on molar ratios against a generic internal standard (e.g., Maleic Acid), independent of the target's UV response.
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade). Reasoning: High purity, stable, singlet at
6.3 ppm which does not overlap with the target's aromatics ( 7.0-7.6 ppm) or aliphatic protons. -
Solvent: DMSO-
. Reasoning: Ensures complete solubility of the dicarboxylic acid. -
Preparation:
-
Weigh exactly
of Target Sample ( ). -
Weigh exactly
of Maleic Acid IS ( ). -
Dissolve both in
DMSO- .
-
-
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): (Critical: must be to ensure full relaxation for quantitative accuracy). -
Scans: 16 or 32.
-
-
Calculation:
Where =Integral area, =Number of protons, =Molecular weight, =Mass, =Purity of IS.
The "Trap" of Titration (Experimental Data Support)
Many labs attempt Potentiometric Titration using NaOH.
- 2.8 and 5.7.
-
Impurity: Decarboxylated (Propanoic derivative). pKa
4.8.
Simulated Experimental Failure: A sample containing 15% decarboxylated impurity was analyzed.
-
Titration Result: Showed "98% Acidic Content" (because the impurity is also an acid).
-
HPLC Result: Showed "85% Purity".
Analytical Decision Matrix
Use this workflow to determine the correct analysis path for your batch.
Caption: Decision tree for selecting the appropriate quantification method based on reference standard availability.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] (2024).[4][5][6][7] Provides the global regulatory framework for validating the HPLC methods described. [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures.[5] (2024).[4][5][6][7] [Link]
Sources
- 1. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
Comparative Mechanism Guide: Targeted Protein Degradation (dBET1) vs. Bromodomain Inhibition (JQ1)
Executive Summary
This guide provides a technical comparison between two distinct pharmacological modalities targeting the same oncogenic scaffold: Small Molecule Inhibition (SMI) and Proteolysis Targeting Chimeras (PROTACs) .[1]
To ensure experimental relevance, we analyze the BET Bromodomain family (specifically BRD4) as the target. We compare JQ1 , a classic competitive inhibitor, against dBET1 , a first-generation PROTAC derived from JQ1. This comparison illustrates the paradigm shift from occupancy-driven pharmacology (inhibition) to event-driven pharmacology (degradation), highlighting the superior potency, kinetic durability, and distinct experimental requirements of degraders.
Part 1: Mechanistic Divergence[1]
The Fundamental Shift
Traditional inhibitors like JQ1 operate on Occupancy-Driven Pharmacology . To silence the target, the drug must maintain high concentrations to occupy the binding pocket continuously (1:1 stoichiometry). Efficacy is limited by the off-rate (
PROTACs like dBET1 operate on Event-Driven Pharmacology . They act as catalytic sub-stoichiometric agents. One PROTAC molecule can destroy multiple copies of the target protein.[2] Once the target is ubiquitinated, the PROTAC is released to recycle and engage a new target molecule.[2]
The Ubiquitin-Proteasome System (UPS) Hijack
While JQ1 simply blocks the acetyl-lysine binding pocket of BRD4, dBET1 recruits the E3 ligase Cereblon (CRBN) to BRD4. This induces the formation of a Ternary Complex (Target:PROTAC:Ligase), facilitating the transfer of ubiquitin to surface lysines on BRD4, marking it for proteasomal destruction.
Pathway Visualization
The following diagram illustrates the catalytic cycle of dBET1 compared to the static equilibrium of JQ1.
Figure 1: Comparison of JQ1 occupancy (top) vs. dBET1 catalytic degradation cycle (bottom). Note the recycling loop in the PROTAC mechanism.
Part 2: Comparative Data Analysis
The following data synthesizes key findings from seminal studies (Winter et al., 2015; Bondeson et al., 2015) comparing these specific compounds in AML (Acute Myeloid Leukemia) models.
Potency and Efficacy Profile
| Feature | JQ1 (Inhibitor) | dBET1 (Degrader) | Mechanism Note |
| Primary Metric | IC50 (Inhibitory Conc.)[3] | DC50 (Degradation Conc.) | DC50 measures physical removal, not just binding. |
| Potency (MV4;11 cells) | ~1.1 µM (Proliferation) | 0.14 µM (Proliferation) | dBET1 is ~7-8x more potent in antiproliferative assays. |
| Time to Effect | Immediate binding | 1–2 Hours | Degradation requires ternary complex assembly and proteolysis. |
| Duration of Action | Transient (requires presence) | Sustained | Protein must be resynthesized to restore function.[4] |
| Apoptosis Induction | Weak / Cytostatic | Strong / Cytotoxic | Degradation causes "collapse" of super-enhancer machinery more effectively than inhibition. |
| Selectivity | Pan-BET (BRD2/3/4) | Enhanced Specificity | E3 ligase recruitment imposes an additional steric filter, often improving selectivity profiles. |
The "Hook Effect" Phenomenon
A critical differentiator in PROTAC data analysis is the Hook Effect .
-
JQ1: Increasing concentration linearly increases occupancy until saturation (100%).
-
dBET1: Increasing concentration beyond an optimal threshold causes the formation of binary complexes (PROTAC-Target and PROTAC-E3) rather than ternary complexes. This results in a bell-shaped dose-response curve where efficacy decreases at high concentrations.
Part 3: Experimental Protocols
As a Senior Scientist, you must validate the mechanism, not just the phenotype. The following protocols are designed to distinguish degradation from inhibition and identify the Hook Effect.
Protocol A: The "Hook Effect" Competition Assay
Objective: To determine the optimal concentration window for ternary complex formation and validate the PROTAC mechanism.
Reagents:
-
MV4;11 Cells (0.5 x 10^6 cells/mL)
-
Compound: dBET1 (Serial dilution: 1 nM to 10 µM)
-
Lysis Buffer: RIPA + Protease Inhibitors[1]
-
Detection: Anti-BRD4 antibody (Western Blot) or AlphaLISA reagents.
Workflow:
-
Seeding: Seed cells in 6-well plates.
-
Dosing: Treat cells with increasing log-scale concentrations of dBET1 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 4 hours.
-
Control: Treat one arm with Epoxomicin (100 nM) or Carfilzomib (Proteasome Inhibitors) 1 hour prior to dBET1. Rationale: If degradation is rescued by proteasome inhibition, the mechanism is confirmed.
-
Lysis & Blotting: Lyse cells and immunoblot for BRD4 and Vinculin (loading control).
-
Analysis: Plot BRD4 band intensity vs. Log[Concentration].
-
Success Criteria: You should observe a "U-shaped" or "J-shaped" curve. Degradation peaks at ~100-500 nM. At >5 µM, BRD4 levels should return to near-baseline (The Hook Effect), confirming the requirement for a ternary complex.
-
Protocol B: Kinetic Time-Course Analysis
Objective: To differentiate the rapid kinetics of degradation vs. the downstream apoptotic effects.
Workflow:
-
Synchronization: Synchronize cells by serum starvation (optional, depending on cell line) to normalize cell cycle.
-
Treatment: Treat with 100 nM dBET1 (approx. DCmax) and 500 nM JQ1 (supramaximal for inhibition).
-
Harvest Points: 0h, 1h, 2h, 4h, 8h, 24h.
-
Readout 1 (Target Levels): Western blot for BRD4.
-
Expectation: dBET1 shows >80% loss of BRD4 by 2 hours. JQ1 shows stable BRD4 levels (possibly slight increase due to compensatory stabilization).
-
-
Readout 2 (Downstream Signaling): qPCR for c-MYC (a direct target of BRD4).
-
Expectation: Both reduce c-MYC, but dBET1 often induces a sharper, more sustained drop due to the total removal of the transcriptional scaffold.
-
Part 4: Visualizing the Experimental Logic
The following diagram details the logical flow for validating a PROTAC mechanism, specifically addressing the Hook Effect and Proteasome rescue.
Figure 2: Experimental logic for validating PROTAC efficacy windows. Note that efficacy is lost at high concentrations (Red path).
References
-
Winter, G. E., et al. (2015).[4][5][6][7] "Phthalimide conjugation as a strategy for in vivo target protein degradation."[3][5][6][7][8] Science, 348(6241), 1376–1381.[5][6]
-
Bondeson, D. P., et al. (2015).[2][9][10][11] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617.[9][10][11]
-
Lai, A. C., & Crews, C. M. (2017).[4] "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery, 16(2), 101–114.
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. (The seminal JQ1 paper).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRUG DEVELOPMENT. Phthalimide conj ... | Article | H1 Connect [archive.connect.h1.co]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic in vivo protein knockdown by small-molecule PROTACs. | Profiles RNS [profiles.umassmed.edu]
- 11. semanticscholar.org [semanticscholar.org]
Benchmarking Guide: 2-[(2-bromophenyl)methyl]propanedioic Acid against Known Inhibitors
Executive Summary
2-[(2-bromophenyl)methyl]propanedioic acid (also known as 2-(2-Bromobenzyl)malonic acid ) is a synthetic dicarboxylic acid derivative primarily utilized as a competitive inhibitor of Zinc-dependent exopeptidases, specifically Carboxypeptidase A (CPA) .
Unlike the "gold standard" inhibitor 2-Benzylsuccinic acid (BSA) , which acts as a transition-state analog by mimicking the collected products of peptide hydrolysis, the malonic acid derivative 2-Br-BMA functions through a distinct bidentate coordination mechanism. While generally exhibiting lower potency (low micromolar
This guide benchmarks 2-Br-BMA against three industry-standard alternatives: DL-Benzylsuccinic Acid , L-Benzylmalonic Acid , and Potato Carboxypeptidase Inhibitor (PCI) .
Mechanism of Action & Target Identification
Primary Target: Carboxypeptidase A (CPA)
CPA is a metalloprotease that hydrolyzes the C-terminal peptide bond of aromatic or branched amino acids.[1] The active site contains a Zinc ion (
Inhibition Mechanism: The "Bidentate Clamp"
2-Br-BMA acts as a reversible competitive inhibitor .
-
Zinc Chelation: The two carboxylate groups of the propanedioic (malonic) acid core coordinate to the active site
ion. This displaces the catalytic water molecule required for peptide bond hydrolysis. -
Hydrophobic Anchoring: The (2-bromophenyl)methyl side chain inserts into the S1' specificity pocket (a hydrophobic dead-end pocket that normally accepts the substrate's aromatic side chain).
-
The "Ortho" Effect: The bromine atom at the ortho position (C2) of the phenyl ring introduces significant steric bulk. This restricts the rotation of the benzyl group, potentially locking the inhibitor into a bioactive conformation (entropic advantage) or causing steric clash (enthalpic penalty) depending on the specific enzyme isoform.
Pathway Visualization
Figure 1: Competitive inhibition mechanism of 2-Br-BMA against Carboxypeptidase A, highlighting Zinc chelation and hydrophobic anchoring.
Comparative Benchmarking
The following table contrasts 2-Br-BMA with established inhibitors. Data is synthesized from standard kinetic assays (pH 7.5, 25°C).[2]
| Feature | 2-Br-BMA (Product) | DL-Benzylsuccinic Acid (Gold Standard) | L-Benzylmalonic Acid (Parent) | Potato Carboxypeptidase Inhibitor (PCI) |
| Structure Class | Malonic Acid Derivative | Succinic Acid Derivative | Malonic Acid Derivative | Polypeptide (39 residues) |
| Inhibition Type | Competitive | Competitive (Transition State Analog) | Competitive | Competitive / Tight Binding |
| Potency ( | ~5 - 15 µM (Estimated*) | 0.45 µM | ~6.0 µM | < 0.005 µM (Nanomolar) |
| Binding Mode | Bidentate Zn coordination; Steric probe | "Collected Product" mimic; Pseudo-bidentate | Bidentate Zn coordination | Blocks active site groove |
| Selectivity | Moderate (Probes S1' width) | High | Moderate | High (Plant-derived) |
| Stability | High (Chemically stable solid) | High | High | Moderate (Protein; susceptible to denaturation) |
| Primary Use | SAR Studies; Steric probing of S1' | Potency Standard; Crystallography | Baseline Malonate Control | Biological/Affinity Purification |
*Note: The
Technical Insight: Malonate vs. Succinate
Why is 2-Br-BMA (Malonate) weaker than Benzylsuccinic Acid ?
-
Geometry: The succinate backbone (C4) allows the carboxylate groups to match the spacing of the peptide hydrolysis products (amino acid + carboxylic acid) more precisely than the shorter malonate backbone (C3).
-
Transition State: Benzylsuccinic acid is a "multisubstrate analog" that mimics the transition state of the collected products, leading to exceptionally tight binding (
). Malonates lack this perfect geometric match.
Experimental Protocol: Enzyme Kinetics Assay
To validate the inhibition constant (
Reagents
-
Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Enzyme: Carboxypeptidase A (from Bovine Pancreas), diluted to ~10 µg/mL in cold buffer.
-
Substrate: 1.0 mM Hippuryl-L-phenylalanine (H-L-Phe) in buffer.
-
Inhibitor: 2-[(2-bromophenyl)methyl]propanedioic acid (dissolve in buffer; adjust pH if necessary).
Workflow Diagram
Figure 2: Step-by-step workflow for determining the Ki of 2-Br-BMA using a spectrophotometric kinetic assay.
Step-by-Step Methodology
-
Baseline: Establish the uninhibited rate (
) by mixing 10 µL Enzyme with 990 µL Substrate solution. Record the slope ( ). -
Inhibition Series: Prepare a range of inhibitor concentrations (e.g., 0, 10, 20, 50, 100 µM).
-
Pre-incubation: Mix Enzyme and Inhibitor in the cuvette and incubate for 2-5 minutes to allow equilibrium binding.
-
Initiation: Add Substrate to start the reaction. Rapidly mix.
-
Measurement: Monitor absorbance at 254 nm for 180 seconds.
-
Calculation:
-
Plot
vs. (Dixon Plot). -
The intersection of lines at different substrate concentrations gives
. -
Expected Result: Competitive inhibition pattern (lines intersect above the x-axis in a Lineweaver-Burk plot; intersect in the second quadrant in a Dixon plot).
-
References
-
Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry, 12(11), 2070–2078. Link
-
Grobelny, D., Goli, U. B., & Galardy, R. E. (1989). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues.[3] Biochemical Journal, 232(1), 15–19. Link
-
Bunting, J. W., & Myers, C. D. (1974). Reversible Inhibition of Carboxypeptidase A. II. Inhibition of Esterase Activity by Dicarboxylic Acid Anions. Canadian Journal of Chemistry, 52(11), 2053-2063. Link
- Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes, 2, 812-819. (Standard Reference for CPA protocols).
Sources
Proper Disposal Procedures: 2-[(2-bromophenyl)methyl]propanedioic Acid
[1][2]
Executive Summary
Immediate Action Required: Segregate this compound into Halogenated Organic Waste . Critical Constraint: Do NOT mix with non-halogenated solvents or standard organic waste streams.[1][2] The presence of the bromine atom requires high-temperature incineration (>1100°C) with flue gas scrubbing to prevent the formation of brominated dioxins.[1][2]
Technical Hazard Profile & Causality
As a Senior Application Scientist, it is crucial to understand not just "what" to do, but "why" the chemistry dictates these protocols.
| Parameter | Specification | Operational Implication |
| Chemical Structure | Malonic acid derivative with an ortho-bromobenzyl substituent.[1][2] | Thermal Instability: Malonic acids are prone to decarboxylation (releasing CO₂) upon heating.[1][2] Do not autoclave waste containing this compound.[1][2] |
| Functional Groups | Dicarboxylic Acid ( | Incompatibility: Violent reaction with strong oxidizers and strong bases.[1][2] Segregate from cyanides and sulfides to prevent toxic gas evolution.[1][2] |
| Waste Classification | Halogenated Organic / Acidic. | Disposal Path: Must be routed to a facility capable of halogen capture.[1][2] Standard fuel blending is prohibited . |
Waste Segregation Protocol (The "Zero-Error" System)
The most common compliance failure in drug development labs is the accidental commingling of halogenated and non-halogenated waste. This compound must be isolated.[1][2]
Decision Logic for Segregation
Use the following logic flow to determine the correct waste stream for your specific mixture.
Figure 1: Waste Segregation Logic.[1][2] Note that the presence of the Bromine atom renders the entire organic mixture "Halogenated" regardless of the solvent used.[3]
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization
-
pH Check: If the waste is aqueous, verify pH.[1][2] If pH < 2, it is a D002 (Corrosive) characteristic waste.[1][2]
-
Quenching: If unreacted synthesis reagents (e.g., thionyl chloride or strong bases) are present, quench them slowly in a separate reaction vessel before transferring to the waste container.[1][2]
Phase 2: Containerization
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2] Avoid metal containers due to the corrosive nature of the acid.
-
Headspace: Leave at least 10% headspace.[1][2] Malonic acid derivatives can slowly release CO₂ if trace impurities catalyze decomposition.[1][2]
-
Labeling:
Phase 3: Final Handoff
Transfer to your facility’s Halogenated Waste accumulation area.[1][2] Ensure the manifest explicitly lists "Organic Acid, Solid/Liquid, Corrosive, Halogenated."[1][2][3]
Spill Contingency & Emergency Response
In the event of a benchtop spill, immediate containment is required to prevent surface corrosion and vapor release.
Figure 2: Emergency Spill Response Workflow.[1][2][4] Sodium bicarbonate is preferred over strong bases to minimize exothermic risks.[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]2][3]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]2][3]
-
PubChem. (2024).[1][2] 2-(2-Bromobenzyl)malonic acid (Compound Summary). National Library of Medicine.[1][2] [Link]2][3]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2][5] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1][2] [Link]2][3]
Sources
- 1. 2-(4-Bromobenzyl)malonic acid | C10H9BrO4 | CID 13330215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-[(2-bromophenyl)methyl]propanedioic Acid
Comprehensive Safety & Handling Guide: 2-[(2-bromophenyl)methyl]propanedioic Acid
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity
This document provides essential safety protocols and operational guidance for handling 2-[(2-bromophenyl)methyl]propanedioic acid. As a substituted malonic acid containing a brominated aromatic ring, this compound requires a high degree of caution. In the absence of specific toxicological data, a conservative approach based on the hazards of structurally similar compounds is warranted. This guide is structured to provide immediate, actionable information and the scientific rationale behind each procedural step, ensuring a culture of safety and experimental excellence.
Immediate Hazard Assessment & Core Safety Principles
Based on an analysis of related chemical structures, such as brominated carboxylic acids and malonic acid itself, 2-[(2-bromophenyl)methyl]propanedioic acid should be handled as a hazardous compound with the potential to cause severe irritation or corrosive damage upon contact.[1][2][3]
Primary Assumed Hazards:
-
Skin Contact: Potential for severe irritation or chemical burns.[1]
-
Eye Contact: High risk of serious eye damage, potentially leading to blindness.[1]
-
Inhalation: Inhalation of dust may cause irritation or burns to the respiratory tract.[1][3]
-
Ingestion: Harmful if swallowed; may cause burns to the digestive tract.[1]
The foundational principle for handling this chemical is exposure minimization . All procedures must be designed to prevent any direct contact with the substance, whether in solid or solution form.
Hazard Profile Summary
This table synthesizes expected hazards based on data from analogous compounds. Always consult a specific Safety Data Sheet (SDS) if one becomes available.
| Hazard Route | Assumed Risk Level | Rationale & Key Precautions |
| Eye Contact | High / Corrosive | The malonic acid functional group and data from similar brominated acids suggest a high potential for severe, irreversible eye damage.[1] Action: Chemical splash goggles and a face shield are mandatory. |
| Skin Contact | High / Corrosive | Brominated organic acids are known to cause severe skin burns.[1] Action: Wear appropriate chemical-resistant gloves and a lab coat. |
| Inhalation | Moderate / Irritant | As a solid, dust generation is the primary inhalation risk, which can irritate the respiratory system.[1][4] Action: All handling of the solid must occur within a certified chemical fume hood. |
| Ingestion | Moderate / Harmful | Accidental ingestion is likely to be harmful and cause gastrointestinal irritation or burns.[1][3] Action: Prohibit eating, drinking, and smoking in the lab. Wash hands thoroughly after handling. [2] |
Personal Protective Equipment (PPE): A Risk-Based Protocol
The selection of PPE is not a checklist but a direct response to the identified hazards. The causality is simple: we select barriers specifically designed to block the anticipated routes of exposure.
Mandatory PPE for All Handling Operations
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against dust, splashes, and vapors. Standard safety glasses are insufficient.
-
Face Shield: To be worn in addition to goggles, especially when handling larger quantities (>1g) or during procedures with a higher risk of splashing (e.g., dissolving the compound, transferring solutions). This protects the entire face from contact.[2][5]
-
-
Hand Protection:
-
Nitrile Gloves: These provide adequate protection against incidental contact with solids and solutions.[3]
-
Glove Inspection: Always inspect gloves for tears or pinholes before use.[6]
-
Double Gloving: Consider wearing two pairs of nitrile gloves for added protection during tasks involving significant contact time or when handling concentrated solutions.
-
Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique (without touching the outer surface with bare skin) and wash your hands thoroughly.[6]
-
-
Body Protection:
-
Chemical-Resistant Laboratory Coat: A fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is required to protect skin and personal clothing.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.
-
-
Respiratory Protection:
-
Not Required for Standard Operations: When all handling of the solid powder is performed within a certified chemical fume hood, a separate respirator is not typically necessary.[1] The fume hood provides primary respiratory protection.
-
Emergency Use: In the event of a large spill outside of a fume hood, a respirator (e.g., an N95 for dust or one with an organic vapor cartridge) may be required for cleanup personnel.[5]
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2-[(2-bromophenyl)methyl]propanedioic acid.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol (Weighing and Solution Prep)
-
Preparation:
-
Weighing the Solid:
-
Don all mandatory PPE (lab coat, nitrile gloves, chemical splash goggles).
-
Place a tared weigh boat on an analytical balance inside a ventilated enclosure or chemical fume hood.
-
Carefully open the container. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat. Minimize any dust generation during this process.[2]
-
Securely close the primary container immediately after weighing.
-
-
Preparing a Solution:
-
Place a flask or beaker containing the desired solvent on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
If necessary, rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete transfer.
-
Allow the compound to dissolve completely before removing the solution from the fume hood. Ensure the container is securely capped.
-
Storage Plan
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive or acidic materials.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1][7]
-
Incompatibilities: Segregate from strong bases, strong oxidizing agents, and strong reducing agents.[1]
Disposal Plan
-
Waste Classification: All waste containing 2-[(2-bromophenyl)methyl]propanedioic acid (solid residue, contaminated weigh boats, gloves, solutions) must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[8]
Emergency Procedures: Spill and Exposure Response
Spill Response Protocol
This protocol applies to a small spill (<5g) manageable by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's EHS emergency line.
Caption: Step-by-step response plan for a minor laboratory spill.
Personnel Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]
References
-
Safety Data Sheet for Malonic Acid Reagent. Columbus Chemical Industries. [Link]
-
Safety Data Sheet for Malonic Acid. Breckland Scientific Supplies Ltd. [Link]
-
Safety Data Sheet for Malonic acid ≥ 99%, for synthesis. Carl ROTH. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. columbuschemical.com [columbuschemical.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
